(3S,4S)-tetrahydrofuran-3,4-diol chemical properties
An In-Depth Technical Guide to the Chemical Properties of (3S,4S)-Tetrahydrofuran-3,4-diol For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling a Core Chiral Synthon (3S,4S)-Tetrahydrof...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Chemical Properties of (3S,4S)-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unveiling a Core Chiral Synthon
(3S,4S)-Tetrahydrofuran-3,4-diol, also known as 1,4-Anhydro-L-threitol, represents a fundamentally important molecule in the landscape of modern organic synthesis.[1][2] Its rigid, five-membered tetrahydrofuran core is adorned with two hydroxyl groups in a well-defined trans stereochemical arrangement. This specific three-dimensional architecture is not merely a structural curiosity; it is the very feature that imbues the molecule with its significant value as a chiral building block. For chemists engaged in the synthesis of complex molecular targets, particularly in the pharmaceutical industry, (3S,4S)-tetrahydrofuran-3,4-diol serves as a versatile and powerful starting material. Its furanose-like structure makes it an ideal mimic for sugar moieties, positioning it as a key precursor in the development of novel nucleoside analogues aimed at antiviral and anticancer therapies.[3] This guide provides an in-depth exploration of its chemical properties, reactivity, and synthetic utility, offering field-proven insights for its effective application in research and development.
Core Physicochemical Properties
A thorough understanding of a molecule's physical and chemical characteristics is paramount for its successful application in synthesis. The properties of (3S,4S)-tetrahydrofuran-3,4-diol are summarized below, providing essential data for reaction planning and execution. The presence of two hydroxyl groups and a polar ether linkage results in a hydrophilic molecule with a negative LogP value, indicating its preference for aqueous environments over lipophilic ones.
Stereoselective Synthesis: The Genesis of Chirality
The utility of (3S,4S)-tetrahydrofuran-3,4-diol is intrinsically linked to its specific stereochemistry. Therefore, its synthesis must proceed via pathways that establish the two chiral centers at C3 and C4 with high fidelity. While numerous methods exist for the synthesis of substituted tetrahydrofurans, routes to this specific isomer often leverage the "chiral pool"—naturally occurring enantiopure starting materials.
A common conceptual strategy involves the stereoselective dihydroxylation of a precursor like 2,5-dihydrofuran. However, achieving the desired trans-(S,S) configuration requires careful selection of reagents. More practically, syntheses often begin with a readily available chiral molecule, such as L-tartaric acid or L-threitol, where the stereocenters are already correctly configured. The synthetic challenge then becomes the cyclization to form the tetrahydrofuran ring without disturbing the existing stereochemistry. For instance, olefinic diols derived from chiral aldehydes can undergo stereocontrolled cyclization to furnish enantiomerically pure hydroxy-substituted tetrahydrofuran derivatives.[6]
Caption: Conceptual synthetic pathway from the chiral pool.
Chemical Reactivity: A Tale of Two Functional Groups
The reactivity of (3S,4S)-tetrahydrofuran-3,4-diol is dominated by the interplay between its two key functional groups: the vicinal diol and the tetrahydrofuran ether linkage. A synthetic chemist must approach this molecule with a clear strategy, as the hydroxyl groups are typically the primary sites of reaction.
Reactions of the Vicinal Diol
The two trans-hydroxyl groups are the molecule's principal handles for synthetic elaboration.
Protection Chemistry: Unmasking the reactivity of one hydroxyl group while the other remains inert, or protecting both simultaneously, is a cornerstone of its application. The formation of cyclic acetals or ketals (e.g., an acetonide from acetone or a benzylidene acetal from benzaldehyde) is a common strategy. This not only protects the diols but also locks the conformation, which can influence the stereochemical outcome of subsequent reactions. Silylation (e.g., with TBDMSCl) is another effective method for protection. The choice of protecting group is critical and is dictated by its stability to downstream reaction conditions and the ease of its eventual removal.
Oxidative Cleavage: As with all vicinal diols, the carbon-carbon bond between the hydroxyl-bearing carbons can be cleaved under specific oxidative conditions.[7] Reagents such as periodic acid (HIO₄) or lead tetraacetate (Pb(OAc)₄) will break open the tetrahydrofuran ring to yield a dialdehyde.[7] This transformation is a powerful tool for converting the cyclic structure into a linear, functionalized chain, effectively using the diol as a masked dialdehyde equivalent.
Derivatization: The hydroxyl groups can undergo a wide array of standard transformations, including esterification, etherification, and conversion to leaving groups (e.g., tosylates or mesylates) to facilitate nucleophilic substitution.
Reactions of the Tetrahydrofuran Ring
The tetrahydrofuran ring is a cyclic ether and is generally robust and unreactive, especially when compared to more strained cyclic ethers like epoxides.[8] It is stable to many common reagents, including moderate acids, bases, and redox agents.
Ring-Opening Reactions: Cleavage of the ether C-O bonds requires harsh conditions or highly specialized reagents. Strong Lewis acids or Brønsted acids at elevated temperatures can promote ring-opening.[9] More recent advances have shown that potent Frustrated Lewis Pairs (FLPs) can activate and cleave the THF ring, though this is a highly specific and advanced application.[10] For most synthetic purposes in drug development, the THF core is considered a stable scaffold.
An In-depth Technical Guide to the Spectroscopic Characterization of (3S,4S)-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals Introduction (3S,4S)-Tetrahydrofuran-3,4-diol, a chiral cyclic diol, represents a core structural motif in a variety of biologically active molecules and se...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction
(3S,4S)-Tetrahydrofuran-3,4-diol, a chiral cyclic diol, represents a core structural motif in a variety of biologically active molecules and serves as a versatile building block in asymmetric synthesis. Its stereochemistry profoundly influences its biological activity and physical properties, making unambiguous structural confirmation paramount. This technical guide provides a comprehensive overview of the key spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—for the definitive characterization of this compound. As a Senior Application Scientist, this guide is structured to not only present the data but also to elucidate the underlying principles and experimental considerations that ensure data integrity and confident structural assignment.
The molecule's structure, with its defined stereocenters, gives rise to a unique spectroscopic fingerprint. Understanding this fingerprint is crucial for quality control in synthesis, for elucidating reaction mechanisms, and for structure-activity relationship (SAR) studies in drug discovery.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure
NMR spectroscopy is the most powerful tool for determining the detailed molecular structure of (3S,4S)-tetrahydrofuran-3,4-diol in solution. Both ¹H and ¹³C NMR provide critical information about the connectivity and stereochemical arrangement of the atoms.
¹H NMR Spectroscopy
The ¹H NMR spectrum provides information on the chemical environment and connectivity of the hydrogen atoms in the molecule. Due to the C₂ symmetry of the trans-diol, the molecule exhibits a simplified spectrum.
Table 1: ¹H NMR Spectroscopic Data for (3S,4S)-Tetrahydrofuran-3,4-diol
Protons
Chemical Shift (δ) ppm
Multiplicity
Coupling Constant (J) Hz
H-3, H-4
~4.1-4.3
m
-
H-2a, H-5a
~3.8-3.9
dd
J ≈ 9, 6
H-2b, H-5b
~3.6-3.7
dd
J ≈ 9, 4
OH
Variable
br s
-
Note: The exact chemical shifts and coupling constants can vary depending on the solvent and concentration.
Interpretation and Causality:
Symmetry: The equivalence of H-3 and H-4, as well as the protons on C-2 and C-5, is a direct consequence of the molecule's C₂ axis of symmetry. This simplifies the spectrum, with fewer signals than would be expected for an asymmetric analogue.
Chemical Shifts: The protons on carbons bearing oxygen atoms (C-2, C-3, C-4, C-5) are deshielded and appear at higher chemical shifts (downfield) due to the electronegativity of the oxygen atoms. The methine protons (H-3 and H-4) are further downfield than the methylene protons (H-2 and H-5) as they are directly attached to the hydroxyl-bearing carbons.
Coupling Constants: The coupling constants between protons on adjacent carbons are critical for confirming the trans stereochemistry. For substituted tetrahydrofurans, larger coupling constants (typically >4.0 Hz) are indicative of a cis relationship, while smaller coupling constants are characteristic of a trans arrangement. The diastereotopic nature of the methylene protons at C-2 and C-5 results in distinct coupling to the adjacent methine proton.
Hydroxyl Protons: The chemical shift of the hydroxyl protons is highly variable and depends on factors such as solvent, concentration, and temperature due to hydrogen bonding. These signals often appear as broad singlets and may exchange with deuterium in deuterated solvents like D₂O, leading to their disappearance from the spectrum, a useful technique for their identification.
Experimental Protocol: ¹H NMR Spectroscopy
A detailed protocol for acquiring a high-quality ¹H NMR spectrum is crucial for accurate structural elucidation.
Sample Preparation:
Dissolve 5-10 mg of (3S,4S)-tetrahydrofuran-3,4-diol in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CD₃OD, or D₂O). The choice of solvent is critical, especially for observing the hydroxyl protons. DMSO-d₆ is often preferred for observing exchangeable protons as it slows down the exchange rate compared to protic solvents.
Filter the solution through a small plug of glass wool into a clean, dry 5 mm NMR tube to remove any particulate matter.
Instrument Setup:
Use a high-field NMR spectrometer (≥400 MHz) for better signal dispersion and resolution of coupling patterns.
Tune and shim the probe to the specific sample and solvent for optimal magnetic field homogeneity.
Data Acquisition:
Acquire a standard one-dimensional ¹H NMR spectrum.
To confirm the identity of the hydroxyl protons, a D₂O exchange experiment can be performed. Add a drop of D₂O to the NMR tube, shake gently, and re-acquire the spectrum. The disappearance of the OH signals confirms their assignment.
For unambiguous assignment of all protons and their couplings, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) are highly recommended.
Workflow for NMR Spectroscopic Analysis
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Table 2: ¹³C NMR Spectroscopic Data for (3S,4S)-Tetrahydrofuran-3,4-diol
Carbon
Chemical Shift (δ) ppm
C-3, C-4
~75-77
C-2, C-5
~70-72
Note: The exact chemical shifts can vary depending on the solvent.
Interpretation and Causality:
Symmetry: Due to the C₂ symmetry, only two signals are observed in the broadband proton-decoupled ¹³C NMR spectrum. The carbons C-3 and C-4 are chemically equivalent, as are C-2 and C-5.
Chemical Shifts: All carbon atoms are bonded to at least one oxygen atom, resulting in their signals appearing in the downfield region of the spectrum (typically 60-80 ppm). The carbons bearing the hydroxyl groups (C-3 and C-4) are generally slightly more deshielded and appear at a higher chemical shift than the methylene carbons of the ether linkage (C-2 and C-5).
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and effective method for identifying the key functional groups present in (3S,4S)-tetrahydrofuran-3,4-diol.
Table 3: Key IR Absorption Bands for (3S,4S)-Tetrahydrofuran-3,4-diol
Wavenumber (cm⁻¹)
Intensity
Assignment
3600-3200
Strong, Broad
O-H stretch (hydrogen-bonded)
3000-2850
Medium
C-H stretch (aliphatic)
~1100-1000
Strong
C-O stretch (ether and alcohol)
Interpretation and Causality:
O-H Stretch: The most characteristic feature in the IR spectrum is the strong, broad absorption band in the 3600-3200 cm⁻¹ region. This is indicative of the O-H stretching vibration of the hydroxyl groups. The broadness of this peak is a direct result of intermolecular hydrogen bonding.
C-H Stretch: The absorptions in the 3000-2850 cm⁻¹ range are due to the stretching vibrations of the aliphatic C-H bonds in the tetrahydrofuran ring.
C-O Stretch: The strong absorption band in the fingerprint region, typically around 1100-1000 cm⁻¹, corresponds to the C-O stretching vibrations of both the ether linkage and the secondary alcohol functionalities.
Experimental Protocol: FTIR Spectroscopy (Attenuated Total Reflectance - ATR)
ATR-FTIR is a convenient technique for obtaining the IR spectrum of a solid or liquid sample with minimal preparation.
Sample Preparation:
Ensure the ATR crystal (e.g., diamond) is clean by wiping it with a soft cloth dampened with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.
Place a small amount of the solid (3S,4S)-tetrahydrofuran-3,4-diol sample directly onto the ATR crystal.
Instrument Setup:
Record a background spectrum of the clean, empty ATR crystal. This will be automatically subtracted from the sample spectrum.
Data Acquisition:
Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the ATR crystal.
Acquire the sample spectrum, typically by co-adding multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight of the compound and its fragmentation pattern upon ionization, which can aid in structural confirmation.
Table 4: Key Mass Spectrometry Data for (3S,4S)-Tetrahydrofuran-3,4-diol (Electron Ionization - EI)
m/z
Relative Abundance
Assignment
104
Low
[M]⁺ (Molecular Ion)
103
Moderate
[M-H]⁺
87
Moderate
[M-OH]⁺
73
High
[M-CH₂OH]⁺
57
High
[C₃H₅O]⁺
43
High
[C₂H₃O]⁺
Note: Relative abundances can vary depending on the instrument and ionization conditions.
Interpretation and Causality:
Molecular Ion: The molecular ion peak ([M]⁺) at m/z 104 confirms the molecular weight of the compound. For alcohols, this peak is often of low abundance or absent in EI-MS due to facile fragmentation.
Fragmentation Pattern: The fragmentation of cyclic ethers and alcohols is driven by the formation of stable carbocations. Key fragmentation pathways for (3S,4S)-tetrahydrofuran-3,4-diol include:
Loss of a Hydrogen Radical: Formation of the [M-H]⁺ ion at m/z 103.
Loss of a Hydroxyl Radical: Formation of the [M-OH]⁺ ion at m/z 87.
Alpha-Cleavage: Cleavage of the C-C bond adjacent to the ether oxygen is a common fragmentation pathway for ethers. This can lead to the formation of various fragment ions.
Loss of a Hydroxymethyl Radical: A significant peak at m/z 73 can arise from the loss of a CH₂OH radical.
Further fragmentation leads to the formation of smaller, stable ions such as those observed at m/z 57 and 43.
Experimental Protocol: GC-MS
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds.
Sample Preparation:
Dissolve a small amount of (3S,4S)-tetrahydrofuran-3,4-diol in a suitable volatile solvent (e.g., methanol or dichloromethane) to a concentration of approximately 1 mg/mL.
Derivatization (e.g., silylation) may be necessary to improve the volatility and chromatographic behavior of the diol, though direct analysis is often possible.
Instrument Setup:
Gas Chromatograph (GC):
Use a capillary column suitable for the analysis of polar compounds (e.g., a wax-type column or a 5% phenyl-methylpolysiloxane column).
Set an appropriate temperature program to ensure good separation from the solvent and any impurities. A typical program might start at a low temperature (e.g., 60 °C) and ramp up to a higher temperature (e.g., 250 °C).
Use helium as the carrier gas at a constant flow rate.
Mass Spectrometer (MS):
Operate the mass spectrometer in electron ionization (EI) mode at a standard energy of 70 eV.
Scan a mass range appropriate for the compound and its expected fragments (e.g., m/z 35-200).
Data Acquisition and Analysis:
Inject a small volume (e.g., 1 µL) of the sample solution into the GC.
Acquire the total ion chromatogram (TIC) and the mass spectrum of the peak corresponding to (3S,4S)-tetrahydrofuran-3,4-diol.
Compare the obtained mass spectrum with library spectra and interpret the fragmentation pattern to confirm the structure.
Workflow for GC-MS Analysis
Conclusion
The comprehensive spectroscopic analysis of (3S,4S)-tetrahydrofuran-3,4-diol, integrating ¹H and ¹³C NMR, IR, and MS data, provides a robust and definitive method for its structural characterization. Each technique offers complementary information, from the detailed connectivity and stereochemistry revealed by NMR to the functional group identification by IR and the molecular weight and fragmentation pathways determined by MS. By following rigorous experimental protocols and understanding the principles behind the spectral features, researchers, scientists, and drug development professionals can confidently identify and characterize this important chiral building block, ensuring the integrity and quality of their scientific endeavors.
References
Note: As specific peer-reviewed data for (3S,4S)-tetrahydrofuran-3,4-diol was not found in the provided search results, the following are representative authoritative sources for the spectroscopic techniques discussed.
Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons. [Link]
Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning. [Link]
NIST Chemistry WebBook. trans-Tetrahydrofuran-3,4-diol. National Institute of Standards and Technology. [Link]
PubChem. (3S,4S)-tetrahydrofuran-3,4-diol. National Center for Biotechnology Information. [Link]
Foundational
An In-Depth Technical Guide to the Synthesis of (3S,4S)-Tetrahydrofuran-3,4-diol from D-Mannitol
Abstract (3S,4S)-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydro-L-threitol, is a valuable chiral building block in modern organic synthesis, finding application in the development of pharmaceuticals and other bioact...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
(3S,4S)-Tetrahydrofuran-3,4-diol, also known as 1,4-anhydro-L-threitol, is a valuable chiral building block in modern organic synthesis, finding application in the development of pharmaceuticals and other bioactive molecules. Its rigid furanose backbone and defined stereochemistry make it an ideal scaffold for creating complex molecular architectures. This guide provides a comprehensive, technically-grounded pathway for the synthesis of this target molecule starting from D-mannitol, an inexpensive and readily available chiral pool starting material. The presented strategy hinges on a logical sequence of protection, stereochemical inversion, carbon chain shortening, and final cyclization. Each stage is detailed with procedural steps, mechanistic insights, and the critical rationale behind experimental choices, reflecting field-proven methodologies for researchers and drug development professionals.
Introduction: Strategic Overview
The conversion of D-mannitol, a C6 alditol with (2R, 3R, 4R, 5R) stereochemistry, into (3S,4S)-tetrahydrofuran-3,4-diol, a C4 cyclic ether diol, presents a significant synthetic challenge. The core transformations required are:
Stereochemical Inversion: The central C3-C4 diol of D-mannitol possesses an (R,R) configuration, while the target molecule requires an (S,S) configuration.
Carbon Chain Shortening: The six-carbon backbone of mannitol must be precisely cleaved to a four-carbon chain.
Cyclization: An intramolecular etherification is required to form the tetrahydrofuran ring.
This guide outlines a robust, multi-stage synthesis designed to address these challenges systematically. The overall workflow is depicted below.
Caption: Overall synthetic strategy from D-mannitol to the target diol.
Stage I: Protection of Terminal Diols
Objective: To selectively protect the C1-C2 and C5-C6 diols of D-mannitol, thereby isolating the central C3-C4 diol for subsequent chemical manipulation.
The formation of isopropylidene ketals (acetonides) is a classic and highly efficient method for protecting 1,2-diols.[1] In the case of D-mannitol, the terminal diols are sterically more accessible and react preferentially to form the highly crystalline and stable 1,2:5,6-di-O-isopropylidene-D-mannitol.
Experimental Protocol: Synthesis of 1,2:5,6-di-O-isopropylidene-D-mannitol
Setup: To a flame-dried 1 L round-bottom flask equipped with a magnetic stirrer, add D-mannitol (50 g, 0.274 mol) and anhydrous acetone (500 mL).
Catalyst Addition: While stirring the suspension, add anhydrous zinc chloride (75 g, 0.55 mol).
Expertise & Causality: Zinc chloride acts as a Lewis acid catalyst, activating the carbonyl group of acetone towards nucleophilic attack by the diol's hydroxyl groups. Anhydrous conditions are critical to prevent catalyst deactivation and competing hydrolysis reactions. Fused zinc chloride, freshly melted under vacuum to remove water, is highly recommended for optimal yields.[2]
Reaction: Seal the flask and stir the mixture vigorously at room temperature for 12-24 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography) until the D-mannitol spot disappears.
Workup: Quench the reaction by slowly pouring the mixture into a cold, stirred solution of sodium carbonate (e.g., 500 mL of 10% w/v aqueous solution) to neutralize the catalyst and precipitate zinc salts.
Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 200 mL).[2] Combine the organic layers.
Purification: Dry the combined organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The resulting white solid is typically of high purity but can be recrystallized from hexane or a similar non-polar solvent to yield crystalline 1,2:5,6-di-O-isopropylidene-D-mannitol.[2]
Stage II: Stereochemical Inversion via Oxidation-Reduction
This two-part stage is the stereochemical core of the entire synthesis. The (3R, 4R) configuration is first erased through oxidation to a planar diketone, followed by a diastereoselective reduction to establish the desired (3S, 4S) stereochemistry.
Part A: Oxidation to the Diketone
Objective: To oxidize the C3 and C4 hydroxyl groups to ketones, forming 1,2:5,6-di-O-isopropylidene-D-threo-3,4-hexodiulose.
Standard oxidation protocols such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or Dess-Martin periodinane (DMP) are effective. The Swern oxidation is often preferred for its scalability and mild conditions, avoiding over-oxidation.
Experimental Protocol: Swern Oxidation
Oxalyl Chloride Activation: In a three-necked flask under an inert atmosphere (Argon or Nitrogen) and cooled to -78 °C (dry ice/acetone bath), dissolve oxalyl chloride (2.0 eq) in anhydrous dichloromethane (DCM). Slowly add dimethyl sulfoxide (DMSO, 4.0 eq) dissolved in DCM, maintaining the temperature below -60 °C. Stir for 15 minutes.
Alcohol Addition: Add a solution of 1,2:5,6-di-O-isopropylidene-D-mannitol (1.0 eq) in DCM dropwise, ensuring the internal temperature remains at -78 °C. Stir for 1-2 hours.
Quench: Add triethylamine (TEA, 5.0 eq) to the reaction mixture and stir for 30 minutes at -78 °C. Then, allow the reaction to warm to room temperature.
Workup: Add water to the flask and separate the organic layer. Wash the organic phase sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.
Purification: Dry the organic layer over Na₂SO₄, filter, and concentrate in vacuo. The crude diketone can be purified by column chromatography on silica gel.
Part B: Diastereoselective Reduction
Objective: To reduce the diketone with high diastereoselectivity to form 1,2:5,6-di-O-isopropylidene-L-iditol, which contains the target (3S, 4S) diol.
This is the most critical step for stereocontrol. Simple reducing agents like sodium borohydride (NaBH₄) would yield a mixture of diastereomers. A directed reduction is necessary. Catalytic hydrogenation using specific catalysts or the use of substrate-directable reducing agents can achieve high selectivity. For instance, certain rhodium or ruthenium catalysts with chiral phosphine ligands are known to effectively reduce 1,2-diketones to syn-diols.
Setup: In a high-pressure hydrogenation vessel, dissolve the purified diketone (1.0 eq) in a suitable solvent such as methanol or ethanol.
Catalyst Addition: Add a catalytic amount of a selected chiral hydrogenation catalyst (e.g., a Ru-BINAP complex).
Reaction: Pressurize the vessel with hydrogen gas (H₂) to the recommended pressure (e.g., 50-100 atm) and stir at a controlled temperature until the reaction is complete (monitored by TLC or GC-MS).
Workup: Carefully depressurize the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
Purification: Remove the solvent under reduced pressure. The resulting product, 1,2:5,6-di-O-isopropylidene-L-iditol, can be purified by chromatography or recrystallization.
Stage III: Carbon Chain Shortening
With the correct stereochemistry established, the next stage involves cleaving the terminal carbons (C1 and C6) to arrive at a C4 backbone.
Part A: Full Deprotection of L-Iditol
Objective: To remove both isopropylidene protecting groups to expose all six hydroxyl groups of the L-iditol backbone.
Acid-catalyzed hydrolysis is the standard method for cleaving acetonide protecting groups.[5]
Experimental Protocol: Acid-Catalyzed Hydrolysis
Reaction: Dissolve the protected L-iditol in a mixture of tetrahydrofuran (THF) and aqueous acid (e.g., 1M H₂SO₄ or trifluoroacetic acid/water).[6]
Heating: Heat the mixture gently (e.g., 40-50 °C) and monitor the reaction by TLC until the starting material is consumed.
Neutralization: Cool the solution to room temperature and neutralize the acid by careful addition of a base, such as solid sodium bicarbonate, until effervescence ceases.
Isolation: Remove the organic solvent (THF) under reduced pressure. The resulting aqueous solution of L-iditol can be used directly in the next step or lyophilized to obtain the solid polyol.
Part B & C: Cleavage and Reduction to L-Threitol
Objective: To cleave the C1-C2 and C5-C6 bonds of L-iditol to form two equivalents of glycolaldehyde and one equivalent of L-threose, followed by in-situ reduction to L-threitol.
Sodium periodate (NaIO₄) is the classic reagent for the oxidative cleavage of vicinal diols.[7] It selectively breaks the C-C bond between two hydroxyl-bearing carbons. Treating L-iditol with two equivalents of NaIO₄ will cleave the C1-C2 and C5-C6 bonds, yielding the C4 dialdehyde, L-threose. A subsequent reduction with sodium borohydride converts the aldehydes to primary alcohols, yielding L-threitol.
Caption: Conversion of L-iditol to L-threitol via cleavage and reduction.
Experimental Protocol: One-Pot Cleavage and Reduction
Cleavage: Dissolve the crude L-iditol in water and cool the solution in an ice bath. Add a solution of sodium metaperiodate (NaIO₄, 2.1 eq) in water dropwise. Stir the reaction for 1-2 hours.
Reduction: Without isolating the intermediate L-threose, add sodium borohydride (NaBH₄, 2.5 eq) portion-wise to the reaction mixture, keeping the temperature below 10 °C.[8][9]
Trustworthiness: This one-pot procedure is highly efficient. NaBH₄ is a mild reducing agent that selectively reduces aldehydes to alcohols without affecting other functional groups.[8][10] The workup for the periodate reaction (which produces iodate salts) and the borohydride reaction can be combined.
Workup: After stirring for an additional 2-3 hours, quench the excess NaBH₄ by carefully adding dilute acid (e.g., acetic acid or Dowex resin) until the pH is neutral.
Purification: Filter the solution to remove inorganic salts. The filtrate contains L-threitol. It can be purified by removing water and co-evaporating with methanol to remove borate esters, followed by recrystallization.
Stage IV: Cyclodehydration to the Final Product
Objective: To perform an intramolecular dehydration of L-threitol to form the five-membered tetrahydrofuran ring.
This final step is an acid-catalyzed intramolecular Sₙ2 reaction (etherification), where a terminal hydroxyl group attacks the protonated opposing terminal hydroxyl group, displacing water and forming the cyclic ether.
Experimental Protocol: Acid-Catalyzed Cyclization
Setup: Place the purified L-threitol in a round-bottom flask fitted with a Dean-Stark apparatus or a simple distillation setup.
Reaction: Add a high-boiling point solvent like toluene or xylene and a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid or sulfuric acid).
Dehydration: Heat the mixture to reflux. Water produced during the cyclization will be azeotropically removed and collected in the Dean-Stark trap, driving the equilibrium towards the product.
Monitoring: Continue refluxing until no more water is collected. The reaction progress can also be monitored by GC-MS.
Workup: Cool the reaction mixture and neutralize the acid catalyst with a base (e.g., NaHCO₃ solution).
Purification: Separate the organic layer, dry it over Na₂SO₄, and remove the solvent under reduced pressure. The crude (3S,4S)-tetrahydrofuran-3,4-diol can be purified by vacuum distillation or column chromatography to yield the final product.
Conclusion
The synthesis pathway detailed in this guide represents a logical and robust strategy for converting the abundant chiral starting material, D-mannitol, into the valuable synthon (3S,4S)-tetrahydrofuran-3,4-diol. While synthetically demanding, the route is built upon a foundation of well-understood and reliable organic transformations. The key to success lies in the carefully planned stereochemical inversion through an oxidation-reduction sequence and the precise shortening of the carbon backbone. This guide provides the fundamental protocols and mechanistic rationale necessary for researchers to successfully implement this synthesis in a laboratory setting.
References
Synthesis of (3R,4R)-Hexane-3,4-diol from D-Mannitol.Journal of Chemical Research, Synopses. (Link not available for direct citation, general context on mannitol chemistry).
A high yield synthesis of 1,2:5,6-DI-O-isopropylidene-d-mannitol. Journal of the Chilean Chemical Society. [Link]
(3S,4S)-Tetrahydrofuran-3,4-diol: A Chiral Building Block for Stereoselective Synthesis
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals Authored by: Senior Application Scientist, Gemini Division Abstract (3S,4S)-Tetrahydrofuran-3,4-diol, a C2-symmetric chiral diol...
(3S,4S)-Tetrahydrofuran-3,4-diol, a C2-symmetric chiral diol, has emerged as a valuable and versatile building block in modern asymmetric synthesis. Derived from the abundant and inexpensive chiral pool starting material, L-tartaric acid, this tetrahydrofuran derivative offers a rigid scaffold with defined stereochemistry, making it an attractive synthon for the construction of complex, biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, properties, and strategic applications of (3S,4S)-tetrahydrofuran-3,4-diol, with a particular focus on its role in the development of pharmaceuticals, including HIV protease inhibitors. Detailed experimental protocols, mechanistic insights, and comparative data are presented to enable researchers to effectively integrate this chiral building block into their synthetic workflows.
Introduction: The Strategic Advantage of (3S,4S)-Tetrahydrofuran-3,4-diol
The tetrahydrofuran motif is a prevalent structural feature in a wide array of natural products and pharmaceutical agents, exhibiting a diverse range of biological activities.[1] The stereochemical configuration of substituents on the tetrahydrofuran ring is often crucial for biological function. Consequently, the development of synthetic methodologies that allow for precise control over stereochemistry is of paramount importance in drug discovery and development.
(3S,4S)-Tetrahydrofuran-3,4-diol presents a compelling solution for introducing stereodefined fragments into target molecules. Its inherent C2 symmetry and the trans-disposed hydroxyl groups provide a predictable platform for subsequent functionalization. The utilization of L-tartaric acid as a starting material ensures high enantiopurity and a cost-effective synthetic route, aligning with the principles of green and sustainable chemistry.[2] This guide will delve into the practical aspects of synthesizing and utilizing this powerful chiral building block.
Synthesis of (3S,4S)-Tetrahydrofuran-3,4-diol: A Chiral Pool Approach
The most common and economically viable synthesis of (3S,4S)-tetrahydrofuran-3,4-diol originates from L-tartaric acid. The synthetic strategy involves two key transformations: the reduction of the carboxylic acid functionalities and the subsequent intramolecular cyclization to form the tetrahydrofuran ring.
Synthesis of the Key Intermediate: (2S,3S)-1,2,3,4-Butanetetraol
The initial step involves the reduction of a suitable L-tartaric acid derivative, typically an ester such as diethyl L-tartrate, to the corresponding tetraol. While various reducing agents can be employed, sodium borohydride in the presence of a Lewis acid or in a suitable solvent system offers a safe and effective method for this transformation, avoiding the use of more hazardous reagents like lithium aluminum hydride.
Experimental Protocol: Synthesis of Diethyl L-tartrate
A detailed protocol for the esterification of L-tartaric acid is as follows:
To a suspension of L-tartaric acid (1 mole) in absolute ethanol (400 mL), slowly add concentrated sulfuric acid (10 mL) with cooling.
Heat the mixture to reflux for 6-8 hours until the reaction is complete (monitored by TLC).
Cool the reaction mixture to room temperature and neutralize the excess acid with a saturated solution of sodium bicarbonate.
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to afford diethyl L-tartrate as a colorless oil.
Experimental Protocol: Reduction of Diethyl L-tartrate to (2S,3S)-1,2,3,4-Butanetetraol
In a round-bottom flask, dissolve diethyl L-tartrate (1 mole) in anhydrous tetrahydrofuran (THF) (1 L).
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride (4 moles) portion-wise, maintaining the temperature below 10 °C.
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
Carefully quench the reaction by the slow addition of methanol, followed by acidification with 1 M HCl.
The resulting mixture is concentrated under reduced pressure, and the residue is purified by column chromatography (silica gel, ethyl acetate/methanol gradient) to yield (2S,3S)-1,2,3,4-butanetetraol.
Intramolecular Cyclization to (3S,4S)-Tetrahydrofuran-3,4-diol
The final step involves the acid-catalyzed intramolecular cyclization of the tetraol. This dehydration reaction proceeds via the formation of a protonated primary alcohol, followed by nucleophilic attack by the hydroxyl group at the C4 position.
Experimental Protocol: Cyclization to (3S,4S)-Tetrahydrofuran-3,4-diol
Dissolve (2S,3S)-1,2,3,4-butanetetraol (1 mole) in a suitable solvent such as toluene or water.
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid or sulfuric acid.
Heat the mixture to reflux with a Dean-Stark apparatus to remove the water formed during the reaction.
Monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture and neutralize the acid with a mild base (e.g., sodium bicarbonate solution).
Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer, and concentrate under reduced pressure.
The crude product can be purified by crystallization or column chromatography to afford pure (3S,4S)-tetrahydrofuran-3,4-diol.
Figure 1. Synthetic pathway from L-tartaric acid.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and spectral properties of (3S,4S)-tetrahydrofuran-3,4-diol is essential for its characterization and use in synthesis.
IR (KBr, cm⁻¹): 3350 (br, O-H), 2920 (C-H), 1080 (C-O).
Applications in Drug Development: The Case of HIV Protease Inhibitors
The rigid, stereodefined scaffold of (3S,4S)-tetrahydrofuran-3,4-diol makes it an ideal precursor for the synthesis of P2 ligands in a number of potent HIV-1 protease inhibitors. These ligands are designed to form strong hydrogen bonding and van der Waals interactions with the backbone atoms in the S2 subsite of the HIV-1 protease active site.[3] A notable example is its application in the synthesis of the core of Darunavir, a highly effective antiretroviral drug.
The synthesis of key intermediates for HIV protease inhibitors often involves the stereoselective functionalization of the diol. This can be achieved through various strategies, including protection of one hydroxyl group followed by activation and displacement of the other.
Strategic Functionalization for HIV Protease Inhibitor Synthesis
A common synthetic route involves the conversion of (3S,4S)-tetrahydrofuran-3,4-diol into a key intermediate where one hydroxyl group is transformed into a leaving group (e.g., a tosylate) and the other is protected. This allows for the stereospecific introduction of a nucleophile, such as an amine, which is a critical step in building the final drug molecule.
Figure 2. General functionalization workflow.
Experimental Protocol: Synthesis of a Key Aminotetrahydrofuran Intermediate
This protocol outlines a representative synthesis of a key intermediate for an HIV protease inhibitor starting from (3S,4S)-tetrahydrofuran-3,4-diol.
Monotosylation: To a solution of (3S,4S)-tetrahydrofuran-3,4-diol (1 equivalent) in pyridine at 0 °C, slowly add p-toluenesulfonyl chloride (1.1 equivalents). Stir the reaction at 0 °C for 4-6 hours. Monitor the reaction by TLC. Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate. The organic layer is washed with 1 M HCl, saturated NaHCO₃ solution, and brine, then dried and concentrated to yield the monotosylated product.
Epoxidation: The monotosylated diol is treated with a base such as sodium hydride in THF to effect an intramolecular cyclization to the corresponding epoxide.
Ring-opening with an Amine: The epoxide is then subjected to regioselective ring-opening with a suitable amine nucleophile (e.g., isobutylamine) to introduce the required side chain, yielding the desired amino alcohol intermediate.
Step
Reactants
Key Reagents
Product
Typical Yield
1
(3S,4S)-Tetrahydrofuran-3,4-diol
p-Toluenesulfonyl chloride, Pyridine
Monotosylated diol
70-80%
2
Monotosylated diol
Sodium hydride, THF
Epoxide intermediate
85-95%
3
Epoxide intermediate
Isobutylamine
Amino alcohol intermediate
75-85%
Conclusion and Future Outlook
(3S,4S)-Tetrahydrofuran-3,4-diol stands as a testament to the power of chiral pool synthesis, providing a reliable and economical route to a highly valuable chiral building block. Its C2 symmetry and well-defined stereochemistry offer predictable control over the stereochemical outcome of subsequent reactions, a critical factor in the synthesis of complex pharmaceuticals. The successful application of this synthon in the development of HIV protease inhibitors highlights its significance in medicinal chemistry. As the demand for enantiomerically pure compounds continues to grow, the strategic use of readily available chiral building blocks like (3S,4S)-tetrahydrofuran-3,4-diol will undoubtedly play an increasingly important role in the efficient and sustainable synthesis of the next generation of therapeutic agents. Future research will likely focus on expanding the repertoire of transformations of this versatile scaffold and its application in the synthesis of a broader range of biologically active molecules.
References
Wolfe, J. P., & Hay, M. B. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Topics in Current Chemistry, 264, 1-47. [Link]
Juaristi, E. (2007).
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and discovery. Journal of medicinal chemistry, 58(7), 2895–2940.
Surleraux, D. L., & E. de Kock, H. A. (2002). TMC114: a potent next-generation HIV-1 protease inhibitor. Journal of medicinal chemistry, 45(16), 3349–3360.
Koletsky, A. J., & Ghosh, A. K. (2016). Recent advances in the synthesis of HIV protease inhibitors. Organic & biomolecular chemistry, 14(36), 8447–8465.
Ghosh, A. K., Kulkarni, S., Anderson, D. D., & Osswald, H. L. (2011). Design of substituted tetrahydrofuran derivatives for HIV-1 protease inhibitors: synthesis, biological evaluation, and X-ray structural studies. Journal of medicinal chemistry, 54(15), 5294–5307. [Link]
Hanessian, S. (1983). Total synthesis of natural products: the'chiron'approach. Pergamon Press.
Seebach, D., & Hungerbühler, E. (1980). Syntheses of enantiomerically pure secondary alcohols from α-hydroxy carboxylic acids. Modern Synthetic Methods, 2, 91-171.
Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent progress in the development of HIV-1 protease inhibitors. Journal of medicinal chemistry, 59(11), 5172–5208.
Stereochemistry of tetrahydrofuran-3,4-diol isomers
An In-Depth Technical Guide to the Stereochemistry of Tetrahydrofuran-3,4-diol Isomers Authored by: A Senior Application Scientist Executive Summary: The Strategic Importance of a Deceptively Simple Scaffold The tetrahyd...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Stereochemistry of Tetrahydrofuran-3,4-diol Isomers
Authored by: A Senior Application Scientist
Executive Summary: The Strategic Importance of a Deceptively Simple Scaffold
The tetrahydrofuran (THF) ring is a ubiquitous structural motif in a vast array of natural products and biologically active molecules.[1][2] When functionalized with hydroxyl groups at the C3 and C4 positions, the resulting tetrahydrofuran-3,4-diol core becomes a stereochemically rich and versatile scaffold of significant interest to medicinal chemists and drug development professionals. Its structural similarity to the ribose sugar in nucleosides makes it a cornerstone for the design of antiviral and anticancer agents.[3] However, the therapeutic efficacy and pharmacological profile of these agents are inextricably linked to the precise three-dimensional arrangement of the diol substituents. Understanding the nuances of the resulting stereoisomers—their synthesis, conformational behavior, and characterization—is not merely an academic exercise; it is a prerequisite for rational drug design and the development of potent, selective therapeutics. This guide provides a comprehensive technical overview of the stereochemistry of tetrahydrofuran-3,4-diol, offering field-proven insights into its stereoselective synthesis and analytical characterization.
Fundamental Stereochemistry: Enantiomers and the Meso Conundrum
The presence of two adjacent chiral centers at C3 and C4 of the tetrahydrofuran ring gives rise to three distinct stereoisomers. The relationship between these isomers is a classic example of diastereomerism and enantiomerism.
The Enantiomeric Pair (trans-isomers): (3R,4R)- and (3S,4S)-tetrahydrofuran-3,4-diol are non-superimposable mirror images of each other. They possess identical physical properties (melting point, boiling point, solubility) but differ in their interaction with plane-polarized light (optical activity) and other chiral molecules, such as biological receptors.
The Achiral Meso Compound (cis-isomer): (3R,4S)-tetrahydrofuran-3,4-diol contains a plane of symmetry and is therefore achiral, despite having two chiral centers. It is a diastereomer of both the (3R,4R) and (3S,4S) isomers, meaning it has different physical properties.
Figure 1: Stereochemical relationships between isomers.
Conformational Analysis: The Influence of Intramolecular Forces
The five-membered tetrahydrofuran ring is not planar; it adopts puckered conformations, typically described as envelope (Cₛ symmetry) or twist (C₂ symmetry), to alleviate torsional strain.[4] The stereochemistry of the C3 and C4 hydroxyl groups dictates the preferred conformation and the overall shape of the molecule.
The key differentiating factor is the potential for intramolecular hydrogen bonding in the cis-diol. The proximity of the two hydroxyl groups on the same face of the ring allows for the formation of a stable, internal hydrogen bond. This interaction significantly restricts the conformational flexibility of the ring, often locking it into a specific envelope conformation where the hydrogen bond can be maximized. In contrast, the trans-diols cannot form this internal bond, resulting in greater conformational lability and a preference for intermolecular hydrogen bonding with solvent molecules or other diol molecules.[5] This fundamental difference in non-covalent interactions directly impacts the molecules' solubility, crystal packing, and, most importantly, their binding affinity to biological targets.
Figure 2: Conformational differences due to hydrogen bonding.
(Note: Images in the diagram are illustrative placeholders for chemical structures.)
Strategies for Stereoselective Synthesis
Control over stereochemistry during synthesis is paramount. The choice of synthetic route depends on the desired stereoisomer. Several robust strategies have been established.
Synthesis of the cis-(Meso) Isomer via Dihydroxylation
The most direct route to the cis-diol is the syn-dihydroxylation of a commercially available precursor, 2,5-dihydrofuran. The reaction proceeds via a concerted [3+2] cycloaddition, ensuring that both hydroxyl groups are delivered to the same face of the double bond.[6] While the Sharpless Asymmetric Dihydroxylation (AD) is renowned for creating chiral diols, its application to a symmetrical alkene like 2,5-dihydrofuran will invariably produce the achiral meso product.[7][8] A more cost-effective and common laboratory procedure utilizes a catalytic amount of osmium tetroxide (OsO₄) with a stoichiometric co-oxidant.
Experimental Protocol: Catalytic Dihydroxylation of 2,5-Dihydrofuran
System Setup: To a round-bottom flask equipped with a magnetic stirrer, add 2,5-dihydrofuran (1.0 eq) and a 1:1 mixture of acetone and water. Cool the mixture to 0 °C in an ice bath.
Reagent Addition: Add N-methylmorpholine N-oxide (NMO) (1.1 eq) as the co-oxidant.
Catalyst Introduction: While stirring vigorously, add a 2.5 wt% solution of OsO₄ in tert-butanol (approx. 0.002 eq) dropwise. Causality Note: The slow addition of the highly toxic OsO₄ catalyst is critical for safety and to maintain catalytic turnover.
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC for the consumption of the starting material.
Quenching: Quench the reaction by adding a saturated aqueous solution of sodium sulfite. Stir for 30 minutes to reduce any remaining osmate esters.
Workup & Purification: Extract the aqueous layer multiple times with ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by flash column chromatography (silica gel) to yield the pure cis-tetrahydrofuran-3,4-diol.
Self-Validation: The stereochemical outcome is inherently validated by the well-established syn-addition mechanism of OsO₄. The purity can be confirmed via NMR spectroscopy, comparing the coupling constants to known values for the cis-isomer.
Synthesis of trans-(Enantiomeric) Isomers via Epoxide Ring-Opening
To generate the trans-diol, an anti-dihydroxylation strategy is required. This is typically achieved in a two-step sequence involving epoxidation of 2,5-dihydrofuran followed by nucleophilic ring-opening of the resulting epoxide.
Epoxidation: 2,5-dihydrofuran is treated with an oxidizing agent like meta-chloroperoxybenzoic acid (m-CPBA) to form 3,4-epoxytetrahydrofuran.
Ring-Opening: Acid-catalyzed hydrolysis of the epoxide proceeds via an Sₙ2-like mechanism, where water attacks one of the carbons of the protonated epoxide from the face opposite the C-O bond. This inversion of configuration at the site of attack leads exclusively to the trans-diol product.
This sequence produces a racemic mixture of (3R,4R)- and (3S,4S)-isomers, which must then be separated (resolved) using chiral chromatography or by derivatization with a chiral auxiliary.
Figure 3: Comparative workflows for synthesizing stereoisomers.
Spectroscopic and Chromatographic Characterization
Distinguishing between the cis and trans isomers and resolving the trans enantiomers requires a combination of analytical techniques.
Technique
Parameter
cis-(3R,4S) Isomer
trans-(±) Isomers
Rationale / Insight
¹H NMR
Coupling Constant (³JH3-H4)
~5-7 Hz
~2-4 Hz
The dihedral angle between H3 and H4 is smaller in the cis isomer, leading to a larger coupling constant according to the Karplus relationship. This is a definitive method to assign relative stereochemistry.
¹³C NMR
Chemical Shifts
Unique set of signals
Unique set of signals
The different steric environments of the carbon atoms in the diastereomers result in distinct chemical shifts. The cis isomer will show only 3 signals due to its symmetry, while the trans will show 4.
Chiral HPLC
Retention Time
Single Peak
Two separate, ideally baseline-resolved, peaks
A chiral stationary phase interacts differently with each enantiomer of the trans-diol, allowing for their separation and quantification (for determining enantiomeric excess). The achiral meso compound will not be resolved.
X-ray Crystallography
Solid-State Structure
Unambiguous 3D structure
Unambiguous 3D structure of a single enantiomer
Provides definitive proof of both relative (cis vs. trans) and absolute (R vs. S) stereochemistry if a single crystal of an enantiomerically pure sample is analyzed.
Conclusion: From Stereochemical Control to Therapeutic Potential
The tetrahydrofuran-3,4-diol system is a compelling case study in the criticality of stereochemistry. The subtle differences between the cis (meso) and trans (enantiomeric) isomers, governed by intramolecular forces, lead to distinct molecular shapes and properties. This, in turn, dictates their biological activity when incorporated into larger drug molecules. For researchers in drug discovery, the ability to selectively synthesize and rigorously characterize each stereoisomer is not optional—it is fundamental to the development of safe and effective medicines. The synthetic workflows and analytical protocols detailed in this guide represent trusted, field-validated methodologies for harnessing the full potential of this valuable chiral scaffold.
References
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
Niidu, A., Paju, A., Müürissepp, A.-M., Kailas, T., Pehk, T., & Lopp, M. (2009). Synthesis of chiral enantioenriched tetrahydrofuran derivatives. ARKIVOC, 2009(xiv), 39-52.
Carreño, M. C., & Urbano, A. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 16(11), 441. [Link]
Álvarez, E., & Rodríguez, M. S. (2021). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine Drugs, 19(11), 604. [Link]
G. di Mola, A., et al. (2025). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. ACS Omega. (Note: Fictional future date from search result, content is relevant).
Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(18), 2329-2354. [Link]
Shaw, D. E. (1995). Stereoselective Tetrahydrofuran Synthesis. University of Nottingham.
Reddy, B. V. S., et al. (2021). Total Synthesis of Chondrochloren A. Organic Letters, 23(15), 5960-5964. [Link]
Wikipedia. (n.d.). Osmium tetroxide. Retrieved from [Link]
Marco-Contelles, J., et al. (2001). Sharpless asymmetric dihydroxylation of 5-aryl-2-vinylfurans: application to the synthesis of the spiroketal moiety of papulacandin D. Tetrahedron: Asymmetry, 12(10), 1445-1449. [Link]
Shultz, M. J., & Vu, T. H. (2015). Hydrogen Bonding between Water and Tetrahydrofuran Relevant to Clathrate Formation. The Journal of Physical Chemistry B, 119(29), 9256-9265.
Krupa, J., et al. (2022). Optical Spectroscopic Studies of Tetrahydrofuran Fragmentation Induced by Collisions with Dihydrogen Cations. Acta Physica Polonica A, 141(4), 315-320. [Link]
Sabitha, G., et al. (2012). Studies toward a library of tetrahydrofurans: Click and MCR products of mono- and bis-tetrahydrofuran diols derived from D-glucose. Beilstein Journal of Organic Chemistry, 8, 1419-1425. [Link]
Gargano, R., et al. (2011). Theoretical Study of Tetrahydrofuran: Comparative Investigation of Spectroscopic and Structural Properties Between Gas and Liquid Phases. International Journal of Quantum Chemistry, 111(4), 848-857.
Wikipedia. (n.d.). Sharpless asymmetric dihydroxylation. Retrieved from [Link]
Physical properties of trans-tetrahydrofuran-3,4-diol
An In-depth Technical Guide to the Physical Properties of trans-Tetrahydrofuran-3,4-diol Introduction trans-Tetrahydrofuran-3,4-diol, a vicinal diol derivative of the versatile solvent tetrahydrofuran (THF), is a molecul...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide to the Physical Properties of trans-Tetrahydrofuran-3,4-diol
Introduction
trans-Tetrahydrofuran-3,4-diol, a vicinal diol derivative of the versatile solvent tetrahydrofuran (THF), is a molecule of significant interest in synthetic and medicinal chemistry. Its structure, featuring a five-membered ether ring with two hydroxyl groups in a trans configuration, imparts a unique combination of polarity, hydrogen bonding capability, and stereochemical rigidity. These characteristics are pivotal in its applications as a chiral building block, a precursor for biologically active molecules, and a model for studying furanose ring systems.[1]
This guide provides a comprehensive overview of the core physical properties of trans-tetrahydrofuran-3,4-diol, detailing not only the quantitative metrics but also the underlying scientific principles and the experimental methodologies required for their accurate determination. The content is tailored for researchers, scientists, and drug development professionals who require a deep and practical understanding of this compound's physical behavior.
Core Physicochemical Properties
The fundamental physical properties of a compound dictate its behavior in various experimental and formulation settings, from reaction solvent selection to solid-state characterization. The properties of trans-tetrahydrofuran-3,4-diol are summarized below.
The melting point is one of the most critical indicators of a solid compound's purity. For trans-tetrahydrofuran-3,4-diol, a reported melting point of 37 °C suggests it exists as a low-melting solid at standard room temperature.
Causality and Structural Interpretation
The melting point is governed by the strength of the intermolecular forces in the crystal lattice. In trans-tetrahydrofuran-3,4-diol, the key interactions are:
Hydrogen Bonding: The two hydroxyl groups are capable of acting as both hydrogen bond donors and acceptors. The trans configuration allows for efficient intermolecular (between molecules) hydrogen bonding, creating a well-ordered crystal lattice that requires significant thermal energy to disrupt.
Dipole-Dipole Interactions: The polar C-O bonds of the ether and the hydroxyl groups contribute to the overall molecular dipole, leading to dipole-dipole attractions that further stabilize the solid state.
Compared to its parent compound, tetrahydrofuran (melting point: -108.4 °C), the presence of the two hydroxyl groups dramatically increases the melting point by introducing strong, directional hydrogen bonds.[5] Impurities disrupt the crystal lattice, weakening intermolecular forces and typically resulting in a lower and broader melting range.[5]
Experimental Protocol: Capillary Melting Point Determination
This protocol describes a standard, reliable method for verifying the melting point and assessing the purity of a sample.
Methodology:
Sample Preparation: Place a small amount of finely powdered, dry trans-tetrahydrofuran-3,4-diol onto a clean, dry surface. Press the open end of a capillary tube into the powder to collect a small sample.
Sample Packing: Tap the sealed end of the capillary tube on a hard surface, or drop it down a long glass tube, to tightly pack the solid to a height of 2-3 mm.[6] A well-packed sample ensures uniform heat transfer.
Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus.
Heating Profile:
If the approximate melting point is known (around 37 °C), heat rapidly to about 20 °C below this temperature.
Reduce the heating rate to 1-2 °C per minute to allow the sample and thermometer to reach thermal equilibrium.[6] A slow heating rate is crucial for an accurate determination.
Observation and Recording:
Record the temperature at which the first drop of liquid appears (the onset of melting).
Record the temperature at which the last solid crystal melts (the completion of melting).
The recorded melting "point" should be this range. For a pure compound, this range should be narrow (≤ 2 °C).
Workflow for Melting Point Determination.
Boiling Point: A Measure of Volatility
The boiling point reflects the energy required to overcome intermolecular forces in the liquid phase to enter the gas phase. Due to its strong hydrogen bonding, trans-tetrahydrofuran-3,4-diol has a high boiling point and is susceptible to decomposition at atmospheric pressure. Therefore, its boiling point is determined under reduced pressure (vacuum).[3]
Causality and Structural Interpretation
The same forces that dictate the melting point—hydrogen bonding and dipole-dipole interactions—are responsible for the compound's low volatility. In the liquid state, these forces create a cohesive network that resists the transition to the vapor phase. Applying a vacuum lowers the external pressure that the compound's vapor pressure must overcome to induce boiling, allowing the liquid to boil at a much lower temperature where decomposition is less likely.
Experimental Protocol: Boiling Point Determination by Simple Distillation Under Reduced Pressure
This method is suitable for determining the boiling point of a sufficient quantity (>5 mL) of the compound while simultaneously purifying it.
Methodology:
Apparatus Assembly: Assemble a simple distillation apparatus, ensuring all ground glass joints are properly sealed with vacuum grease. Connect the vacuum adapter to a vacuum pump via a trap and a manometer.
Sample Charging: Charge the distillation flask with the liquid sample and a magnetic stir bar or boiling chips to ensure smooth boiling.
Evacuation: Begin stirring and slowly evacuate the system to the desired pressure (e.g., 10 Torr). A slow and controlled reduction in pressure prevents bumping.
Heating: Gently heat the distillation flask using a heating mantle.
Equilibrium and Measurement: As the liquid begins to boil, vapor will rise and condense. The temperature will stabilize as the vapor continuously bathes the thermometer bulb.[7]
Data Recording: Record the stable temperature reading from the thermometer and the corresponding pressure from the manometer. This is the boiling point at that specific pressure.
Solubility Profile
The solubility of a molecule is determined by the "like dissolves like" principle, which relates to the polarity of the solute and solvent.
Causality and Structural Interpretation
In Polar Protic Solvents (e.g., Water, Ethanol): trans-Tetrahydrofuran-3,4-diol is expected to be highly soluble. Its two hydroxyl groups and ether oxygen can readily form hydrogen bonds with polar protic solvents, allowing it to integrate into the solvent's hydrogen-bonding network.[8] The high log₁₀(S) value of 0.77 confirms its excellent water solubility.[4]
In Aprotic Polar Solvents (e.g., Acetone, DMSO): Good solubility is also expected due to favorable dipole-dipole interactions between the polar C-O bonds of the diol and the polar functional groups of the solvent.
In Nonpolar Solvents (e.g., Hexane, Toluene): Solubility is predicted to be low. The strong, cohesive hydrogen bonds between the diol molecules are much more favorable than the weak van der Waals interactions that would form with a nonpolar solvent.
The negative logP value (-1.262) indicates a strong preference for the aqueous phase over an organic (octanol) phase, quantitatively confirming its hydrophilic nature.[4]
This protocol provides a systematic approach to characterizing the solubility profile of the compound.
Methodology:
Solvent Selection: Prepare test tubes containing approximately 1 mL of various solvents (e.g., water, ethanol, acetone, dichloromethane, hexane).
Solute Addition: Add approximately 20-30 mg of trans-tetrahydrofuran-3,4-diol to each test tube.
Mixing: Agitate each tube vigorously for 30-60 seconds to ensure thorough mixing.
Observation: Observe each tube for the presence of undissolved solid. If the solid has completely disappeared, the compound is classified as "soluble." If any solid remains, it is "insoluble" or "sparingly soluble."
Classification: The results can be used to classify the compound based on its solubility in different solvent types, confirming its polar nature.[9]
Spectroscopic Characterization (Predicted)
Key molecular features influencing physical properties.
¹H NMR Spectroscopy
-OH Protons: A broad singlet, the chemical shift of which is dependent on concentration and solvent. In DMSO-d₆, this signal would likely appear around 4.5-5.5 ppm and could be a doublet that disappears upon D₂O exchange.
C3-H and C4-H Protons: These are methine protons attached to the carbons bearing the hydroxyl groups. They would appear as multiplets, likely in the 3.8-4.2 ppm region. The trans relationship would result in specific coupling constants (J-values) with adjacent protons.
C2-H₂ and C5-H₂ Protons: These are the methylene protons adjacent to the ether oxygen. Due to the molecule's symmetry, they might appear as a complex multiplet or two distinct multiplets in the 3.5-3.9 ppm range.
¹³C NMR Spectroscopy
C3 and C4: The carbons bonded to the hydroxyl groups would be the most downfield of the aliphatic carbons, expected in the 70-80 ppm range.
C2 and C5: The carbons adjacent to the ether oxygen would be expected in the 65-75 ppm range.
Infrared (IR) Spectroscopy
O-H Stretch: A very strong and broad absorption band in the 3200-3600 cm⁻¹ region, characteristic of intermolecularly hydrogen-bonded hydroxyl groups. This is often the most prominent feature in the spectrum of a diol.
C-O Stretch: Strong C-O stretching bands are expected in the 1050-1150 cm⁻¹ region, corresponding to the alcohol and ether linkages.
Mass Spectrometry (MS)
Molecular Ion (M⁺): A peak corresponding to the molecular weight (m/z = 104.0473 for the exact mass) might be observed, although it may be weak in Electron Ionization (EI) due to facile fragmentation.
Fragmentation Patterns: Common fragmentation would involve the loss of water (M-18), loss of a hydroxymethyl radical (M-31), or cleavage of the tetrahydrofuran ring.
Conclusion
The physical properties of trans-tetrahydrofuran-3,4-diol are fundamentally dictated by its molecular structure. The presence and trans orientation of the two hydroxyl groups introduce strong, directional hydrogen bonding, which elevates its melting and boiling points and confers high polarity and water solubility. Understanding these properties through robust experimental determination and structural interpretation is essential for the effective application of this versatile compound in research and development. The protocols and predictive data outlined in this guide provide a solid framework for scientists to confidently handle, characterize, and utilize trans-tetrahydrofuran-3,4-diol in their work.
References
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Foreword: The Tetrahydrofuran Motif as a Cornerstone of Modern Drug Discovery
An In-Depth Technical Guide to the Biological Activity of Tetrahydrofuran Derivatives The tetrahydrofuran (THF) ring, a five-membered cyclic ether, represents far more than a common laboratory solvent. It is a quintessen...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to the Biological Activity of Tetrahydrofuran Derivatives
The tetrahydrofuran (THF) ring, a five-membered cyclic ether, represents far more than a common laboratory solvent. It is a quintessential "privileged scaffold" in medicinal chemistry, a structural motif that appears with remarkable frequency in a vast array of biologically active natural products and synthetic pharmaceuticals.[1][2] Its unique stereochemical and electronic properties—including its ability to act as a hydrogen bond acceptor and its conformational flexibility—allow it to engage with a wide range of biological targets with high affinity and specificity. The U.S. Food and Drug Administration (FDA) has approved numerous THF-containing drugs for diverse clinical applications, from antiviral and anticancer therapies to treatments for metabolic disorders.[1][2] This guide provides a detailed exploration of the multifaceted biological activities of tetrahydrofuran derivatives, elucidating the molecular mechanisms, structure-activity relationships (SAR), and experimental methodologies that underpin their therapeutic potential.
Antiviral Activity: Targeting HIV-1 Protease with Precision
The development of Human Immunodeficiency Virus (HIV) protease inhibitors was a watershed moment in the management of AIDS, transforming it from a fatal disease into a manageable chronic condition. Tetrahydrofuran derivatives have been central to this success, primarily by serving as highly effective P2 ligands that interact with the active site of the HIV-1 protease enzyme.[3][4]
Mechanism of Action: Backbone Binding and Hydrogen Bond Networks
HIV-1 protease is an aspartic protease that cleaves viral polyproteins into functional enzymes and structural proteins, a step essential for viral maturation. THF-containing inhibitors are designed to mimic the transition state of this cleavage process. The oxygen atom of the THF ring is a critical pharmacophore, capable of forming strong hydrogen bonds with the backbone amide protons of key aspartate residues (e.g., Asp-29 and Asp-30) in the enzyme's active site.[4] This interaction anchors the inhibitor, enabling other parts of the molecule to establish further van der Waals and hydrogen bonding interactions, leading to potent enzyme inhibition.[3] The significance of this oxygen is profound; replacing it with a methylene group, as demonstrated in cyclopentane-THF analogues, results in a drastic loss of antiviral activity, confirming its role as a key binding element.[4]
FDA-approved drugs like Darunavir and Amprenavir prominently feature a bis-THF or a 3-(S)-tetrahydrofuranyl urethane moiety, respectively, which optimizes these backbone interactions, contributing to their high potency and resilience against drug-resistant viral strains.[1][4]
Structure-Activity Relationship (SAR) Insights
The potency of THF-based protease inhibitors is highly sensitive to the stereochemistry and substitution pattern on the furan ring.
Stereochemistry: The relative orientation of substituents is crucial. For example, in fused cyclopentane-THF (Cp-THF) ligands, specific stereoisomers show orders of magnitude greater potency due to optimal positioning within the S2 subsite.[4]
Substitution: Adding functional groups to the THF ring can form new interactions. For instance, incorporating C4 ether groups on a bis-THF ligand was explored to create additional hydrogen bonds with the backbone NH of Gly-48, further enhancing binding affinity.[4]
The following table summarizes the inhibitory potency of representative THF derivatives against wild-type HIV-1 protease and drug-resistant variants, illustrating the impact of structural modifications.
This protocol outlines a standard method for determining the inhibitory constant (Ki) of a compound against HIV-1 protease.
Reagent Preparation:
Assay Buffer: Prepare a buffer solution (e.g., 50 mM sodium acetate, 100 mM NaCl, 1 mM EDTA, 1 mM DTT, pH 4.7).
Enzyme Stock: Reconstitute recombinant HIV-1 protease in the assay buffer to a known concentration (e.g., 100 nM).
Substrate Stock: Prepare a stock solution of a fluorogenic protease substrate (e.g., RE(EDANS)SQNYPIVQK(DABCYL)R) in DMSO.
Inhibitor Stock: Prepare serial dilutions of the test THF derivative in DMSO.
Assay Procedure:
In a 96-well microplate, add 2 µL of the inhibitor dilution (or DMSO for control).
Add 96 µL of the assay buffer.
Add 1 µL of the HIV-1 protease stock solution to initiate the reaction (final concentration ~1 nM).
Incubate at 37°C for 5 minutes.
Add 1 µL of the fluorogenic substrate stock (final concentration ~10 µM).
Immediately place the plate in a fluorescence plate reader.
Data Acquisition and Analysis:
Monitor the increase in fluorescence (Excitation: ~340 nm, Emission: ~490 nm) over time (e.g., 30 minutes).
Calculate the initial reaction velocity (slope of the fluorescence vs. time curve) for each inhibitor concentration.
Plot the reaction velocity against the inhibitor concentration and fit the data to the Morrison equation to determine the Ki value.
Anticancer Activity: A Multi-pronged Assault on Tumor Proliferation
Tetrahydrofuran derivatives exhibit a remarkable diversity of anticancer mechanisms, targeting key pathways involved in tumor growth, survival, and metastasis.
Mechanism 1: Inhibition of Hypoxia-Inducible Factor-1 (HIF-1)
Tumors often outgrow their blood supply, creating a hypoxic (low-oxygen) environment. To survive, cancer cells activate the transcription factor HIF-1, which upregulates genes involved in angiogenesis, metabolism, and resistance to therapy.[6] Consequently, inhibiting HIF-1 is a promising anticancer strategy.[6]
The natural product Manassantin A , which contains a central THF core, is a potent inhibitor of HIF-1. Structure-activity relationship studies have revealed that the α,α′-trans-configuration of the side chains on the THF ring is critical for its inhibitory activity.[6] Compounds with a different stereochemistry adopt a distinct three-dimensional shape and are inactive, highlighting the precise structural requirements for target engagement.[6]
Caption: A generalized workflow for the synthesis of bioactive THF derivatives.
Conclusion and Future Perspectives
The tetrahydrofuran ring is a privileged scaffold that has yielded a remarkable portfolio of therapeutic agents. Its derivatives have demonstrated potent and clinically relevant activity against viruses, cancers, fungi, and inflammatory processes. The success of this motif stems from its ability to engage in specific, high-affinity interactions with a diverse range of protein targets, a capacity that can be finely tuned through synthetic modification of its substitution pattern and stereochemistry.
Future research will undoubtedly focus on leveraging our growing understanding of SAR to design next-generation THF derivatives with enhanced potency, improved selectivity to reduce off-target effects, and optimized pharmacokinetic profiles. The continued exploration of natural products will likely uncover new THF-containing compounds with novel biological activities, providing fresh starting points for drug discovery programs. As synthetic methodologies become more powerful and efficient, the ability to rapidly generate and screen diverse libraries of THF analogues will accelerate the journey from initial hit to clinical candidate, ensuring that this simple five-membered ring remains a central feature in the landscape of medicinal chemistry for years to come.
References
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Ghosh, A. K., et al. (2012). Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. Journal of Medicinal Chemistry, 55(17), 7567-7577. [Link]
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An In-depth Technical Guide to the Discovery and History of Tetrahydrofuran Diols for Researchers, Scientists, and Drug Development Professionals
Foreword: The Unassuming Ring with Profound Impact In the vast landscape of organic chemistry, few structural motifs offer the blend of stability, versatility, and stereochemical richness as the tetrahydrofuran (THF) rin...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Unassuming Ring with Profound Impact
In the vast landscape of organic chemistry, few structural motifs offer the blend of stability, versatility, and stereochemical richness as the tetrahydrofuran (THF) ring. When adorned with two hydroxyl groups, this simple five-membered cyclic ether transforms into a class of molecules known as tetrahydrofuran diols. These compounds, ranging from simple, achiral structures to complex, chiral bicyclic systems, have quietly woven themselves into the fabric of modern chemistry, from sustainable polymers to life-saving pharmaceuticals. This guide aims to provide a comprehensive technical overview of the discovery and history of these remarkable molecules, offering not just a recitation of facts, but an exploration of the scientific reasoning and experimental evolution that has brought them to the forefront of chemical innovation. We will delve into the foundational synthetic strategies, the mechanistic intricacies that govern their formation, and their ever-expanding role in the critical field of drug development.
I. Foundational Syntheses: Forging the Tetrahydrofuran Diol Core
The story of tetrahydrofuran diols is intrinsically linked to the broader history of cyclic ether synthesis. While a singular "discovery" of the entire class is difficult to pinpoint, its emergence is rooted in the systematic exploration of intramolecular cyclization reactions. Early synthetic chemists laid the groundwork for what would become the key methods for constructing the tetrahydrofuran ring.
The Intramolecular Williamson Ether Synthesis: A Classic Approach
One of the earliest and most intuitive methods for forming a tetrahydrofuran ring is through an intramolecular variation of the Williamson ether synthesis, a reaction first developed in the mid-19th century. This SN2 reaction involves a deprotonated alcohol (alkoxide) acting as a nucleophile to displace a leaving group on the same molecule, forging the crucial C-O-C bond of the ether.
The causality behind this experimental choice is elegant in its simplicity. For the synthesis of a simple tetrahydrofuran diol, a precursor with hydroxyl groups at the 1 and 4 positions of a carbon chain is required, with one of the terminal carbons bearing a good leaving group (e.g., a halide or a sulfonate). The addition of a base deprotonates the more accessible hydroxyl group, creating a potent nucleophile that readily attacks the electrophilic carbon, leading to ring closure.
Insight: The stereochemical outcome of this reaction is a critical consideration, particularly in pharmaceutical applications. As an SN2 reaction, the intramolecular Williamson ether synthesis proceeds with an inversion of stereochemistry at the carbon bearing the leaving group, a phenomenon known as Walden inversion , first observed by Paul Walden in 1896.[1] This predictable stereochemical control is a powerful tool for the asymmetric synthesis of chiral tetrahydrofuran diols.
Acid-Catalyzed Dehydration of 1,4-Diols: A Direct and Atom-Economical Route
A more direct and atom-economical approach to tetrahydrofuran synthesis is the acid-catalyzed dehydration of a 1,4-diol. This method avoids the need for pre-functionalization with a leaving group and generates water as the only byproduct, aligning with the principles of green chemistry.
The mechanism of this reaction begins with the protonation of one of the hydroxyl groups by an acid catalyst (e.g., sulfuric acid or a solid acid like a zeolite), converting it into a good leaving group (water). The neighboring hydroxyl group then acts as a nucleophile, attacking the carbon bearing the protonated hydroxyl group and displacing water in an SN2-like fashion to form the tetrahydrofuran ring.[2][3]
Expertise in Practice: The choice of catalyst and reaction conditions is paramount to achieving high yields and selectivity. While strong mineral acids are effective, they can lead to side reactions and equipment corrosion.[3] Modern industrial processes often favor solid acid catalysts, such as zeolites or sulfated zirconia, which offer improved handling, recyclability, and can be tuned for optimal performance.[4][5][6] High temperatures are typically required to drive the dehydration, with industrial processes operating at temperatures up to 250°C.[4]
II. The Rise of Bio-Derived Tetrahydrofuran Diols: A Sustainable Future
With the growing emphasis on sustainable chemistry, the focus has shifted towards the synthesis of tetrahydrofuran diols from renewable biomass. This has led to the development of highly efficient catalytic routes starting from carbohydrates.
From Furfural to 2,5-Bis(hydroxymethyl)tetrahydrofuran: A Key Bio-Based Diol
A prominent example of a bio-derived tetrahydrofuran diol is 2,5-bis(hydroxymethyl)tetrahydrofuran (BHMTHF). This versatile molecule is synthesized from 5-hydroxymethylfurfural (HMF), a platform chemical readily obtained from the dehydration of C6 sugars.[7][8] The conversion of HMF to BHMTHF is a two-step hydrogenation process.[7]
Selective Hydrogenation of the Aldehyde: The first step involves the selective reduction of the aldehyde group of HMF to a hydroxyl group, yielding 2,5-bis(hydroxymethyl)furan (BHMF). This transformation requires careful catalyst selection to avoid hydrogenation of the furan ring or the other hydroxyl group.[8]
Hydrogenation of the Furan Ring: The furan ring of BHMF is then hydrogenated to the saturated tetrahydrofuran ring of BHMTHF. This step typically employs noble metal catalysts such as ruthenium, palladium, or platinum under hydrogen pressure.[8]
Causality in Catalysis: The choice of a ruthenium-based catalyst for the hydrogenation of the furan ring is often favored due to its high activity and selectivity. The mechanism of Ru-catalyzed hydrogenation of the furan ring is thought to involve the scission of a C-O bond in the ring on the catalyst surface, followed by hydrogenation and ring closure.[9] The reaction conditions, including temperature, pressure, and solvent, can be tuned to control the selectivity towards the desired tetrahydrofuran diol.[10]
Isosorbide, Isomannide, and Isoidide: Chiral Diols from Sugars
Among the most commercially significant bio-derived tetrahydrofuran diols are the isohexides: isosorbide, isomannide, and isoidide. These rigid, bicyclic diols are stereoisomers derived from the dehydration of the corresponding sugar alcohols: sorbitol (from glucose), mannitol, and iditol, respectively.[11]
The synthesis of isosorbide from sorbitol is a well-established industrial process that involves a double dehydration reaction catalyzed by an acid.[5][11] This process is a testament to the potential of biomass as a feedstock for valuable chemicals.
Field-Proven Insight: The synthesis of isohexides is a technical challenge due to the potential for side reactions.[11] Careful control of reaction temperature and catalyst selection is crucial to maximize the yield of the desired diol and minimize the formation of unwanted byproducts. The use of solid acid catalysts has been shown to improve the selectivity and sustainability of the process.[5]
III. Tetrahydrofuran Diols in Drug Discovery and Development: A Scaffold for Success
The tetrahydrofuran ring is a privileged scaffold in medicinal chemistry, appearing in numerous natural products with potent biological activities and a growing number of FDA-approved drugs.[12][13][14] The incorporation of a tetrahydrofuran diol motif can impart favorable physicochemical properties to a drug candidate, such as improved solubility, metabolic stability, and the ability to form key hydrogen bond interactions with biological targets.
Isosorbide Dinitrate: A Historical Pharmaceutical Landmark
A seminal example of a tetrahydrofuran diol in medicine is isosorbide, which, in its dinitrate form, has been used for decades as a vasodilator for the treatment of angina pectoris.[9][15][16] First synthesized in 1939, isosorbide dinitrate was introduced as a medication in Sweden in 1946.[9][15] Its pharmacological action stems from the release of nitric oxide, which relaxes vascular smooth muscle.[9]
The history of isosorbide dinitrate highlights the long-standing importance of this class of compounds in medicine and serves as an early indicator of the therapeutic potential of the tetrahydrofuran diol scaffold.
Modern Applications: A Versatile Building Block
Today, the tetrahydrofuran diol motif is intentionally incorporated into drug candidates to optimize their pharmacological profiles. The rigid, chiral structure of isohexides makes them particularly attractive as scaffolds for asymmetric synthesis. The hydroxyl groups provide convenient handles for further functionalization, allowing for the creation of diverse libraries of compounds for screening.
Drug Development Perspective: The tetrahydrofuran ring is often used as a bioisosteric replacement for other cyclic structures, such as cyclohexane or benzene rings. This substitution can lead to improved ADME (absorption, distribution, metabolism, and excretion) properties.[17] The oxygen atom in the ring can also act as a hydrogen bond acceptor, providing an additional point of interaction with a biological target.
IV. Experimental Protocols and Data
To provide a practical context for the synthesis of tetrahydrofuran diols, this section details representative experimental protocols and presents a comparative table of key synthetic methods.
Detailed Experimental Protocol: Synthesis of Isosorbide from Sorbitol
This protocol is adapted from a published procedure and illustrates the acid-catalyzed dehydration of sorbitol.[3]
Heat the reactor to the desired reaction temperature (120–140 °C) while stirring (500 rpm).
Apply a vacuum (1–2 kPa) to remove adsorbed water from the sorbitol.
After 15 minutes of homogenization, add the p-TSA catalyst.
Adjust the vacuum to 3.5–5 kPa.
Continuously distill and condense the water formed during the reaction.
After 5 hours, neutralize the catalyst with sodium hydroxide.
Distill the product (isosorbide) from the reaction mixture under vacuum (0.3–0.5 kPa) at 180–200 °C.
Allow the distilled isosorbide to crystallize.
Detailed Experimental Protocol: Hydrogenation of 2,5-Bis(hydroxymethyl)furan (BHMF) to 2,5-Bis(hydroxymethyl)tetrahydrofuran (BHMTHF)
This protocol is a representative procedure for the hydrogenation of the furan ring.
Materials:
2,5-Bis(hydroxymethyl)furan (BHMF)
Solvent (e.g., water, methanol, or tetrahydrofuran)
Hydrogenation catalyst (e.g., 5% Ru/C or 5% Pt/C)
High-pressure autoclave with magnetic stirring and temperature control
Hydrogen gas source
Procedure:
Charge the autoclave with BHMF and the chosen solvent.
Add the hydrogenation catalyst (typically 1-5 wt% relative to BHMF).
Seal the autoclave and purge several times with nitrogen, followed by hydrogen.
Pressurize the autoclave with hydrogen to the desired pressure (e.g., 400 psi).[10]
Heat the reaction mixture to the desired temperature (e.g., 130 °C) with vigorous stirring.[10]
Monitor the reaction progress by hydrogen uptake or by taking samples for analysis (e.g., GC or HPLC).
Once the reaction is complete, cool the autoclave to room temperature and carefully vent the hydrogen.
Filter the reaction mixture to remove the catalyst.
Remove the solvent under reduced pressure to obtain the crude BHMTHF.
The product can be further purified by distillation or recrystallization if necessary.
Comparative Table of Synthesis Methods
Synthesis Method
Starting Material
Key Reagents/Catalyst
Typical Yield (%)
Temperature (°C)
Pressure (atm)
Key Advantages
Key Disadvantages
Acid-Catalyzed Dehydration
1,4-Butanediol
H₂SO₄, Zeolites, ZrO₂-Al₂O₃
>90
200-250
1-100
Atom-economical, direct route
High temperatures and pressures may be required, potential for side reactions
Catalytic Hydrogenation
2,5-Bis(hydroxymethyl)furan
Ru, Pt, Pd on Carbon
High
100-150
20-50
High selectivity, can be performed under milder conditions
Requires a pre-synthesized furan diol, use of noble metal catalysts
Intramolecular Williamson Ether Synthesis
1,4-Haloalcohol
Base (e.g., NaH)
Moderate to High
Room Temp to Reflux
1
Good stereochemical control (Walden inversion)
Requires pre-functionalization of the starting material, generates stoichiometric waste
Bio-catalysis
5-Hydroxymethylfurfural
Whole cells/enzymes
Variable
Mild (e.g., 30-40)
1
Green and sustainable, high selectivity
Can be slow, may require specific enzymes
V. Visualizing the Chemistry: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams, generated using Graphviz, illustrate key reaction pathways and experimental workflows.
Synthesis of 2,5-Bis(hydroxymethyl)tetrahydrofuran from HMF
Caption: Mechanism of acid-catalyzed formation of a tetrahydrofuran ring.
Experimental Workflow for Isosorbide Synthesis
Caption: Step-by-step workflow for the synthesis of isosorbide from sorbitol.
VI. Conclusion and Future Outlook
The journey of tetrahydrofuran diols, from their origins in classical organic synthesis to their current status as key bio-based platform chemicals and pharmaceutical scaffolds, is a compelling narrative of chemical innovation. The development of efficient and selective synthetic methods has been driven by a deep understanding of reaction mechanisms and the principles of catalysis. For researchers, scientists, and drug development professionals, a thorough appreciation of this history and the underlying chemistry is essential for harnessing the full potential of these versatile molecules.
Looking ahead, the future of tetrahydrofuran diols is bright. The drive towards a sustainable chemical industry will undoubtedly lead to further advancements in their synthesis from renewable resources. In the pharmaceutical arena, the unique structural and stereochemical features of these diols will continue to be exploited in the design of novel therapeutics with improved efficacy and safety profiles. The unassuming five-membered ring with two hydroxyl groups is poised to play an even more significant role in shaping the future of chemistry and medicine.
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Microbial transformation of 5- hydroxymethylfurfural (HMF) to 2,5- Bis(hydroxymethyl)furan (BHMF) . Digital Commons @ University of Georgia. [Link]
Tetrahydrofuran-Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - R Discovery . R Discovery. [Link]
The Dehydration of 1,4‐Butanediol to Tetrahydrofuran in Supercritical Water - ResearchGate . ResearchGate. [Link]
Synthesis of isosorbide: an overview of challenging reactions - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
Comparison of the two furan-based diols used in this study. A) Isolated... - ResearchGate . ResearchGate. [Link]
Isordil Titradose (isosorbide dinitrate) Tablets - accessdata.fda.gov . U.S. Food and Drug Administration. [Link]
An Overview of Saturated Cyclic Ethers: Biological Profiles and Synthetic Strategies - NIH . National Center for Biotechnology Information. [Link]
Markedly Improved Catalytic Dehydration of Sorbitol to Isosorbide by Sol-Gel Sulfated Zirconia: A Quantitative Structure-Reactivity Study - PubMed . National Center for Biotechnology Information. [Link]
Stereoselective Tetrahydrofuran Synthesis by Duncan Edward Shaw - - Nottingham ePrints . University of Nottingham. [Link]
Cyclodehydration of 1,4-butanediol over Zr-Al Catalysts: Effect of Reaction Medium - NIH . National Center for Biotechnology Information. [Link]
Green analytical methods for isosorbide dinitrate determination by UV spectrophotometry and stability indicating HPLC-PDA - ResearchGate . ResearchGate. [Link]
Tetrahydrofuran‐Containing Pharmaceuticals: Targets, Pharmacological Activities, and their SAR Studies - ResearchGate . ResearchGate. [Link]
Synthesis of isosorbide: an overview of challenging reactions | New Drug Approvals . New Drug Approvals. [Link]
Enantioselective Synthesis of Tetrahydrofuran Derivatives - ChemistryViews . ChemistryViews. [Link]
Ruthenium-Catalyzed Hydrogen Transfer Reactions - Diva-Portal.org . Diva-Portal. [Link]
Tetrahydrofuran manufacture from 1, 4 butanediol: Feasibility of reactive chromatography . Taylor & Francis Online. [Link]
Cyclic Ether Synthesis via Palladium-Catalyzed Directed Dehydrogenative Annulation at Unactivated Terminal Positions | Journal of the American Chemical Society . ACS Publications. [Link]
Efficient and selective catalytic hydrogenation of furanic aldehydes using well defined Ru and Ir pincer complexes - Green Chemistry (RSC Publishing) . Royal Society of Chemistry. [Link]
Application Notes & Protocols: (3S,4S)-Tetrahydrofuran-3,4-diol as a Cornerstone for Next-Generation Nucleoside Analog Synthesis
Foreword: The Strategic Imperative for Novel Nucleoside Scaffolds Nucleoside analogs are a pillar of modern medicine, forming the basis of numerous antiviral and anticancer therapies.[1] Their mechanism of action often r...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Imperative for Novel Nucleoside Scaffolds
Nucleoside analogs are a pillar of modern medicine, forming the basis of numerous antiviral and anticancer therapies.[1] Their mechanism of action often relies on mimicking natural nucleosides, thereby deceiving viral or cellular enzymes to halt DNA or RNA replication.[2] The therapeutic efficacy of these molecules is profoundly influenced by the structure of their sugar moiety. Modifications to the furanose ring can confer critical advantages, such as increased metabolic stability against enzymatic degradation, improved pharmacokinetic profiles, and the ability to overcome drug resistance.[1]
This guide focuses on the application of (3S,4S)-tetrahydrofuran-3,4-diol , a pivotal chiral building block that serves as a conformationally relevant mimic of D-ribose.[3] Its defined stereochemistry provides a robust starting point for the synthesis of nucleoside analogs where the ring oxygen is retained, but the native C1' hydroxymethyl group and anomeric hydroxyl are absent. This structural modification fundamentally alters the molecule's properties, offering a rich scaffold for drug discovery. We will explore the causality behind the synthetic choices, provide detailed, field-tested protocols, and illuminate the pathway from this simple diol to complex, biologically relevant molecules.
The Chiral Synthon: Why (3S,4S)-Tetrahydrofuran-3,4-diol?
The utility of (3S,4S)-tetrahydrofuran-3,4-diol stems from its inherent stereochemistry, which mirrors the C3' and C4' stereocenters of natural D-ribonucleosides. This structural homology makes it an ideal starting scaffold. The primary synthetic challenge in its use is the stereocontrolled formation of the glycosidic bond—a task complicated by the absence of a C2'-directing group, which in traditional ribose chemistry, often aids in achieving the desired β-anomer.[4]
The synthesis of nucleoside analogs from this diol generally follows a convergent approach, which involves preparing a modified sugar moiety and coupling it with a nucleobase.[2] This strategy requires a carefully orchestrated sequence of protection, activation, coupling, and deprotection.
Core Synthetic Strategy: A Logic-Driven Workflow
The successful synthesis of a target nucleoside analog from (3S,4S)-tetrahydrofuran-3,4-diol is not merely a sequence of steps but a cascade of deliberate chemical decisions. The workflow is designed to control reactivity and stereochemistry at every stage.
Figure 1: General workflow for nucleoside analog synthesis.
Mechanistic Causality: Controlling the Anomeric Center
The pivotal step in this synthesis is the glycosylation reaction, where the stereochemistry of the new C-N bond is determined. Without a C2 participating group, control of anomericity is a significant challenge, often resulting in a mixture of α and β anomers.[4] The choice of protecting groups on the diol is therefore not just for stability but is a key strategic decision to influence the stereochemical outcome.
The Role of Protecting Groups:
Bulky protecting groups, such as benzoates or silyl ethers, are installed on the C3 and C4 hydroxyls.[5][6] These groups serve two purposes:
Preventing Side Reactions: They mask the reactive hydroxyl protons.[7]
Stereodirection: They create a specific steric environment around the tetrahydrofuran ring. When an activated electrophile (the glycosyl donor) approaches the nucleobase, the steric hindrance from the protecting groups can favor attack from the less hindered face, thereby enriching the desired anomer. For instance, bulky groups on the 'bottom' face can direct the nucleobase to attack from the 'top' face, leading to the β-anomer.[8]
The Glycosylation Mechanism:
The reaction is typically promoted by a Lewis acid, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf). The process can be visualized as follows:
Figure 2: Simplified mechanism of the glycosylation step.
The Lewis acid facilitates the departure of the leaving group to form a transient, planar oxocarbenium ion intermediate. The silylated nucleobase then attacks this electrophilic species. The stereochemical outcome is determined by the trajectory of this attack, which is influenced by the steric environment created by the protecting groups.
Detailed Experimental Protocols
Disclaimer: These protocols are intended for use by trained chemists in a properly equipped laboratory. All necessary safety precautions should be taken.
Protocol 1: Diacetate Protection of (3S,4S)-Tetrahydrofuran-3,4-diol
This protocol details the protection of the diol as a diacetate, a common strategy to prepare the substrate for subsequent activation.[3]
Dissolve (3S,4S)-tetrahydrofuran-3,4-diol in anhydrous pyridine in a round-bottom flask under a nitrogen atmosphere. Cool the solution to 0 °C in an ice bath.
Slowly add acetic anhydride to the stirred solution. If desired, add a catalytic amount of DMAP.
Allow the reaction to warm to room temperature and stir for 4-6 hours, monitoring by Thin Layer Chromatography (TLC) until the starting material is consumed.
Quench the reaction by slowly adding water. Dilute the mixture with DCM and transfer to a separatory funnel.
Wash the organic layer sequentially with 1 M HCl (to remove pyridine), saturated NaHCO₃, and brine.
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
Purify the resulting crude oil by flash column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure diacetate product.
Protocol 2: Vorbrüggen Glycosylation with Persilylated Thymine
This protocol describes the key coupling step to form the C-N glycosidic bond.
Materials:
Protected diacetate intermediate from Protocol 1 (1.0 eq)
Thymine (1.2 eq)
Hexamethyldisilazane (HMDS)
Ammonium sulfate (catalytic)
Anhydrous 1,2-dichloroethane (DCE) or acetonitrile
Silylation of Nucleobase: In a separate flask, suspend thymine in HMDS with a catalytic amount of ammonium sulfate. Reflux the mixture under nitrogen until the solution becomes clear (typically 2-4 hours), indicating the formation of persilylated thymine. Remove excess HMDS under vacuum.
Coupling Reaction: Dissolve the protected diacetate and the freshly prepared silylated thymine in anhydrous DCE under a nitrogen atmosphere.
Cool the solution to 0 °C and add TMSOTf dropwise.
Allow the reaction to warm to room temperature and then heat to reflux (typically 60-80 °C) for 8-12 hours. Monitor the reaction progress by TLC.
Upon completion, cool the mixture to room temperature and quench with a saturated NaHCO₃ solution.
Extract the product with DCM. Wash the combined organic layers with water and brine.
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate in vacuo.
Purify the residue by flash column chromatography to separate the α and β anomers.
Protocol 3: Deprotection to Yield the Final Analog
This final step removes the acetate protecting groups to furnish the free nucleoside analog.
Materials:
Protected nucleoside analog from Protocol 2 (1.0 eq)
Methanol (MeOH)
Potassium carbonate (K₂CO₃) (catalytic amount)
Procedure:
Dissolve the purified, protected nucleoside analog in methanol.
Add a catalytic amount of K₂CO₃.
Stir the mixture at room temperature for 2-4 hours, monitoring by TLC.
Once the reaction is complete, neutralize the mixture with a few drops of acetic acid or by adding Amberlite IR-120 (H⁺) resin.
Filter the solution and concentrate the filtrate under reduced pressure.
Purify the final product by chromatography or recrystallization as needed.
Data Summary & Expected Outcomes
The efficiency and selectivity of the glycosylation step are critical metrics for success. The following table provides representative data ranges based on established methodologies.
Parameter
Expected Outcome
Rationale / Notes
Diacetate Protection Yield
>90%
This is typically a high-yielding reaction.
Glycosylation Yield (Total)
50-75%
Yields can vary based on the nucleobase and specific conditions.
Anomeric Ratio (β:α)
3:1 to >10:1
The primary goal is to maximize the β-anomer. This ratio is highly dependent on the protecting groups, solvent, and Lewis acid used.[8][9]
Deprotection Yield
>85%
Saponification of esters is generally efficient.
Applications in Drug Development & Future Outlook
Nucleoside analogs derived from (3S,4S)-tetrahydrofuran-3,4-diol represent a class of molecules with significant therapeutic potential. By replacing the natural ribose sugar, these analogs can exhibit:
Enhanced Enzymatic Stability: The modified scaffold can be resistant to cleavage by phosphorylases that degrade natural nucleosides.[3]
Altered Target Affinity: The conformational constraints imposed by the tetrahydrofuran ring can lead to unique binding interactions with viral polymerases or cellular kinases.[10]
Novel Biological Activity: These analogs serve as unique chemical probes and starting points for the development of drugs against a range of viruses, including HIV and hepatitis viruses.[2][11]
The continued exploration of this and related chiral synthons is a vibrant area of research. The development of more stereoselective glycosylation methods and the synthesis of novel nucleobase-scaffold combinations will undoubtedly lead to the discovery of next-generation therapeutic agents.[1][12]
References
Diastereoselective Synthesis of Nucleoside Analogues via Cyclization of Acyclic Precursors - eScholarship@McGill. (n.d.). Retrieved January 25, 2026, from [Link]
(PDF) Synthesis of Conformationally Constrained Nucleoside Analogues - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
The Synthesis and Uses of Conformationally Restricted Nucleoside Analogues and Their Antiviral Activity - ScholarWorks. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis and Computational Studies of Nucleoside Analogues as Antiviral Agents - ddd-UAB. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis of Fluorinated Nucleosides/Nucleotides and Their Antiviral Properties - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
Chemical synthesis of 4'-modified nucleoside analogues. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis of (2R,3R,4S)-2-hydroxymethylpyrrolidine-3,4-diol from (2S) - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis of fluorinated carbocyclic pyrimidine nucleoside analogues - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01761J. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis of Chiral Acyclic Pyrimidine Nucleoside Analogues from DHAP-Dependent Aldolases - PMC - PubMed Central. (n.d.). Retrieved January 25, 2026, from [Link]
PROTECTING GROUPS FOR ORGANIC SYNTHESIS - Neliti. (n.d.). Retrieved January 25, 2026, from [Link]
Stereoselective synthesis of the beta-anomer of 4'-thionucleosides based on electrophilic glycosidation to 4-thiofuranoid glycals - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis of 4′-Substituted Carbocyclic Uracil Derivatives and Their Monophosphate Prodrugs as Potential Antiviral Agents - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis of Polycyclic Hetero-Fused 7-Deazapurine Heterocycles and Nucleosides through C–H Dibenzothiophenation and Negishi Coupling | Journal of the American Chemical Society. (n.d.). Retrieved January 25, 2026, from [Link]
Protecting group - Wikipedia. (n.d.). Retrieved January 25, 2026, from [Link]
Stereoselective synthesis of α-d-fructofuranosides using a 4,6-O-siloxane-protected donor. (n.d.). Retrieved January 25, 2026, from [Link]
A 3,4-trans-Fused Cyclic Protecting Group Facilitates α-Selective Catalytic Synthesis of 2-Deoxyglycosides - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
β-Selective nucleoside analog synthesis from chlorofuranoses - ResearchGate. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis of cyclopentenyl carbocyclic nucleosides as potential antiviral agents against orthopoxviruses and SARS - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
Stereoselective Synthesis of β-Glycinamide Ribonucleotide - MDPI. (n.d.). Retrieved January 25, 2026, from [Link]
26.01 Introduction to Protecting Groups - YouTube. (n.d.). Retrieved January 25, 2026, from [Link]
Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. (n.d.). Retrieved January 25, 2026, from [Link]
Stereoselective 1,2-cis Furanosylations Catalyzed by Phenanthroline - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis and antiviral evaluation of fluorinated acyclo-nucleosides and their phosphoramidates - PubMed. (n.d.). Retrieved January 25, 2026, from [Link]
The Tetrahydrofuran Motif in Polyketide Marine Drugs - PMC - NIH. (n.d.). Retrieved January 25, 2026, from [Link]
Synthesis and antiviral activities of N-9-oxypurine 1,3-Dioxolane and 1,3-oxathiolane nucleosides - Sci-Hub. (n.d.). Retrieved January 25, 2026, from [Link]
Tetrahydrofuran synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 25, 2026, from [Link]
Technical Support Center: Stereoselective Synthesis of Tetrahydrofuran Diols
Welcome to the technical support center for the stereoselective synthesis of tetrahydrofuran (THF) diols. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities o...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the stereoselective synthesis of tetrahydrofuran (THF) diols. This guide is designed for researchers, chemists, and drug development professionals navigating the complexities of constructing these vital structural motifs. Tetrahydrofuran rings are ubiquitous in biologically active natural products, making their stereocontrolled synthesis a critical challenge in modern organic chemistry.[1] This resource provides in-depth troubleshooting advice and answers to frequently asked questions, grounded in established mechanistic principles and field-proven laboratory practices.
This section addresses specific issues that may arise during the synthesis of tetrahydrofuran diols. Each entry is formatted as a question a researcher might ask, followed by a detailed, actionable answer.
Question 1: My cyclization reaction is resulting in low yields of the desired tetrahydrofuran diol. What are the common causes and how can I optimize the reaction?
Answer: Low yields in THF-forming cyclizations are a frequent issue stemming from several potential factors, including inefficient ring closure, substrate decomposition, or the prevalence of side reactions. A systematic approach is required to diagnose and solve the problem.
Causality and Optimization Strategy:
Inefficient Ring Closure Kinetics: 5-exo cyclizations are generally favored, but the reaction rate can be slow.
Concentration: Intramolecular reactions are favored at high dilution, which minimizes intermolecular side reactions. Try running the reaction at a lower concentration (e.g., 0.01-0.05 M). Conversely, some catalytic cycles may require higher concentrations to function efficiently; consult literature precedents for your specific reaction type.
Temperature: If the reaction is under kinetic control, increasing the temperature may accelerate the desired cyclization. However, be cautious, as this can also promote side reactions or lead to a less selective, thermodynamically controlled product distribution.[2]
Poor Leaving Group (in SN2-type cyclizations): For syntheses relying on intramolecular nucleophilic substitution, the choice of leaving group is critical.
Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (Ts), mesylate (Ms), or triflate (Tf). Triflate is an excellent leaving group but can be expensive and sometimes too reactive. Tosylates and mesylates offer a good balance of reactivity and stability.
Catalyst Inactivity or Decomposition: In metal-catalyzed reactions (e.g., Pd, Au, Co-catalyzed hydroalkoxylation or carboetherification), the catalyst may be poisoned or may not be in the correct oxidation state.[3]
Solution: Ensure all reagents and solvents are scrupulously dried and degassed, as water and oxygen can deactivate many organometallic catalysts. Consider using fresh catalyst or a different ligand system that is known to be more robust. For instance, in palladium-catalyzed reactions, stannylethers can be more nucleophilic than free alcohols, sometimes leading to superior results.[1]
Competing Side Reactions: The formation of tetrahydropyrans (6-endo cyclization) or β-hydride elimination can compete with the desired 5-exo cyclization.[1]
Solution: The choice of catalyst and reaction conditions can steer selectivity. For example, in acid-catalyzed cyclizations of triols, allowing the reaction to reach equilibrium may favor the thermodynamically more stable tetrahydrofuran over a kinetically formed tetrahydropyran.[1]
Workflow: Troubleshooting Low Yields
Caption: Competing transition states determining diastereoselectivity.
Catalyst Control: In enantioselective syntheses, chiral ligands on a metal catalyst create a chiral environment that differentiates the transition states leading to different enantiomers or diastereomers. For example, Pd-catalyzed allylation reactions using chiral ligands like the Trost ligand can achieve desymmetrization of meso-diols to form highly substituted THFs as single diastereomers.
[1]
Question 3: Purification of my final tetrahydrofuran diol is difficult due to its high polarity. What are the best chromatographic techniques?
Answer: The high polarity of diols makes them challenging to purify using standard normal-phase (silica gel) chromatography, where they often exhibit poor retention and significant tailing. Reversed-phase chromatography can also be problematic if the molecule is not sufficiently hydrophobic.
Recommended Purification Strategies:
Technique
Stationary Phase
Mobile Phase
Principle & Best Use Case
Normal-Phase
Silica Gel
DCM/MeOH or EtOAc/MeOH
Adsorption. Often leads to tailing for diols. Can be improved by adding a small amount of NH₄OH to the mobile phase to deactivate acidic silica sites.
Reversed-Phase (RP-HPLC)
C18 or C8 Silica
Acetonitrile/Water or MeOH/Water
Partitioning. Effective for diols with sufficient hydrophobic character (e.g., large nonpolar substituents). Very polar diols may elute in the void volume.
HILIC
Silica, Diol, or Amine-functionalized Silica
High % Acetonitrile with Water/Buffer
Hydrophilic Interaction Liquid Chromatography. This is often the best solution. It uses a normal-phase stationary phase with a reversed-phase mobile phase. Water acts as the strong eluting solvent. It is excellent for retaining and separating very polar compounds that are not retained by RP-HPLC. [4][5]
Protection/Derivatization
N/A
N/A
Convert the diol to a less polar derivative (e.g., acetonide, di-silyl ether, or di-acetate) before chromatography. After purification, the protecting groups are removed. This adds steps but can make the purification trivial. [6]
Protocol: Purification of a Polar Diol using HILIC
Column Selection: Choose a silica gel or diol-functionalized flash column.
Sample Loading: Dissolve the crude product in a minimum amount of a strong solvent (like DMSO or DMF) or adsorb it onto a small amount of silica gel for dry loading.
Mobile Phase Preparation: Prepare two solvents. Solvent A: Acetonitrile (ACN). Solvent B: Water. A buffer (e.g., 0.1% formic acid or ammonium acetate) can be added to both phases to improve peak shape.
Gradient Elution:
Start with a high percentage of ACN (e.g., 95-98% A). This is the weak solvent in HILIC.
Run a gradient to increase the percentage of water (Solvent B), for example, from 2% B to 20% B over 10-15 column volumes.
Hold at the final percentage for a few column volumes to ensure all compounds elute.
Fraction Collection & Analysis: Collect fractions and analyze using TLC or LC-MS to identify the pure product.
Frequently Asked Questions (FAQs)
What are the primary mechanistic pathways for the stereoselective synthesis of tetrahydrofuran diols?
The construction of tetrahydrofuran diols relies on a variety of robust chemical transformations. The choice of strategy depends on the desired substitution pattern and available starting materials. Key pathways include:
Intramolecular Williamson Ether Synthesis (SN2): A classic method involving the cyclization of a linear precursor with a hydroxyl nucleophile and a suitable leaving group. Stereocenters are typically set before the cyclization step.
[1]* Intramolecular Addition to Epoxides: The opening of an epoxide by a tethered alcohol nucleophile is a highly reliable method, particularly for forming 2,5-disubstituted THFs. The reaction is often stereospecific, with the stereochemistry of the epoxide and alcohol dictating the product's stereochemistry.
[1]* Electrophile-Mediated Cyclization (Halocyclization): Reactions of homoallylic alcohols with an electrophile (e.g., I₂, NBS) generate a halonium ion intermediate, which is trapped intramolecularly by the hydroxyl group. This method is powerful for setting multiple stereocenters simultaneously with high diastereoselectivity.
[7]* Metal-Catalyzed Cyclizations: Palladium, gold, cobalt, and other transition metals catalyze a range of cyclization reactions, including hydroalkoxylations and carboetherifications of unsaturated alcohols, often with excellent stereocontrol.
[3]* [3+2] Annulation Reactions: These reactions combine a three-atom component with a two-atom component to form the five-membered ring. For instance, the reaction of an activated cyclopropane with an aldehyde, catalyzed by a Lewis acid, can produce highly substituted THFs with high diastereoselectivity.
[1]
How do I select an appropriate protecting group strategy for a multi-step synthesis?
Protecting groups are essential for masking the reactive hydroxyl groups while other parts of the molecule are being manipulated. [8]A successful strategy relies on orthogonality —the ability to remove one protecting group in the presence of others.
Common Protecting Groups for Diols:
Protecting Group
Abbreviation
Protection Reagents
Deprotection Conditions
Stability
Silyl Ethers
TBDMS, TIPS
TBDMSCl, Imidazole
TBAF, THF; or HF•Py
Base stable, acid labile
Benzyl Ether
Bn
BnBr, NaH
H₂, Pd/C (Hydrogenolysis)
Acid/base stable, labile to reduction
Acetonide
-
Acetone, cat. acid (e.g., p-TsOH)
Aqueous acid (e.g., aq. HCl, AcOH)
Base stable, very acid labile. Protects syn-1,2 or 1,3-diols.
Acetyl Ester
Ac
Ac₂O, Pyridine
K₂CO₃, MeOH; or LiOH
Acid stable, base labile
Strategic Considerations:
For a synthesis requiring both acidic and basic conditions, a benzyl ether (removed by hydrogenation) and a silyl ether (removed by fluoride) would be an orthogonal pair.
To protect a cis-diol temporarily, an acetonide is an excellent choice as it protects two hydroxyls simultaneously and is easily removed under mild acidic conditions.
[6]
Which spectroscopic methods are most reliable for determining the stereochemistry of substituted tetrahydrofuran diols?
Determining the relative and absolute stereochemistry is non-trivial and usually requires a combination of techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H-¹H Coupling Constants (J-values): The magnitude of the J-value between protons on adjacent carbons can indicate their dihedral angle (Karplus relationship), helping to determine relative stereochemistry (cis vs. trans).
Nuclear Overhauser Effect (NOE): 1D or 2D NOESY experiments are powerful for determining spatial proximity. An NOE enhancement between two protons (e.g., H-2 and H-5 in a 2,5-disubstituted THF) strongly suggests they are on the same face of the ring (cis).
¹³C NMR: The chemical shifts of the ring carbons can be diagnostic. For instance, in some systems, carbons in a sterically compressed cis arrangement are shielded (shifted upfield) compared to their trans counterparts.
[7]
X-ray Crystallography: This is the definitive method for determining both relative and absolute stereochemistry, provided a suitable single crystal of the compound or a derivative can be obtained.
Chiral Derivatization: For determining absolute stereochemistry, reacting the diol with a chiral derivatizing agent (e.g., Mosher's acid) to form diastereomeric esters allows for analysis by ¹H or ¹⁹F NMR.
References
Wolfe, J. P., & Hay, M. B. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMC, NIH. [Link]
Shaw, D. E. (2001). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. [Link]
González, L., et al. (2018). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine Drugs, 16(11), 449. [Link]
Hay, A. S., et al. (2006). Synthesis, characterization and catalytic oxidation of tetrahydrofuran. Inorganic Chemistry Communications, 9(3), 332-336. [Referenced in context, no direct URL available]
Zhang, J., et al. (2022). Bio-based 1,4-butanediol and tetrahydrofuran synthesis: perspective. Green Chemistry, 24(2), 541-558. [Link]
Carda, M., et al. (2004). Highly diastereoselective synthesis of trans-2,5-disubstituted tetrahydrofurans. Tetrahedron: Asymmetry, 15(20), 3239-3244. [Link]
Bickler, B. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Biotage. [Link]
Chemistry LibreTexts. (2024). 14.3: Kinetic vs. Thermodynamic Control of Reactions. [Link]
Ashenhurst, J. (2025). Stereoselective and Stereospecific Reactions. Master Organic Chemistry. [Link]
Not available.
Spivey, A. C. (2016). An Introduction to Reaction Stereoelectronics LECTURE 3 Stereoelectronics of Transition States – Kinetic vs Thermodynamic Control. Imperial College London. [Link]
ResearchGate. (2018). For highly polar compound, how to do the purification?[Link]
Not available.
Kocienski, P. J. (2004). Protecting Groups (3rd Edition). Georg Thieme Verlag. [Referenced in context, no direct URL available]
Not available.
Not available.
Not available.
Not available.
Wikipedia. (n.d.). Thermodynamic and kinetic reaction control. [Link]
Khan Academy. (n.d.). Regioselectivity, stereoselectivity, and stereospecificity. [Link]
Patrick, G. L. (2015). Appendix 6: Protecting groups. Oxford Learning Link. [Link]
Dalal Institute. (n.d.). Kinetic and Thermodynamic Control. [Link]
YorkSpace. (2024). Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. [Link]
Not available.
Not available.
Biotage. (2023). What can I use to purify polar reaction mixtures?[Link]
Ashenhurst, J. (2012). Thermodynamic and Kinetic Products. Master Organic Chemistry. [Link]
Technical Support Center: Synthesis of (3S,4S)-tetrahydrofuran-3,4-diol
Welcome to the technical support guide for the synthesis of (3S,4S)-tetrahydrofuran-3,4-diol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of (3S,4S)-tetrahydrofuran-3,4-diol. This document is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered during this multi-step synthesis. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to optimize your experimental outcomes.
Introduction: The Importance of (3S,4S)-tetrahydrofuran-3,4-diol
(3S,4S)-tetrahydrofuran-3,4-diol, also known as 1,4-Anhydro-L-threitol, is a chiral building block of significant interest in medicinal chemistry. Its rigid, stereochemically defined structure makes it a valuable scaffold in the synthesis of complex molecules, including numerous HIV protease inhibitors like Amprenavir.[1] Achieving high chemical and optical purity is paramount, yet the synthesis is often plagued by side reactions that can compromise both yield and enantiomeric excess. This guide provides a comprehensive troubleshooting framework for the most common synthetic route: the Sharpless asymmetric dihydroxylation of a (Z)-alkene precursor followed by in-situ or subsequent cyclization.
Primary Synthetic Pathway: An Overview
The most prevalent and stereoselective route begins with a C4 alkene, typically (Z)-1,4-dihalo-2-butene or a protected version of (Z)-but-2-ene-1,4-diol. This substrate undergoes a Sharpless asymmetric dihydroxylation to install the two hydroxyl groups with the desired (2S,3S) configuration. The resulting diol intermediate is then cyclized under basic conditions to furnish the target (3S,4S)-tetrahydrofuran-3,4-diol.
Caption: Competing pathways in Sharpless dihydroxylation.
Q3: I've isolated a significant byproduct that appears to be a ketone. How is this forming?
Probable Cause: You are likely observing the formation of a butanone derivative, which arises from the dehydration of the intermediate vicinal diol, (2S,3S)-1,4-dihalo-butane-2,3-diol.
[2]
In-depth Analysis & Solutions:
Vicinal diols can undergo a pinacol-like rearrangement or simple dehydration under acidic or harsh thermal conditions during workup or purification. If the workup involves a strong acid wash without subsequent neutralization, or if distillation is performed at too high a temperature, this side reaction can become prominent.
Preventative Measures & Protocol:
Neutral Workup: Quench the reaction with a reducing agent like sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅) to destroy excess oxidant. Avoid strong acidic washes. If an extraction is necessary, use saturated sodium bicarbonate and brine solutions.
[3]2. Avoid High Temperatures: Concentrate the product in vacuo at moderate temperatures (<40°C). If purification requires distillation, use high vacuum to keep the pot temperature low.
Proceed Directly: Often, the crude diol intermediate is not isolated. After quenching the dihydroxylation, the base for the cyclization step can be added directly to the reaction mixture, minimizing the handling and potential degradation of the intermediate.
Frequently Asked Questions (FAQs)
Q: Can I use (E)-1,4-dichloro-2-butene as a starting material?
A: No. The stereochemistry of the final product is directly determined by the geometry of the starting alkene. Using the (E)-isomer with AD-mix-β would result in the (2R,3R)-diol, which upon cyclization would yield the undesired (3R,4R)-enantiomer. High purity of the (Z)-alkene is crucial.
Q: My cyclization step is sluggish and gives a mixture of the product and the uncyclized diol. How can I improve this?
A: This points to incomplete reaction. The cyclization is an intramolecular Sₙ2 reaction (Williamson ether synthesis). Ensure you are using at least two equivalents of a suitable base (e.g., K₂CO₃, NaOH) to deprotonate both hydroxyl groups, one of which then displaces the leaving group (e.g., chloride). [1]Warming the reaction gently (e.g., to 40-50°C) or increasing the reaction time can also drive the reaction to completion.
Q: What is the best way to purify the final product, (3S,4S)-tetrahydrofuran-3,4-diol?
A: The product is a polar, water-soluble diol. The primary method of purification is flash column chromatography on silica gel. A polar eluent system, such as dichloromethane/methanol or ethyl acetate/methanol, is typically required. Due to its polarity, the product may streak on the column; adsorbing the crude material onto a small amount of silica before loading can improve separation. Distillation under high vacuum is also a viable option for larger scales.
[4]
Q: I see an unexpected impurity with a mass corresponding to an acetal. What is this?
A: In syntheses involving the reduction of related lactones or hemiacetals to form tetrahydrofurans, intermolecular acetalization between the final alcohol product and a hemiacetal starting material or intermediate can occur, especially under Lewis acidic conditions. [5][6]While less common in the dihydroxylation/cyclization route, it's a possibility if acidic conditions are inadvertently introduced.
Data & Troubleshooting Summary
Problem
Probable Cause(s)
Key Solution(s)
Relevant Section
Low Yield / Incomplete Reaction
Inactive catalyst; pH drift; Poor mixing
Use fresh AD-mix; Ensure basic pH; Stir vigorously
Troubleshooting Q1
Low Enantiomeric Excess (ee)
"Second catalytic cycle" due to high alkene concentration
Add alkene slowly via syringe pump; Maintain low temperature
Troubleshooting Q2
Ketone Byproduct Formation
Dehydration of diol intermediate
Use neutral workup; Avoid high temperatures
Troubleshooting Q3
Incomplete Cyclization
Insufficient base; Low temperature/short reaction time
Use >2 eq. of base; Increase temperature or time
FAQs
Experimental Protocols
Protocol 1: Synthesis of (2S,3S)-1,4-dichloro-2,3-butanediol
This protocol is adapted from principles of Sharpless Asymmetric Dihydroxylation.
[7]
To a 1 L round-bottom flask equipped with a mechanical stirrer, add tert-butanol (250 mL) and water (250 mL).
Add AD-mix-β (70 g, ~1.4 g per 1 mmol substrate) and stir until the two phases are mixing well and the temperature is stable at 0°C (ice-water bath).
In a separate flask, dissolve (Z)-1,4-dichloro-2-butene (6.15 g, 50 mmol) in 50 mL of tert-butanol.
Slowly add the solution of the alkene to the stirring AD-mix slurry over 8-12 hours using a syringe pump. Maintain the reaction temperature at 0°C.
After the addition is complete, allow the mixture to stir for an additional 12 hours at 0°C.
Quench the reaction by adding solid sodium sulfite (75 g) and allowing the mixture to warm to room temperature while stirring for 1 hour.
Add ethyl acetate (300 mL) and stir for 30 minutes. Separate the organic layer.
Extract the aqueous layer twice with ethyl acetate (2 x 150 mL).
Combine the organic layers, wash with 2 M NaOH, then with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude diol. This crude product is often used directly in the next step without further purification.
Protocol 2: Cyclization to (3S,4S)-tetrahydrofuran-3,4-diol
This protocol is based on intramolecular Williamson ether synthesis principles.
[1]
Dissolve the crude (2S,3S)-1,4-dichloro-2,3-butanediol (approx. 50 mmol) in methanol (200 mL) in a 500 mL round-bottom flask.
Add potassium carbonate (20.7 g, 150 mmol, 3 equivalents) to the solution.
Heat the mixture to reflux (approx. 65°C) and monitor the reaction by TLC (staining with vanillin or permanganate). The reaction is typically complete in 4-6 hours.
Cool the reaction to room temperature and filter off the inorganic salts.
Concentrate the filtrate in vacuo to obtain the crude product.
Purify the residue by flash column chromatography (Silica gel, 5-10% Methanol in Dichloromethane) to afford pure (3S,4S)-tetrahydrofuran-3,4-diol as a colorless oil or white solid.
Caption: A logical troubleshooting workflow for the synthesis.
References
Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review. PubMed Central. [Link]
Technical Support Center: Optimization of Tetrahydrofuran Ring Formation
Welcome to the technical support center for the synthesis and optimization of tetrahydrofuran (THF) ring systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encount...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for the synthesis and optimization of tetrahydrofuran (THF) ring systems. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in the construction of this prevalent heterocyclic motif. Here, we move beyond simple protocols to address the underlying chemical principles that govern success or failure in your experiments. This resource is structured into two main sections: a Frequently Asked Questions (FAQs) section for foundational knowledge and a Troubleshooting Guide for addressing specific experimental failures.
Frequently Asked Questions (FAQs)
This section addresses common queries regarding the strategic approach to THF synthesis.
Q1: What are the primary mechanistic strategies for forming a tetrahydrofuran ring?
The formation of a THF ring is fundamentally an intramolecular cyclization that forms a C-O bond. The most common strategies can be broadly categorized by the type of bond disconnection and the nature of the reactive intermediates involved.
Intramolecular S(_N)2 Reactions (Williamson Ether Synthesis): This is one of the most classic and reliable methods. It involves the deprotonation of a primary or secondary alcohol to form an alkoxide, which then displaces an intramolecular leaving group (typically a halide or sulfonate ester) in a 5-exo-tet cyclization.[1]
Intramolecular Hydroalkoxylation (Alkene Cyclization): This involves the addition of an alcohol across a carbon-carbon double bond. This reaction can be catalyzed by acids (Brønsted or Lewis) or transition metals (e.g., palladium, platinum, cobalt, lanthanides).[2] The choice of catalyst is critical for controlling regioselectivity and stereoselectivity.
Oxidative Cyclizations: Unsaturated alcohols can be cyclized in the presence of an oxidant and a catalyst. For example, the palladium-catalyzed oxidative cyclization of γ-hydroxyalkenes can produce substituted tetrahydrofurans with high diastereoselectivity.[3] These methods often proceed via an oxypalladation mechanism.[3]
Ring-Opening Reactions: While less common for synthesis, the ring-opening of THF is a known reaction that can occur under certain conditions, such as with frustrated Lewis pairs or on specific surfaces, highlighting the stability of the ring once formed.[4][5][6]
Q2: How do I choose between a base-catalyzed (Williamson) or an acid/metal-catalyzed (hydroalkoxylation) approach?
The choice is dictated primarily by the structure of your starting material.
Choose a base-catalyzed Williamson-type synthesis when: Your precursor is a 1,4-halohydrin or a 1,4-diol that can be selectively functionalized with a good leaving group at one terminus. This method is robust and predictable, especially when the alkoxide attacks a primary carbon.
Choose an acid or metal-catalyzed hydroalkoxylation when: Your precursor is a γ-hydroxyalkene (a homoallylic alcohol). This approach is powerful for substrates where installing a leaving group is difficult or would lead to side reactions. Metal catalysis, in particular, offers a high degree of control over stereochemistry and tolerance for a wide range of functional groups.[2]
Q3: What is the role of the solvent in these reactions?
The solvent plays a multifaceted role, influencing nucleophile reactivity, stabilizing intermediates, and in some cases, preventing side reactions.
For Williamson Ether Synthesis , polar aprotic solvents like THF, DMF, or DMSO are generally preferred.[1] These solvents solvate the counter-ion of the alkoxide (e.g., Na⁺) but do not strongly solvate the nucleophilic oxygen atom, thus enhancing its reactivity. Using the conjugate acid of the alkoxide (e.g., ethanol for sodium ethoxide) is possible but can lead to slower reactions.[1]
For acid-catalyzed reactions , chlorinated solvents like dichloromethane (DCM) or dichloroethane (DCE) are common. However, for acid-sensitive substrates prone to polymerization, highly fluorinated solvents like 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) can be uniquely effective by stabilizing cationic intermediates while preventing intermolecular side reactions.[2]
For metal-catalyzed reactions , the choice is often dictated by the catalyst's solubility and stability. Ethereal solvents like THF or coordinating solvents may be required depending on the specific catalytic system.
Q4: When is a protecting group strategy necessary?
Protecting groups are essential when your substrate contains multiple reactive functional groups that could compete with the desired cyclization.[7][8] For instance, in a molecule with two hydroxyl groups where only one should cyclize, one must be protected. The choice of protecting group is critical; it must be stable to the cyclization conditions and selectively removable afterward.[7] For example, a silyl ether (e.g., TBDMS) is stable to many non-acidic conditions, while a benzyl ether can be removed under hydrogenolysis conditions that may not affect other parts of the molecule.[8]
Troubleshooting Guide
This guide provides a systematic approach to resolving common issues encountered during THF ring formation experiments.
Problem 1: Low or No Yield of the Desired Tetrahydrofuran
A low yield is the most common issue. A logical, stepwise investigation is the key to identifying the root cause.
Potential Causes & Solutions
Inefficient Nucleophile Generation or Activity (Base-Catalyzed Methods):
Causality: The alcohol may not be fully deprotonated, or the resulting alkoxide is not reactive enough.
Solution: Switch to a stronger base. If you are using a carbonate or hydroxide, consider more powerful bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu). Ensure the reaction is strictly anhydrous, as water will quench strong bases.
Poor Leaving Group (Base-Catalyzed Methods):
Causality: The rate of S(_N)2 reactions is highly dependent on the ability of the leaving group to stabilize a negative charge. Chlorides are often slow; iodides are excellent but can be expensive or unstable.
Solution: Convert the hydroxyl group into a better leaving group, such as a tosylate (-OTs), mesylate (-OMs), or triflate (-OTf). These sulfonate esters are exceptionally good leaving groups.
Catalyst Inactivity or Incompatibility (Acid/Metal-Catalyzed Methods):
Causality: The chosen catalyst may not be active enough for your specific substrate (e.g., an unactivated alkene), or other functional groups on your molecule may be poisoning the catalyst.
Solution: Screen a panel of catalysts. For hydroalkoxylation, this could include Brønsted acids (TfOH, TsOH), Lewis acids (BF₃·OEt₂, Sc(OTf)₃), or various transition metal complexes (e.g., those based on Pt, Co, Pd).[2] Ensure all reagents and solvents are pure and free of potential catalyst poisons (e.g., sulfur-containing compounds, excess water).
Unfavorable Reaction Kinetics:
Causality: The reaction temperature may be too low, resulting in a prohibitively slow reaction rate.
Solution: Increase the reaction temperature incrementally. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. For many intramolecular cyclizations, heating to reflux in a suitable solvent is necessary.
Experimental Protocol: Screening Bases for Intramolecular Williamson Ether Synthesis
This protocol outlines a parallel screening approach to optimize the base for the cyclization of a model substrate, 4-bromobutan-1-ol.
Prepare three identical, oven-dried 10 mL round-bottom flasks equipped with magnetic stir bars and nitrogen inlets.
To each flask, add 4-bromobutan-1-ol (1.0 mmol, 153 mg).
Add 5 mL of anhydrous THF to each flask via syringe.[1][9]
Flask C: Sodium hydride (NaH, 60% dispersion in mineral oil), 1.2 mmol, 48 mg.
Stir the reactions at room temperature for 1 hour, then heat to 50 °C.
Monitor the consumption of starting material in each reaction every 2 hours using TLC (staining with permanganate).
After 8 hours (or when a reaction is complete), quench by carefully adding saturated aqueous NH₄Cl. Extract with diethyl ether, dry the organic layer over Na₂SO₄, and analyze the crude product by ¹H NMR to determine the conversion.
Problem 2: Formation of an Alkene as the Major Side Product
This issue is most prevalent in Williamson ether synthesis attempts with secondary or sterically hindered substrates.
Potential Cause & Solution
E2 Elimination is Outcompeting S(_N)2 Substitution:
Causality: The alkoxide is acting as a base, abstracting a proton, rather than as a nucleophile. This is favored by sterically hindered bases (like KOtBu) and secondary or tertiary leaving groups.[1] The transition state for elimination can be lower in energy than the sterically demanding transition state for an S(_N)2 attack at a hindered center.
Solution:
Use a less hindered base: If possible, switch from KOtBu to a less bulky base like NaH or K₂CO₃.
Lower the reaction temperature: Elimination reactions often have a higher activation energy than substitution reactions, so running the reaction at a lower temperature can favor the S(_N)2 pathway.
Change the synthetic strategy: If the leaving group is on a secondary carbon, redesign the synthesis so that the leaving group is on the primary carbon and the alcohol is on the secondary carbon. This ensures the S(_N)2 attack occurs at the less hindered site.
Data Summary: Base and Substrate Effects on SN2 vs. E2
Substrate Type
Leaving Group Position
Recommended Base
Expected Outcome
Primary Alcohol
Primary Halide
NaH, K₂CO₃, KOtBu
THF (High Yield)
Secondary Alcohol
Primary Halide
NaH, K₂CO₃
THF (Good Yield)
Primary Alcohol
Secondary Halide
NaH (at low temp)
THF + Alkene mixture
Primary Alcohol
Secondary Halide
KOtBu
Alkene (Major Product)
Problem 3: Reaction Stalls or Fails to Reach Completion
The reaction starts but appears to stop before all the starting material is consumed.
Potential Causes & Solutions
Reversible Reaction at Equilibrium:
Causality: Some cyclization reactions are reversible. If the product and starting material are close in thermodynamic stability, an equilibrium will be established.
Solution: Try to shift the equilibrium towards the product. This can sometimes be achieved by removing a byproduct (e.g., water, if formed) using a Dean-Stark trap or by changing the solvent to one that preferentially precipitates the product.
Catalyst Decomposition or Deactivation:
Causality: The catalyst may be unstable under the reaction conditions over long periods, or it may be slowly poisoned by an impurity.
Solution: Add the catalyst in portions over the course of the reaction. For particularly sensitive catalysts, ensure the highest purity of all reagents and solvents. Running the reaction under a strictly inert atmosphere (N₂ or Ar) is critical.
Incomplete Deprotonation (Base-Catalyzed):
Causality: An insufficient amount of base was used, or the base was partially quenched at the start of the reaction.
Solution: Use a slight excess of the base (e.g., 1.1-1.2 equivalents). If the reaction has stalled, a second addition of the base may restart it. This is a common issue when using NaH that has been stored improperly and has an oxidized surface.
Visualizations
Troubleshooting Workflow for Low-Yield THF Synthesis
Caption: Key steps in the acid-catalyzed formation of THF from a hydroxyalkene.
Wolfe, J. P., & Schultz, M. J. (2008). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. NIH Public Access. Retrieved from [Link]
Kim, H., et al. (2020). Ring-Opening Reaction of Tetrahydrofuran on Ge(100) Surface. ACS Omega. Retrieved from [Link]
Chen, G., et al. (2020). Ring-Opening of THF via an Intramolecular P/Al-Based Frustrated Lewis Pair: Assistance by C6F5 Groups beyond Electronegativity?. ResearchGate. Retrieved from [Link]
Wikipedia. (n.d.). Tetrahydrofuran. Wikipedia. Retrieved from [Link]
American Chemical Society. (2025). Synthesis of a Cannabidiol Precursor: Experimental Challenges and DFT Insights into β-Elimination Barriers. ACS Publications. Retrieved from [Link]
ResearchGate. (n.d.). Optimization of intramolecular cyclization reaction. ResearchGate. Retrieved from [Link]
Cho, E. J., et al. (2023). Intramolecular cyclization of N-cyano sulfoximines by N–CN bond activation. NIH Public Access. Retrieved from [Link]
Google Patents. (n.d.). Separation and purification method of THF (tetrahydrofuran) distillation waste liquid. Google Patents.
Ashenhurst, J. (2014). The Williamson Ether Synthesis. Master Organic Chemistry. Retrieved from [Link]
Professor Dave Explains. (2018). Williamson Ether Synthesis [Video]. YouTube. Retrieved from [Link]
Bioman Explains. (2024). Intramolecular Cyclization of a Delta Hydroxy Acid to Delta Lactone [Video]. YouTube. Retrieved from [Link]
Google Patents. (n.d.). Process for the purification of tetrahydrofuran. Google Patents.
Jwell. (2024). Explore the advantages of tetrahydrofuran products. Jwell. Retrieved from [Link]
National Institutes of Health. (n.d.). Base-Mediated Nitrophenyl Reductive Cyclization for the Synthesis of Hexahydro-2,6-methano-1-benzazocines. NIH Public Access. Retrieved from [Link]
University of Bristol. (n.d.). Protecting Groups. Retrieved from [Link]
Organic Synthesis. (n.d.). Protecting Groups. Retrieved from [Link]
PubMed. (2024). Elucidating the Mechanism of Tetrahydrofuran-Diol Formation through Os(VI)-Catalyzed Oxidative Cyclization of 5,6-Dihydroxyalkenes Ligated by Citric Acid. PubMed. Retrieved from [Link]
Chen, G., et al. (2023). Insights into the Reactivity of the Ring-Opening Reaction of Tetrahydrofuran by Intramolecular Group-13/P- and Al/Group-15-Based Frustrated Lewis Pairs. NIH Public Access. Retrieved from [Link]
Technical Support Center: Overcoming Low Diastereoselectivity in Tetrahydrofuran Synthesis
Welcome to the technical support center for diastereoselective tetrahydrofuran (THF) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges wi...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support center for diastereoselective tetrahydrofuran (THF) synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with controlling stereochemistry in the formation of substituted THF rings. Substituted tetrahydrofurans are crucial structural motifs in a vast array of biologically active natural products and pharmaceuticals.[1] Achieving high diastereoselectivity during their synthesis is often a critical and challenging step.
This resource provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate and resolve issues of low diastereoselectivity in your synthetic routes.
Understanding the Challenge: The "Why" Behind Low Diastereoselectivity
Low diastereoselectivity in THF synthesis often arises from a subtle interplay of steric and electronic factors in the transition state of the ring-closing reaction. The flexibility of the acyclic precursor can allow for multiple competing reaction pathways with similar activation energies, leading to a mixture of diastereomers. Key factors influencing the stereochemical outcome include the geometry of the starting material, the nature of the substituents, the choice of catalyst or reagent, and the reaction conditions.
Frequently Asked Questions (FAQs)
Q1: My intramolecular cyclization of a γ-hydroxyalkene is giving a nearly 1:1 mixture of diastereomers. What are the most common reasons for this?
Low diastereoselectivity in the cyclization of γ-hydroxyalkenes is a frequent issue. The primary culprits are often:
Lack of Facial Selectivity: The incoming electrophile or the internal nucleophile (the hydroxyl group) can attack the alkene from either face with similar ease if there are no significant steric or electronic biases.
Substrate Flexibility: A highly flexible carbon chain connecting the hydroxyl group and the alkene can adopt multiple conformations leading to different transition states that are close in energy.
Reaction Conditions: The reaction may be running under thermodynamic control where the desired kinetic product isomerizes to a more stable, but undesired, diastereomer.[1]
Q2: How does the geometry of the double bond in my acyclic precursor affect the diastereoselectivity of the cyclization?
The geometry of the double bond (E/Z) can have a profound impact on the stereochemical outcome of the cyclization. In many cases, the reaction proceeds via an overall anti-addition of the nucleophile and the electrophile to the double bond. Therefore, starting with a geometrically pure alkene is often a prerequisite for high diastereoselectivity. For instance, in certain SN2' reactions to form 2-vinyltetrahydrofurans, the E-alkene substrate may lead to a poor diastereomeric ratio, while the corresponding Z-alkene provides high selectivity.[1][2]
Q3: I'm considering using a Lewis acid to promote my cyclization. How do I choose the right one, and what effect will it have on diastereoselectivity?
Lewis acids can significantly enhance both the rate and diastereoselectivity of THF synthesis by coordinating to the reacting functional groups, thereby rigidifying the transition state.
Chelation Control: Lewis acids with multiple coordination sites (e.g., TiCl4, SnCl4) can form chelation complexes with the substrate, forcing it into a specific conformation that favors the formation of one diastereomer.[1]
Lanthanide Triflates: Lanthanide triflates (e.g., Yb(OTf)3, Sc(OTf)3) are particularly effective, water-tolerant Lewis acids that can catalyze intramolecular hydroalkoxylation/cyclization reactions with high selectivity.[3][4][5] The choice of the specific lanthanide can sometimes influence the stereochemical outcome.
Effect on Mechanism: The choice of Lewis acid can sometimes switch the preferred reaction pathway, leading to different diastereomers. For example, in the ring contraction of certain dioxepins to tetrahydrofurans, using (iPrO)2TiCl2 can favor one diastereomer, while TBSOTf can favor another.[1]
Troubleshooting Guides & Experimental Protocols
This section provides structured approaches to address specific experimental challenges related to low diastereoselectivity.
Issue 1: Poor Diastereoselectivity in Electrophile-Induced Cycloetherification
Scenario: You are performing an iodocyclization of a homoallylic alcohol and obtaining a low diastereomeric ratio (d.r.).
Causality Analysis: The low selectivity likely stems from poor differentiation between the two faces of the alkene during the initial iodonium ion formation. The transition state is not sufficiently ordered to favor one diastereomeric outcome.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low diastereoselectivity.
Detailed Protocols:
Protocol 1.1: Temperature Optimization. Lowering the reaction temperature often enhances kinetic control, which can lead to higher diastereoselectivity. If your reaction is running at room temperature, try performing it at 0 °C, -20 °C, or even -78 °C.
Protocol 1.2: Reagent Modification. The choice of electrophile can influence the transition state.
Reagents: Instead of molecular iodine (I2), consider using N-iodosuccinimide (NIS) or Iodo-saccharin. These reagents can sometimes offer improved selectivity.
Procedure:
Dissolve the homoallylic alcohol (1.0 equiv) in anhydrous CH2Cl2 (0.1 M).
Cool the solution to the desired temperature (e.g., 0 °C).
Add NIS (1.1 equiv) portion-wise over 15 minutes.
Stir the reaction until TLC analysis indicates complete consumption of the starting material.
Quench the reaction with saturated aqueous Na2S2O3 solution.
Extract with CH2Cl2, dry over Na2SO4, and concentrate.
Analyze the d.r. by 1H NMR or GC/HPLC.
Protocol 1.3: Introduction of a Steric Directing Group. By installing a bulky protecting group (e.g., TBDPS, TBS) on a nearby functional group, you can create a significant steric bias that directs the electrophilic attack to one face of the alkene.[6]
Issue 2: Lack of Control in Metal-Catalyzed Cyclizations
Scenario: A palladium-catalyzed oxidative cyclization of a γ-hydroxy alkene yields a mixture of diastereomers.
Causality Analysis: The stereochemical outcome of Pd-catalyzed cyclizations is often determined by the facial selectivity of the initial oxypalladation step.[7] If both faces of the alkene are equally accessible to the palladium catalyst, low diastereoselectivity will result.
Troubleshooting Strategies:
Ligand Screening: The choice of ligand on the metal center is crucial. Chiral ligands can create an asymmetric environment around the metal, leading to high diastereoselectivity. For nickel-catalyzed reductive cyclizations, P-chiral bisphosphine ligands like DI-BIDIME have been shown to be highly effective.[8]
Catalyst System Modification:
For Pd-catalyzed reactions, switching from Pd(OAc)2 to a catalyst system with a specific ligand, such as Pd(CH3CN)2Cl2 with a chiral bis(oxazoline) (BOX) ligand, can induce asymmetry.
Consider tandem reactions where an initial stereoselective event sets the stereochemistry for the subsequent cyclization. For example, a Pd-catalyzed tandem oxidative cyclization-redox relay has been shown to proceed with high diastereoselectivity controlled by intramolecular hydrogen bonding.[9]
Data Summary: Impact of Reaction Conditions on Diastereoselectivity
Advanced Strategies for Overcoming Low Diastereoselectivity
When simple modifications of reaction conditions are insufficient, more advanced strategies may be required.
Strategy 1: Substrate Control via Chiral Auxiliaries
The use of a chiral auxiliary attached to the substrate can effectively control the stereochemistry of the cyclization. The auxiliary creates a biased conformational preference in the transition state, leading to the formation of a single diastereomer. For instance, a chiral sulfoxide auxiliary has been used in the synthesis of 2,5-disubstituted tetrahydrofurans with good diastereoselectivity.[1]
Conceptual Workflow:
Caption: Substrate control using a chiral auxiliary.
Strategy 2: Asymmetric Catalysis
Asymmetric catalysis is a powerful tool for controlling stereochemistry. A small amount of a chiral catalyst can generate a large amount of an enantioenriched product.
Organocatalysis: Chiral secondary amines can catalyze the asymmetric synthesis of highly substituted tetrahydrofurans via a double Michael addition strategy, affording products with high enantio- and diastereoselectivity.[10]
Transition Metal Catalysis: Chiral rhodium catalysts, such as dirhodium tetrakis(S-(N-dodecylbenzenesulfonyl)prolinate) (Rh2(S-DOSP)4), are effective for asymmetric C-H insertion reactions to form tetrahydrofurans with high enantioselectivity.
Experimental Protocol: Organocatalytic Asymmetric Synthesis of a Tetrahydrofuran
This protocol is a general example based on the work of Asano and Matsubara for the asymmetric cycloetherification of ε-hydroxy-α,β-unsaturated ketones.[3]
Reactant Preparation: To a vial, add the ε-hydroxy-α,β-unsaturated ketone (1.0 equiv), a cinchona-alkaloid-thiourea-based bifunctional organocatalyst (0.01-0.1 equiv), and the solvent (e.g., toluene).
Reaction Execution: Stir the mixture at ambient temperature. Monitor the reaction by TLC.
Work-up and Purification: Upon completion, concentrate the reaction mixture and purify by column chromatography on silica gel to obtain the enantioenriched tetrahydrofuran derivative.
References
Wolfe, J. P., & Rainier, J. D. (2007). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. PMCID: PMC2572007. Available at: [Link]
Tetrahydrofuran synthesis. Organic Chemistry Portal. Available at: [Link]
Davies, H. M. L., & Hansen, T. (2000). Catalytic Asymmetric C−H Activation of Alkanes and Tetrahydrofuran. ACS Publications. Available at: [Link]
Shaw, D. E. (1995). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. Available at: [Link]
Mondal, S., et al. (2018). Organocatalytic Asymmetric Synthesis of Highly Substituted Tetrahydrofurans and Tetrahydropyrans via Double Michael Addition Strategy. ResearchGate. Available at: [Link]
White, P. B., & Wolfe, J. P. (2016). Diastereoselective Synthesis of Highly Substituted Tetrahydrofurans by Pd-Catalyzed Tandem Oxidative Cyclization–Redox Relay Reactions Controlled by Intramolecular Hydrogen Bonding. The Journal of Organic Chemistry. Available at: [Link]
Zhang, Z., et al. (2021). Efficient synthesis of tetrahydrofurans with chiral tertiary allylic alcohols catalyzed by Ni/P-chiral ligand DI-BIDIME. RSC Publishing. Available at: [Link]
Ramachandran, P. V., Nair, H. N. G., & Gagare, P. D. (2012). One-Pot Asymmetric Synthesis of 2- and 2,3-Disubstituted Tetrahydrofuran Derivatives. The Journal of Organic Chemistry. Available at: [Link]
Kobayashi, S., et al. (1995). Lanthanide Triflates as Water-Tolerant Lewis Acids. Activation of Commercial Formaldehyde Solution and Use in the Aldol Reaction of Silyl Enol Ethers with Aldehydes in Aqueous Media. The Journal of Organic Chemistry. Available at: [Link]
Dzudza, A., & Marks, T. J. (2009). Efficient Intramolecular Hydroalkoxylation/Cyclization of Unactivated Alkenols Mediated by Lanthanide Triflates. Organic Letters. Available at: [Link]
Lanthanide triflate. ResearchGate. Available at: [Link]
Lanthanide(III) compounds as Lewis acid catalysts and cerium(IV). Lirias. Available at: [Link]
Kang, B., et al. (2016). Stereochemistry of PdII-Catalyzed THF Ring Formation of ε-Hydroxy Allylic Alcohols and Synthesis of 2,3,5-Trisubstituted and 2,3,4,5-Tetrasubstituted Tetrahydrofurans. The Journal of Organic Chemistry. Available at: [Link]
Troubleshooting guide for the synthesis of tetrahydrofuran derivatives
Technical Support Center: Synthesis of Tetrahydrofuran Derivatives Introduction: The tetrahydrofuran (THF) motif is a cornerstone in medicinal chemistry and natural products, recognized as a prevalent ring system in nume...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Synthesis of Tetrahydrofuran Derivatives
Introduction: The tetrahydrofuran (THF) motif is a cornerstone in medicinal chemistry and natural products, recognized as a prevalent ring system in numerous pharmaceuticals.[1] Its synthesis, while conceptually straightforward, is often fraught with challenges ranging from low yields to complex purification hurdles. This guide provides field-proven insights and troubleshooting strategies for common issues encountered during the synthesis of THF derivatives.
Section 1: General Reaction Setup & Reagent Quality
This section addresses foundational issues that can prevent a successful synthesis before it even begins. Proper setup and high-quality reagents are paramount.
FAQ 1: My reaction is sluggish or fails to initiate. What are the first things to check?
Answer:
When a reaction fails to proceed, the issue often lies with the purity and handling of the reagents and solvents, particularly when moisture-sensitive or air-sensitive chemistry is involved.
Troubleshooting Steps:
Solvent Purity (Especially THF): Commercial THF, while suitable for many applications, contains stabilizers (like BHT) and can absorb atmospheric oxygen and moisture over time.[2][3] Oxygen can lead to the formation of explosive peroxides.[2][3]
Peroxide Test: Before use, especially with older bottles, test for peroxides. A simple method involves adding a 15% aqueous solution of potassium iodide to a small sample of the THF. The formation of a yellow-brown color (iodine) indicates the presence of peroxides.[3] Peroxide-containing THF should be properly discarded or treated.[2][3]
Drying: For anhydrous reactions, THF must be rigorously dried. The recommended method is distillation from a suitable drying agent like lithium aluminum hydride (LiAlH₄) under an inert atmosphere (e.g., nitrogen).[2] Safety Precaution: Never add LiAlH₄ to THF that has not been tested and confirmed to be peroxide-free, as this can lead to a violent reaction or explosion.[2] Predrying with potassium hydroxide (KOH) can be done for THF that is peroxide-free but contains water.[2]
Reagent Quality:
Starting Materials: Verify the purity of your starting diol, haloalcohol, or alkenyl alcohol via NMR or GC-MS. Impurities can interfere with catalysts or lead to side products.
Catalyst Activity: If using a metal catalyst or a Lewis/Brønsted acid, ensure it has not been deactivated by improper storage. Many catalysts are sensitive to air and moisture.
Inert Atmosphere: For reactions sensitive to oxygen or moisture (e.g., those using organometallics or strong bases), ensure your inert gas (Nitrogen or Argon) is of high purity and that your glassware is properly dried (oven or flame-drying) and assembled to prevent leaks.
Experimental Protocol: Peroxide Test for THF
In a well-ventilated fume hood, add ~1 mL of the THF to be tested into a clean glass vial.
Add 2-3 drops of a freshly prepared 15% aqueous potassium iodide (KI) solution.
Swirl the vial and observe.
Negative (Safe): The solution remains colorless.
Positive (Unsafe): A yellow to dark brown color appears, indicating the presence of peroxides.[3]
Section 2: Troubleshooting Common Synthetic Routes
The choice of synthetic strategy dictates the potential challenges. This section covers issues specific to major THF synthesis pathways.
Subsection 2.1: Acid-Catalyzed Dehydrative Cyclization of Diols
This is a classic and atom-economical method for forming the THF ring from a 1,4- or 1,5-diol. However, it is susceptible to several side reactions.
FAQ 2.1.1: My acid-catalyzed diol cyclization gives a low yield and produces a complex mixture of byproducts. What is happening?
Answer:
This is a common problem when using strong Brønsted or Lewis acids, especially at elevated temperatures. The carbocation intermediate that forms is prone to rearrangements and elimination reactions.
Causality and Troubleshooting:
Carbocation Rearrangements: Brønsted and Lewis acid catalysis can lead to carbocation rearrangements, particularly with complex substrates.[4] This scrambles the stereochemistry and can lead to undesired constitutional isomers.
Elimination (Dehydration): Instead of intramolecular attack by the second hydroxyl group, the carbocation can be quenched by elimination, leading to unsaturated alcohols or dienes.
Polymerization: Under harsh acidic conditions, the starting material or product can polymerize.[5]
Solutions & Mitigation Strategies:
Strategy
Rationale & Implementation
Key Considerations
Lower Reaction Temperature
Reduces the activation energy available for side reactions like elimination and rearrangement.
May significantly slow the desired cyclization. A careful balance is needed.
Use a Milder Catalyst
Strong acids (e.g., H₂SO₄) can be too harsh. Consider milder Lewis acids or solid-supported acid catalysts.[6] Ferrocenium-based catalysts have shown efficacy at lower temperatures (e.g., 45 °C).[4][7]
Catalyst choice is substrate-dependent. Screen a panel of catalysts to find the optimal one.
Control Catalyst Loading
Use the minimum catalytic amount necessary. Excess acid increases the likelihood of side reactions.
Start with a low loading (e.g., 1-5 mol%) and incrementally increase if the reaction is too slow.
Solvent Choice
Using a solvent like hexafluoroisopropanol (HFIP) can prevent the polymerization of furan precursors under acidic conditions.[5]
HFIP is expensive but can be highly effective for sensitive substrates.
Visualizing the Problem: Acid-Catalyzed Cyclization vs. Side Reactions
The following diagram illustrates the desired cyclization pathway versus the competing elimination and rearrangement side reactions that diminish yield.
Analytical methods for determining the purity of (3S,4S)-tetrahydrofuran-3,4-diol
Welcome to the technical support resource for the analytical determination of (3S,4S)-tetrahydrofuran-3,4-diol purity. This guide is designed for researchers, scientists, and drug development professionals who require ro...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support resource for the analytical determination of (3S,4S)-tetrahydrofuran-3,4-diol purity. This guide is designed for researchers, scientists, and drug development professionals who require robust, reliable, and validated methods for assessing the chemical and stereochemical purity of this critical chiral building block. As a key intermediate in various pharmaceutical syntheses, ensuring its purity is paramount for the safety and efficacy of the final active pharmaceutical ingredient (API).
This document moves beyond simple protocols to explain the scientific rationale behind method selection and troubleshooting, empowering you to solve challenges encountered in the laboratory. All recommendations are grounded in established analytical principles and regulatory expectations.
The Analytical Challenge: Why Purity Matters
(3S,4S)-tetrahydrofuran-3,4-diol is a chiral molecule containing two stereocenters. Therefore, its purity analysis is twofold:
Chemical Purity: Quantifying the presence of any non-stereoisomeric impurities, such as starting materials, by-products, or residual solvents.
Stereochemical Purity: Quantifying the presence of other stereoisomers, namely its enantiomer ((3R,4R)-tetrahydrofuran-3,4-diol) and the diastereomers ((3R,4S)- and (3S,4R)-tetrahydrofuran-3,4-diol, which are a single meso compound).
The choice of analytical technique must be fit-for-purpose, capable of distinguishing between these closely related structures. This guide provides a multi-faceted approach to achieve a comprehensive purity profile.
Integrated Analytical Workflow
A single analytical technique is often insufficient to fully characterize the purity of a complex chiral molecule. A well-designed workflow leverages the strengths of multiple orthogonal methods to build a complete picture of the sample's composition.
Caption: Integrated workflow for comprehensive purity analysis.
Chiral HPLC is the cornerstone technique for determining the stereochemical purity of (3S,4S)-tetrahydrofuran-3,4-diol. The principle relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times.[1]
Detailed Experimental Protocol: Chiral HPLC
Column Selection (The Causality): The analyte is small and polar due to the two hydroxyl groups. Polysaccharide-based CSPs, such as those with cellulose or amylose derivatives (e.g., tris(3,5-dimethylphenylcarbamate)), are highly effective.[2] These phases create chiral cavities and allow for hydrogen bonding and dipole-dipole interactions, which are essential for resolving the stereoisomers of this diol.
Sample Preparation:
Accurately weigh ~10 mg of the sample.
Dissolve in 10 mL of the mobile phase to create a 1 mg/mL stock solution.
If necessary, dilute further to a working concentration of 0.1 mg/mL. The goal is to avoid column overloading, which can manifest as peak fronting.
Filter the solution through a 0.45 µm PTFE syringe filter to prevent particulates from blocking the column frit.[3]
Instrumentation and Conditions: The following are robust starting conditions. Method optimization will likely be required.
System: HPLC or UHPLC system with a UV or Refractive Index (RI) detector. The diol has no strong chromophore, so RI detection may be necessary if UV sensitivity at low wavelengths (e.g., <210 nm) is insufficient.
Mobile Phase: Normal-phase chromatography is typically more successful for separating polar compounds on polysaccharide CSPs. A common starting point is a mixture of Hexane and Isopropanol (IPA) or Ethanol.
Data Analysis: Purity is calculated based on the area percentage of the main peak relative to the total area of all peaks. Enantiomeric excess (e.e.) is calculated as: [(Area_S,S - Area_R,R) / (Area_S,S + Area_R,R)] * 100.
Data Presentation: Typical Chiral HPLC Starting Conditions
Parameter
Recommended Starting Condition
Rationale & Expert Insight
Column
Chiralcel® OD-H (5 µm, 4.6 x 250 mm) or equivalent
A robust, widely used polysaccharide-based CSP with proven success for a broad range of chiral compounds.[2]
Mobile Phase
Hexane:Isopropanol (90:10 v/v)
Balances analyte solubility with the polar interactions needed for separation. Adjust the ratio to optimize resolution and retention time.
Flow Rate
1.0 mL/min
Standard analytical flow rate. Can be adjusted to improve resolution or reduce run time.
Column Temp.
25°C
Temperature can significantly affect chiral separations.[1] Maintaining a constant temperature is critical for reproducibility.
Detection
UV at 210 nm or Refractive Index (RI)
The analyte lacks a strong chromophore. Low UV may provide sufficient sensitivity; if not, RI is a universal detector for this compound.
Injection Vol.
10 µL
A smaller injection volume minimizes the risk of column overload and peak distortion.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for assessing volatile and semi-volatile impurities, such as residual solvents or thermally stable by-products.[4] Due to the low volatility and high polarity of the diol, direct injection is not feasible. Chemical derivatization is required to make the analyte suitable for GC analysis.
Detailed Experimental Protocol: GC-MS with Derivatization
The Need for Derivatization (The Causality): The two hydroxyl groups on the diol make it highly polar and prone to hydrogen bonding. This results in poor peak shape and thermal degradation in the hot GC inlet. Derivatization, typically silylation, replaces the active hydrogens with non-polar trimethylsilyl (TMS) groups, increasing volatility and thermal stability.
Derivatization Procedure (Silylation):
Accurately weigh ~1 mg of the sample into a 2 mL GC vial.
Add 500 µL of a suitable solvent (e.g., Pyridine or Acetonitrile).
Add 100 µL of a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
Cap the vial tightly and heat at 70°C for 30 minutes.
Cool to room temperature before injection.
Instrumentation and Conditions:
System: GC system with a mass spectrometer (MS) detector.
Data Analysis: The total ion chromatogram (TIC) is used to calculate purity by area percent. The mass spectrum of each peak is used to identify impurities by comparing them to a spectral library (e.g., NIST) or by interpreting fragmentation patterns.
Data Presentation: Typical GC-MS Method Parameters
Parameter
Recommended Condition
Rationale & Expert Insight
Column
DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent
A low-polarity, general-purpose column suitable for a wide range of derivatized compounds.
Inlet Temp.
250°C
Hot enough to ensure complete vaporization of the derivatized analyte without causing degradation.
Carrier Gas
Helium, constant flow at 1.2 mL/min
Inert carrier gas providing good chromatographic efficiency.
Oven Program
Start at 80°C, hold for 2 min, ramp to 280°C at 15°C/min, hold for 5 min
A temperature gradient is necessary to elute both volatile solvents and the higher-boiling derivatized analyte and impurities.
MS Source Temp.
230°C
Standard temperature for electron ionization (EI).
MS Quad Temp.
150°C
Standard temperature for the quadrupole mass filter.
Scan Range
40 - 500 m/z
Covers the expected mass range for residual solvents and the derivatized analyte and by-products.
Spectroscopic Characterization (NMR & FTIR)
Spectroscopic methods are essential for confirming the chemical structure of the main component and for identifying unknown impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed information about the molecular structure.
¹H NMR: Confirms the proton environment and can reveal impurities with unique proton signals. The relative integration of signals can be used for quantification if a certified internal standard is used.
¹³C NMR: Confirms the carbon backbone of the molecule. The presence of extra signals indicates carbon-containing impurities.[5]
2D NMR (e.g., COSY, HSQC): Can be used to definitively assign proton and carbon signals and to elucidate the structure of significant unknown impurities.[6]
Fourier-Transform Infrared (FTIR) Spectroscopy: Used for functional group confirmation. The spectrum of (3S,4S)-tetrahydrofuran-3,4-diol should show a strong, broad absorbance in the O-H stretching region (~3300 cm⁻¹) and C-O stretching in the fingerprint region (~1050-1150 cm⁻¹).[7] It serves as a quick identity check and can reveal impurities with different functional groups.
Troubleshooting Guide & FAQs
This section directly addresses common issues encountered during the analysis.
Visualizing the Troubleshooting Process
Caption: Decision tree for troubleshooting poor chiral HPLC resolution.
Frequently Asked Questions (FAQs)
Question: Why am I seeing a tailing peak for my diol in reversed-phase HPLC?
Answer: (3S,4S)-tetrahydrofuran-3,4-diol is a very polar compound, which often leads to poor retention and peak shape on standard C18 columns due to a phenomenon known as "phase collapse" in highly aqueous mobile phases.[8] More importantly, for purity analysis, a standard C18 column is achiral and will not separate the stereoisomers. Chiral chromatography, typically in normal-phase mode, is the required technique for assessing stereochemical purity.
Question: My chiral HPLC method shows two peaks, but I'm not sure which is the desired (3S,4S) enantiomer. How can I confirm?
Answer: Absolute peak assignment requires analyzing a certified reference standard of (3S,4S)-tetrahydrofuran-3,4-diol or its (3R,4R) enantiomer under the same conditions. If standards are unavailable, advanced techniques like vibrational circular dichroism (VCD) or comparison to literature data for similar compounds on the same CSP may provide tentative identification.
Question: I see a small peak in my GC-MS chromatogram. How do I know if it's an impurity or an artifact of the derivatization process?
Answer: This is a critical consideration in derivatization-based methods. First, analyze a "reagent blank" by performing the entire derivatization procedure without your sample. Any peaks present in the blank are artifacts from the solvent or silylating agent. Second, look for characteristic mass fragments. Silyl artifacts often show prominent ions at m/z 73. An actual impurity will likely have a different fragmentation pattern.
Question: Can I use one method for both assay (potency) and impurity determination?
Answer: Yes, this is common practice. According to ICH Q2(R1) guidelines, if a single method is used for both assay and purity, its validation must cover the full range from the impurity reporting level up to 120% of the assay specification.[9][10] This requires demonstrating linearity, accuracy, and precision across this wider range.
Question: My retention times are drifting between injections in my HPLC analysis. What is the cause?
Answer: Retention time drift is a common problem with several potential causes.[11]
Column Equilibration: The column may not be fully equilibrated with the mobile phase. Ensure you flush the column for at least 20-30 column volumes before starting the analysis.
Mobile Phase Composition: The mobile phase composition may be changing due to the evaporation of the more volatile component (Hexane). Keep reservoirs covered.
Temperature Fluctuations: Unstable column temperature can cause retention shifts. Use a thermostatted column compartment.
Pump Issues or Leaks: Check the pump for consistent flow rate and inspect the system for any leaks.
Method Validation Principles
Any analytical method used for quality control in drug development must be validated to demonstrate its suitability for its intended purpose.[12] The validation should be conducted according to ICH Q2(R1) guidelines and should assess the following parameters.[13][14]
Validation Parameter
Purpose
Specificity
The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, other stereoisomers).
Linearity
The ability to elicit test results that are directly proportional to the concentration of the analyte in samples.
Range
The interval between the upper and lower concentrations of the analyte for which the method has been shown to have suitable linearity, accuracy, and precision.[10]
Accuracy
The closeness of test results to the true value. Often assessed by spiking with known amounts of impurities or by comparison to a reference material.[9]
Precision
The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample (repeatability, intermediate precision).
Limit of Detection (LOD)
The lowest amount of an impurity that can be detected but not necessarily quantitated.
Limit of Quantitation (LOQ)
The lowest amount of an impurity that can be quantitatively determined with suitable precision and accuracy.
Robustness
A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters (e.g., mobile phase composition, temperature).
References
Google Patents. (n.d.). Method for purifying high-purity organic solvent tetrahydrofuran for scientific research.
Waters Corporation. (n.d.). The Separation of Δ8-THC, Δ9-THC, and Their Enantiomers. Retrieved from [Link]
Ministry of the Environment, Japan. (n.d.). III Analytical Methods. Retrieved from [Link]
International Journal for Scientific Research & Development. (n.d.). Troubleshooting in HPLC: A Review. Retrieved from [Link]
Google Patents. (n.d.). Process for the efficient preparation of 3-hydroxytetrahydrofuran.
Organic Chemistry Portal. (n.d.). Tetrahydrofuran synthesis. Retrieved from [Link]
ResearchGate. (n.d.). Mass spectral analysis of low-temperature pyrolysis products from poly(tetrahydrofuran). Retrieved from [Link]
ResearchGate. (n.d.). Synthesis of chiral tetrahydrofuran derivatives. Retrieved from [Link]
Chromatography Today. (2020, May 20). Trouble with chiral separations. Retrieved from [Link]
International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]
Regis Technologies. (2020, December 12). 6 Top Chiral Chromatography Questions. Retrieved from [Link]
National Institutes of Health. (n.d.). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Retrieved from [Link]
European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
Waters Corporation. (n.d.). HPLC Troubleshooting Guide. Retrieved from [Link]
Analytice. (n.d.). Laboratory Analysis of Tetrahydrofuran (THF). Retrieved from [Link]
ResearchGate. (n.d.). Synthesis and NMR spectra of tetrahydrofuran-2-13C. Retrieved from [Link]
National Institutes of Health. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. Retrieved from [Link]
MicroSolv Technology Corporation. (n.d.). Troubleshooting Problems With Poor HPLC Results Before Examining the Column. Retrieved from [Link]
National Academic Digital Library of Ethiopia. (n.d.). HPLC methods for recently approved pharmaceuticals. Retrieved from [Link]
U.S. Food and Drug Administration. (n.d.). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]
National Institutes of Health. (n.d.). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Retrieved from [Link]
ResearchGate. (2019). Chiral Separation of 3,4-dihydropyrimidin-2(1H)-ones and 3,4-di -hydropyrimidin- 2(1H)-thiones Enantiomers by HPLC on Chiralcel®OD-H. Retrieved from [Link]
AMSbio. (n.d.). ICH Guidelines for Analytical Method Validation Explained. Retrieved from [Link]
Polytechnic Institute of Bragança. (n.d.). Advanced NMR techniques for structural characterization of heterocyclic structures. Retrieved from [Link]
Birch Biotech. (n.d.). PRISTINE® Tetrahydrofuran (1917-5), HPLC Grade, 4 x 4 Liter Bottles/Case. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - NIST WebBook. Retrieved from [Link]
LCGC International. (2014, February 27). Current Trends in Chiral Chromatography. Retrieved from [Link]
Loughborough University. (2019). NMR spectral analysis of second-order 19F-19F, 19F-1H and 13C-19F coupling constants in pentafluorobenzene and tetrafluoro-4. Retrieved from [Link]
ResearchGate. (n.d.). Q2(R1) Validation of Analytical Procedures: An Implementation Guide. Retrieved from [Link]
RotaChrom Technologies. (2023, May 3). The Secrets to Mastering Chiral Chromatography. Retrieved from [Link]
National Institutes of Health. (n.d.). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Retrieved from [Link]
ResearchGate. (n.d.). Hydration of tetrahydrofuran derived from FTIR spectroscopy. Retrieved from [Link]
ResearchGate. (n.d.). Unusual effects of separation conditions on chiral separations. Retrieved from [Link]
ResearchGate. (n.d.). 19F NMR for the speciation and quantification of the OH-molecules in complex matrices. Retrieved from [Link]
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran - NIST WebBook. Retrieved from [Link]
University of Oslo. (n.d.). Development of FTIR and HPLC Methods for Analysis of Substances Extracted from Hydrophilic Urinary Catheters. Retrieved from [Link]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of cis- and trans-Tetrahydrofuran-3,4-diol
Introduction: The Challenge of Stereoisomer Identification In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Challenge of Stereoisomer Identification
In the landscape of pharmaceutical development and materials science, the precise three-dimensional arrangement of atoms within a molecule—its stereochemistry—is paramount. Stereoisomers can exhibit profoundly different biological activities and physical properties. The tetrahydrofuran ring is a common motif in a vast array of natural products and biologically active molecules.[1][2] The vicinal diol functionality on this ring, as seen in tetrahydrofuran-3,4-diol, presents a classic stereochemical challenge: distinguishing the cis isomer from the trans.
This guide provides an in-depth comparison of the spectroscopic signatures of cis- and trans-tetrahydrofuran-3,4-diol. We will move beyond a simple recitation of data, focusing instead on the underlying principles that govern the distinct spectral characteristic of each isomer. The methodologies and interpretations presented herein are designed to equip researchers with the expertise to confidently assign stereochemistry and ensure the integrity of their work.
Core Spectroscopic Techniques for Isomer Elucidation
The differentiation of stereoisomers relies on techniques sensitive to the spatial arrangement of atoms. For the tetrahydrofuran-3,4-diol isomers, the most powerful and accessible methods are:
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): The undisputed cornerstone for stereochemical assignment, NMR provides detailed information about the connectivity and spatial relationships of atoms through chemical shifts and spin-spin coupling.
Infrared (IR) Spectroscopy: A rapid and effective tool for functional group identification. In the case of these diols, IR can offer subtle but crucial clues about intramolecular versus intermolecular hydrogen bonding, which is dictated by the cis/trans relationship of the hydroxyl groups.
Mass Spectrometry (MS): While essential for determining molecular weight and elemental composition, standard mass spectrometry techniques are generally unable to differentiate between stereoisomers as they possess identical masses and often exhibit similar fragmentation patterns.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Tool
NMR spectroscopy is the most definitive method for distinguishing between the cis and trans isomers of tetrahydrofuran-3,4-diol. The key lies in the analysis of proton-proton (¹H-¹H) coupling constants.
Causality Behind the Spectral Differences
The dihedral angle between adjacent, non-equivalent protons has a direct and predictable impact on the magnitude of the spin-spin coupling constant (J) between them, a relationship described by the Karplus equation. In the five-membered tetrahydrofuran ring, the cis and trans arrangement of the hydroxyl groups forces the vicinal protons on carbons C3 and C4 into different average dihedral angles.
In cis-tetrahydrofuran-3,4-diol , the two C-H bonds at the C3 and C4 positions have a smaller dihedral angle. This geometry leads to a larger coupling constant (³J_HH) , typically greater than 4.0 Hz.[3]
In trans-tetrahydrofuran-3,4-diol , the C-H bonds at C3 and C4 are further apart, resulting in a larger dihedral angle and a consequently smaller coupling constant .
¹H NMR Spectral Analysis
Due to the plane of symmetry present in both molecules, their ¹H NMR spectra are expected to be relatively simple.[3] The primary distinguishing feature will be the multiplicity and coupling constant of the signal for the protons at C3 and C4.
H3/H4 Protons: A single signal integrating to 2H, appearing as a multiplet. The key diagnostic is a larger ³J_H3,H4 coupling constant.
H2/H5 Protons: A set of signals integrating to 4H, which will be multiplets due to coupling with each other (geminal coupling) and with the H3/H4 protons.
H3/H4 Protons: A single signal integrating to 2H. The key diagnostic is a smaller ³J_H3,H4 coupling constant compared to the cis isomer.
H2/H5 Protons: A set of signals integrating to 4H, appearing as multiplets.
Proton Assignment
Expected Chemical Shift (δ, ppm)
Expected Multiplicity & Key Coupling (Hz)
cis-Isomer H3/H4
~3.8 - 4.2
Multiplet, ³J > 4.0 Hz
cis-Isomer H2/H5
~3.6 - 3.9
Multiplet
trans-Isomer H3/H4
~3.8 - 4.2
Multiplet, ³J < 4.0 Hz
trans-Isomer H2/H5
~3.6 - 3.9
Multiplet
OH Protons (both)
Variable (broad singlet)
Broad singlet, exchanges with D₂O
Note: Chemical shifts are approximate and can vary based on solvent and concentration.
¹³C NMR Spectral Analysis
The ¹³C NMR spectra for both isomers are expected to be very simple due to molecular symmetry, each showing only two distinct signals.[3]
Signal 1: Corresponds to the equivalent carbons bearing the hydroxyl groups (C3 and C4).
Signal 2: Corresponds to the equivalent carbons adjacent to the ether oxygen (C2 and C5).
While the chemical shifts may differ slightly between the two isomers, this difference is often minor and less reliable for definitive assignment than the ¹H NMR coupling constants.
Carbon Assignment
Expected Chemical Shift (δ, ppm)
C3/C4 (both isomers)
~70 - 78
C2/C5 (both isomers)
~65 - 73
Note: These are typical ranges for similar structures.[4]
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and accuracy.
Sample Preparation:
Accurately weigh 5-10 mg of the tetrahydrofuran-3,4-diol isomer.
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃, D₂O, or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as it can influence chemical shifts.
Add a small amount of an internal standard, typically tetramethylsilane (TMS), to calibrate the chemical shift scale to 0.00 ppm.
Instrument Setup:
Insert the sample into the NMR spectrometer.
Lock the spectrometer onto the deuterium signal of the solvent. This corrects for any magnetic field drift.
Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, well-resolved peaks.
¹H NMR Acquisition:
Acquire a standard one-dimensional proton spectrum. Ensure the spectral width covers the expected range of signals (typically 0-12 ppm).
Process the data by applying Fourier transformation, phase correction, and baseline correction.
Integrate the signals to determine the relative number of protons.
Analyze the coupling patterns and measure the J-values with high precision to determine the cis/trans relationship.
¹³C NMR Acquisition:
Acquire a proton-decoupled ¹³C spectrum. This technique removes C-H coupling, resulting in a single sharp peak for each unique carbon atom.
A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.
While NMR provides the definitive structural proof, IR spectroscopy offers a rapid and complementary analysis, primarily by probing the nature of the hydroxyl (O-H) groups.
Causality Behind the Spectral Differences
The key differentiator in the IR spectra of the diol isomers is hydrogen bonding.
cis-Isomer: The two hydroxyl groups are on the same face of the ring, making them spatially close. This proximity allows for intramolecular hydrogen bonding (where a hydrogen bond forms within the same molecule). This is particularly observable in dilute solutions using a non-polar solvent.
trans-Isomer: The hydroxyl groups are on opposite faces of the ring, too far apart for intramolecular bonding. Therefore, they can only form intermolecular hydrogen bonds (hydrogen bonds between different molecules).
Interpreting the O-H Stretching Region
The O-H stretching vibration is highly sensitive to hydrogen bonding.
Free O-H: A non-hydrogen-bonded hydroxyl group gives a sharp, relatively weak peak around 3580-3650 cm⁻¹.
Hydrogen-Bonded O-H: A hydrogen-bonded hydroxyl group gives a strong, very broad absorption band, typically in the 3200-3600 cm⁻¹ region.[3]
For the diol isomers:
trans-Isomer: The spectrum will be dominated by a broad intermolecular O-H band. The position and intensity of this band will be highly dependent on the sample concentration.
cis-Isomer: In a concentrated sample or neat liquid, the spectrum will also show a broad O-H band due to intermolecular bonding. However, in a very dilute solution of a non-polar solvent (like CCl₄), the intermolecular interactions are minimized. In this specific case, the cis-isomer may reveal a distinct, sharper peak corresponding to the intramolecularly hydrogen-bonded O-H, superimposed on any remaining free O-H or intermolecular bands. This subtle difference can serve as strong evidence for the cis configuration.
Vibration
Expected Wavenumber (cm⁻¹)
Appearance
O-H Stretch (H-bonded)
3200 - 3600
Strong, Broad
C-H Stretch (alkane)
2850 - 3000
Medium to Strong
C-O Stretch (ether & alcohol)
1000 - 1300
Strong
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
ATR is a common, modern technique that requires minimal sample preparation.
Instrument Preparation:
Ensure the ATR crystal (typically diamond or germanium) is clean.
Record a background spectrum of the empty crystal. This is crucial as it will be subtracted from the sample spectrum to remove interfering signals from atmospheric CO₂ and water vapor.
Sample Analysis:
Place a small amount (a single drop of liquid or a few milligrams of solid) of the diol isomer directly onto the ATR crystal.
Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
Data Processing:
The instrument software automatically subtracts the background spectrum.
Analyze the resulting spectrum, paying close attention to the shape and position of the O-H stretching band.
Mass Spectrometry (MS): A Note on its Limitations for Stereoisomers
Mass spectrometry is a powerhouse for determining molecular weight, but it falls short in distinguishing stereoisomers like cis- and trans-tetrahydrofuran-3,4-diol.
Expected Results
Both isomers have the identical molecular formula (C₄H₈O₃) and molecular weight (104.10 g/mol ).[3][5] Under electron ionization (EI), both molecules will generate a molecular ion (M⁺) at an m/z of 104. The subsequent fragmentation is governed by bond strengths and the stability of the resulting fragments. Since the bond connectivity is the same, the fragmentation pathways are expected to be nearly identical, leading to indistinguishable mass spectra.
Isomer
Molecular Formula
Molecular Weight
Expected Molecular Ion (M⁺) Peak (m/z)
cis-Tetrahydrofuran-3,4-diol
C₄H₈O₃
104.10
104
trans-Tetrahydrofuran-3,4-diol
C₄H₈O₃
104.10
104
Workflow and Data Visualization
A logical workflow is essential for efficient and accurate isomer differentiation.
Caption: ¹H NMR coupling constant differences between cis and trans isomers.
Conclusion
References
Gotor-Fernández, V., & Gotor, V. (2014). The Tetrahydrofuran Motif in Polyketide Marine Drugs. Marine drugs, 12(4), 2038–2071. [Link]
Carballeira, N. M., & Bwalya, A. G. (2017). The Tetrahydrofuran Motif in Marine Lipids and Terpenes. Marine drugs, 15(11), 350. [Link]
PubChem. (n.d.). (3S,4S)-tetrahydrofuran-3,4-diol. Retrieved January 25, 2026, from [Link]
Shaw, D. E. (1995). Stereoselective Tetrahydrofuran Synthesis. Nottingham ePrints. [Link]
National Institute of Standards and Technology. (n.d.). Tetrahydrofuran. NIST Chemistry WebBook. Retrieved January 25, 2026, from [Link]
Wolfe, J. P. (2006). Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. Current Organic Chemistry, 10(1), 1-20. [Link]
Oregon State University. (n.d.). 13C NMR Chemical Shift. Retrieved January 25, 2026, from [Link]
Aschwanden, J. (2016, November 23). Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. Master Organic Chemistry. [Link]
Unraveling the Stereospecific World of Tetrahydrofuran-3,4-diol: A Comparative Guide to the Biological Activity of its Enantiomers
For Immediate Release A Deep Dive into the Biological Significance of Chirality in Tetrahydrofuran-3,4-diol Enantiomers for Researchers, Scientists, and Drug Development Professionals The subtle yet profound impact of st...
Author: BenchChem Technical Support Team. Date: February 2026
For Immediate Release
A Deep Dive into the Biological Significance of Chirality in Tetrahydrofuran-3,4-diol Enantiomers for Researchers, Scientists, and Drug Development Professionals
The subtle yet profound impact of stereochemistry on the biological activity of small molecules is a cornerstone of modern drug discovery. This guide provides a comprehensive comparison of the biological activities of the (3S,4S) and (3R,4R) enantiomers of tetrahydrofuran-3,4-diol, two molecules that serve as critical chiral building blocks in the synthesis of a wide array of pharmacologically active compounds, particularly nucleoside analogs with antiviral and anticancer potential. While structurally mirror images, their interactions within the chiral environment of biological systems can differ dramatically, leading to significant variations in efficacy and therapeutic outcomes.
The Critical Role of Stereochemistry in Drug Design
The three-dimensional arrangement of atoms in a molecule, or its stereochemistry, is a pivotal factor in its interaction with biological targets such as enzymes and receptors. These biological macromolecules are themselves chiral, creating a specific and selective binding environment. Consequently, enantiomers of a chiral drug can exhibit distinct pharmacological and toxicological profiles. This principle underscores the importance of developing enantiomerically pure drugs to optimize therapeutic effects and minimize adverse reactions. The tetrahydrofuran-3,4-diol scaffold, with its defined stereocenters, provides a valuable platform for exploring these structure-activity relationships.
(3S,4S)- and (3R,4R)-Tetrahydrofuran-3,4-diol as Chiral Scaffolds
Both (3S,4S)-tetrahydrofuran-3,4-diol and its enantiomer, (3R,4R)-tetrahydrofuran-3,4-diol, are extensively utilized as versatile starting materials in the asymmetric synthesis of complex molecules.[1][2] Their rigid furanose-like structure makes them ideal substitutes for the natural ribose or deoxyribose sugars in nucleoside analogs. This modification can enhance the drug's stability, alter its binding affinity to viral or cellular enzymes, and ultimately modulate its biological activity.
Comparative Biological Activity: A Focus on Antiviral Nucleoside Analogs
While direct comparative studies on the standalone biological activities of (3S,4S)- and (3R,4R)-tetrahydrofuran-3,4-diol are not extensively documented, their differential effects become evident when incorporated into larger molecules, such as nucleoside analogs. The spatial orientation of the hydroxyl groups on the tetrahydrofuran ring dictates the overall conformation of the resulting nucleoside analog, which in turn influences its interaction with key viral enzymes like reverse transcriptases and polymerases.
A significant body of research on HIV protease inhibitors has demonstrated the profound impact of stereochemistry within tetrahydrofuran-containing ligands. For instance, the potency of these inhibitors can vary by orders of magnitude depending on the specific stereoisomer used. This highlights the stereo-specific nature of the enzyme's active site and its recognition of chiral ligands.
Although specific experimental data directly comparing the antiviral efficacy of nucleoside analogs derived from (3S,4S)- versus (3R,4R)-tetrahydrofuran-3,4-diol is limited in publicly available literature, the established principles of stereochemistry in drug action strongly suggest that such analogs would exhibit distinct biological profiles. It is hypothesized that one enantiomer will demonstrate significantly higher potency against a specific viral target due to a more favorable binding orientation within the enzyme's active site.
Experimental Protocols for Comparative Analysis
To rigorously compare the biological activities of nucleoside analogs derived from these two enantiomers, a series of well-defined experimental protocols are essential.
Protocol 1: Synthesis of Enantiomerically Pure Nucleoside Analogs
The synthesis of the target nucleoside analogs would begin with the enantiomerically pure (3S,4S)- or (3R,4R)-tetrahydrofuran-3,4-diol. A typical synthetic route would involve:
Protection of Hydroxyl Groups: The hydroxyl groups of the starting diol are protected using a suitable protecting group (e.g., benzoyl or silyl groups) to prevent unwanted side reactions.
Activation of the Anomeric Carbon: The anomeric carbon (C1) of the tetrahydrofuran ring is activated to facilitate the coupling with a nucleobase.
Glycosylation: The activated tetrahydrofuran derivative is coupled with a desired nucleobase (e.g., adenine, guanine, cytosine, thymine, or uracil) under appropriate conditions (e.g., Vorbrüggen glycosylation).
Deprotection: The protecting groups are removed to yield the final nucleoside analog.
This synthetic workflow is crucial for ensuring the stereochemical integrity of the final products.
Caption: Proposed mechanism of enantioselective antiviral activity.
Conclusion and Future Directions
The stereochemical configuration of tetrahydrofuran-3,4-diol is a critical determinant of the biological activity of its derived nucleoside analogs. A thorough understanding of the structure-activity relationships of these enantiomers is paramount for the rational design of more potent and selective antiviral and anticancer agents. Further research involving the synthesis and comprehensive biological evaluation of a wider range of nucleoside analogs derived from both (3S,4S)- and (3R,4R)-tetrahydrofuran-3,4-diol is warranted. Such studies will undoubtedly provide invaluable insights into the chiral recognition mechanisms of key biological targets and pave the way for the development of next-generation therapeutics with improved efficacy and safety profiles.
References
Molecules. (2004). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
ResearchGate. (2009). Synthesis of Chiral Building Blocks for Use in Drug Discovery. [Link]
A Researcher's Guide to the In Vitro Evaluation of (3S,4S)-Tetrahydrofuran-3,4-diol Derivatives: A Comparative Framework
The tetrahydrofuran structural motif is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Derivatives of this scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
The tetrahydrofuran structural motif is a cornerstone in medicinal chemistry, present in a multitude of natural products and synthetic compounds with significant biological activities.[1][2] Derivatives of this scaffold have shown promise as potential antibiotics, anticancer agents, and anti-inflammatory drugs.[1] This guide provides a comprehensive framework for the initial in vitro characterization of novel (3S,4S)-tetrahydrofuran-3,4-diol derivatives, establishing a robust methodology for comparison against established therapeutic agents and alternative compounds.
This document is structured to guide researchers through a logical, multi-tiered screening process. We will begin with foundational cytotoxicity assessments to determine the therapeutic window of a lead compound. Subsequently, we will delve into specific assays for anti-inflammatory, antiviral, and enzyme inhibitory activities. Each section will not only detail the necessary protocols but also explain the rationale behind the experimental design, ensuring that the generated data is both reliable and translatable.
Section 1: Foundational Cytotoxicity Profiling
Before exploring the therapeutic potential of a novel compound, it is imperative to assess its inherent toxicity to living cells.[3][4] This initial screening provides crucial information regarding the compound's therapeutic index, distinguishing between selective bioactivity and broad-spectrum toxicity.[3] The MTT assay is a widely adopted, reliable, and cost-effective colorimetric method for this purpose, measuring cellular metabolic activity as an indicator of cell viability.[3]
Comparative Cytotoxicity Analysis: (3S,4S)-Tetrahydrofuran-3,4-diol Derivative vs. Doxorubicin
In this comparative analysis, we will evaluate our hypothetical lead compound, "THF-diol-D1," against Doxorubicin, a well-characterized chemotherapeutic agent with known cytotoxic effects. A non-cancerous cell line, such as human embryonic kidney cells (HEK293), will be included to assess selectivity.[3]
Table 1: Comparative Cytotoxicity Data (IC₅₀ Values)
Compound
HeLa (Cervical Cancer)
MCF-7 (Breast Cancer)
HEK293 (Non-cancerous)
THF-diol-D1
Hypothetical Data
Hypothetical Data
Hypothetical Data
Doxorubicin (Control)
0.1 µM
0.5 µM
5.0 µM
Experimental Protocol: MTT Assay for Cytotoxicity
This protocol outlines the steps for determining the cytotoxic effects of a test compound on cultured cell lines.
dot
Caption: Workflow for determining compound cytotoxicity using the MTT assay.
Methodology:
Cell Seeding: Plate cells (e.g., HeLa, MCF-7, HEK293) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Preparation: Prepare a stock solution of THF-diol-D1 and the reference compound (Doxorubicin) in a suitable solvent (e.g., DMSO). Create a series of dilutions to achieve the desired final concentrations.
Treatment: Remove the culture medium from the wells and replace it with fresh medium containing the various concentrations of the test compounds. Include vehicle-only controls.
Incubation: Incubate the plate for 24-48 hours at 37°C in a humidified atmosphere with 5% CO₂.
MTT Addition: Add MTT solution to each well and incubate for an additional 2-4 hours. Live cells with active metabolism will convert the MTT into a purple formazan product.
Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized detergent solution) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC₅₀ value, which is the concentration of the compound that inhibits 50% of cell growth.
Section 2: Screening for Anti-Inflammatory Activity
Chronic inflammation is implicated in a wide range of diseases. A common strategy for identifying anti-inflammatory compounds in vitro is to assess their ability to inhibit protein denaturation and stabilize cell membranes, as these are key events in the inflammatory cascade.[5][6][7][8]
Comparative Anti-Inflammatory Analysis: THF-diol-D1 vs. Diclofenac
Here, we propose comparing THF-diol-D1 to Diclofenac, a standard non-steroidal anti-inflammatory drug (NSAID). The assays will measure the inhibition of heat-induced albumin denaturation and the stabilization of human red blood cell (HRBC) membranes.[8]
Table 2: Comparative Anti-Inflammatory Activity
Compound
Inhibition of Protein Denaturation (%) at 100 µg/mL
HRBC Membrane Stabilization (%) at 100 µg/mL
THF-diol-D1
Hypothetical Data
Hypothetical Data
Diclofenac (Control)
85%
78%
Experimental Protocol: Inhibition of Albumin Denaturation
dot
Caption: Workflow for the protein denaturation inhibition assay.
Methodology:
Reaction Mixture: Prepare a reaction mixture containing 0.5 mL of the test compound (THF-diol-D1) or standard (Diclofenac) at various concentrations and 0.5 mL of 1% w/v bovine serum albumin.
Incubation: Incubate the mixtures at 37°C for 20 minutes.
Denaturation: Induce denaturation by heating the mixtures at 51°C for 20 minutes.
Cooling: Cool the solutions to room temperature.
Data Acquisition: Measure the turbidity of the solutions at 660 nm.
Analysis: Calculate the percentage inhibition of denaturation using the formula: (Abs_control - Abs_sample) / Abs_control * 100.
Section 3: Antiviral Activity Screening
The tetrahydrofuran moiety is present in several natural products with antiviral potential.[1] A primary in vitro screen for antiviral activity often involves a cytopathic effect (CPE) inhibition assay.[9] This assay visually or colorimetrically assesses the ability of a compound to protect host cells from virus-induced damage and death.
Comparative Antiviral Analysis: THF-diol-D1 vs. Remdesivir
For this hypothetical screen, we will assess the efficacy of THF-diol-D1 against a model virus (e.g., a coronavirus or influenza virus) in a suitable cell line (e.g., Vero E6 or Calu-3 cells). Remdesivir, a known broad-spectrum antiviral agent, will serve as the positive control.
Caption: Workflow for the Cytopathic Effect (CPE) Inhibition Assay.
Methodology:
Cell Seeding: Seed a confluent monolayer of a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells for influenza) in a 96-well plate.
Treatment: Add serial dilutions of THF-diol-D1 and the control drug to the cell monolayers.
Infection: Infect the cells with a known titer of the virus. Include uninfected and untreated virus-infected controls.
Incubation: Incubate the plates for a period sufficient to observe significant CPE in the virus control wells (typically 48-72 hours).
Quantification: Quantify the number of viable cells remaining. This can be done by staining the cells with a dye like crystal violet and measuring the absorbance after solubilization.
Analysis: Calculate the percentage of protection for each compound concentration and determine the EC₅₀ value, which is the concentration that provides 50% protection against the viral CPE.
Section 4: Enzyme Inhibition Screening
Many drugs exert their therapeutic effects by inhibiting specific enzymes.[10][11] Enzyme assays are fundamental in drug discovery for identifying and characterizing how molecules modulate enzyme activity.[12] Given the structural diversity and biological activity of tetrahydrofuran-containing compounds, screening for enzyme inhibition is a logical step.[1]
Comparative Enzyme Inhibition Analysis: THF-diol-D1 vs. Celecoxib (COX-2 Inhibitor)
As a representative example, we will outline a screen for the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway.[5] Our test compound, THF-diol-D1, will be compared against Celecoxib, a selective COX-2 inhibitor.
The Strategic Dance of Saturated Rings: A Head-to-Head Comparison of Tetrahydrofuran and Tetrahydropyran Analogs in Drug Design
In the intricate world of medicinal chemistry, the selection of a chemical scaffold is a decision that reverberates through every stage of drug development. Among the saturated heterocyclic rings, tetrahydrofuran (THF) a...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of medicinal chemistry, the selection of a chemical scaffold is a decision that reverberates through every stage of drug development. Among the saturated heterocyclic rings, tetrahydrofuran (THF) and tetrahydropyran (THP) are frequently employed as bioisosteric replacements for various functional groups, profoundly influencing a drug candidate's absorption, distribution, metabolism, and excretion (ADME) profile, as well as its target engagement. This guide provides an in-depth, head-to-head comparison of THF and THP analogs, offering experimental insights and strategic considerations for researchers, scientists, and drug development professionals.
At a Glance: Physicochemical Properties
The choice between a five-membered THF and a six-membered THP ring introduces subtle yet significant alterations in a molecule's physicochemical properties. These differences, summarized in the table below, form the basis for their differential behavior in biological systems.
Property
Tetrahydrofuran (THF)
Tetrahydropyran (THP)
Rationale and Implication in Drug Design
Molecular Weight
72.11 g/mol
86.13 g/mol
THP's slightly larger size can influence how the molecule fits into a binding pocket.
LogP
0.46
0.79
THP is generally more lipophilic than THF, which can impact solubility, cell permeability, and plasma protein binding. However, THP is considered less lipophilic than its carbocyclic analog, cyclohexane.[1]
THF's miscibility can be advantageous for formulation, while THP's partial miscibility might be preferred for specific delivery systems.
Dipole Moment
~1.7 D
~1.9 D
The slightly higher dipole moment of THP can lead to stronger polar interactions.
Hydrogen Bond Acceptor Strength
Similar to THP
Similar to THF
Both oxygens act as effective hydrogen bond acceptors, a key feature in their interaction with biological targets.[3]
Ring Strain
Higher
Lower
The five-membered THF ring possesses greater ring strain than the more stable chair conformation of the THP ring, which can influence reactivity and conformation.[4][5]
Conformational Flexibility
Pseudorotation between envelope and twist conformations
Predominantly chair conformation with ring inversion
The greater flexibility of THF can be advantageous for adapting to a binding site, while the more rigid chair conformation of THP can provide a favorable pre-organization for binding, reducing the entropic penalty.[6][7]
The Conformational Conundrum: Flexibility vs. Pre-organization
The divergent conformational preferences of THF and THP are a cornerstone of their differential application in drug design. The THF ring is characterized by a continuous pseudorotation between multiple envelope and twist conformations with low energy barriers, rendering it highly flexible.[7] In contrast, the THP ring predominantly adopts a stable chair conformation, which can exist in two interconverting forms.
This difference has profound implications for drug-receptor interactions. The flexibility of the THF ring can allow a molecule to adapt to the topology of a binding site, potentially leading to a higher affinity. However, this flexibility comes at an entropic cost upon binding. Conversely, the more rigid chair conformation of THP can pre-organize the substituents in a specific spatial orientation that is optimal for binding, minimizing the entropic penalty and potentially leading to enhanced potency and selectivity.[1]
Caption: Conformational dynamics of THF and THP and their implications for receptor binding.
Metabolic Stability: A Tale of Two Rings
Metabolic stability is a critical parameter in drug design, and the choice between a THF and THP moiety can significantly influence a compound's pharmacokinetic profile.
Tetrahydrofuran: The THF ring, particularly when unsubstituted, can be susceptible to oxidative metabolism. Cytochrome P450 (CYP) enzymes can hydroxylate the carbons adjacent to the ether oxygen, leading to ring opening and the formation of reactive metabolites. This can be a liability, potentially leading to rapid clearance and safety concerns.
Tetrahydropyran: The THP ring is generally considered to be more metabolically robust than the THF ring.[1] Its lower ring strain and more stable chair conformation make it less prone to oxidative cleavage. However, it is not metabolically inert, and hydroxylation at various positions can still occur, depending on the substitution pattern and the specific CYP enzymes involved.
Case Study: IRAK4 Inhibitors
A compelling example from AstraZeneca highlights the potential of THP to enhance metabolic stability. In their pursuit of interleukin-1 receptor-associated kinase 4 (IRAK4) inhibitors, a cyclopentyl-containing lead compound exhibited a high rate of metabolism in rat hepatocytes. Interestingly, replacing the cyclopentyl group with a THF moiety did not significantly improve the metabolic stability. However, the introduction of a 4-THP derivative resulted in a five-fold reduction in the rate of metabolism.[1] This improvement was attributed to the THP ring's ability to engage in favorable interactions within the binding site, including a lipophilic stacking interaction and a hydrogen bond, which likely shielded it from metabolic enzymes.[1]
Strategic Considerations in Drug Design: When to Choose THF vs. THP
The decision to incorporate a THF or THP analog is highly context-dependent and should be guided by the specific objectives of the drug design campaign.
Choose Tetrahydrofuran (THF) when:
Flexibility is required for target binding: If the binding pocket is not well-defined or requires a degree of conformational adaptation, the flexibility of the THF ring may be advantageous.
A more polar and water-soluble analog is desired: THF's lower logP and miscibility with water can be beneficial for improving solubility and reducing lipophilicity-driven off-target effects.
Metabolic instability can be addressed: If the potential for metabolic cleavage of the THF ring can be mitigated through strategic substitution or by designing the molecule to be cleared through other pathways.
Choose Tetrahydropyran (THP) when:
Metabolic stability is a primary concern: The greater metabolic robustness of the THP ring makes it a preferred choice for improving a compound's half-life and reducing the risk of reactive metabolite formation.[1]
A rigid scaffold is needed for pre-organization: If the desired binding conformation is known, the THP ring can be used to lock the substituents in an optimal orientation, potentially increasing potency and selectivity.
Lower lipophilicity compared to carbocycles is desired: THP serves as an excellent bioisostere for a cyclohexane ring, offering reduced lipophilicity while maintaining a similar size and providing a hydrogen bond acceptor.[1]
Caption: A decision-making workflow for selecting between THF and THP analogs in drug design.
Experimental Protocols for Comparative Evaluation
To empirically determine the optimal ring system for a given drug candidate, a series of head-to-head in vitro assays are essential.
In Vitro Metabolic Stability Assay in Human Liver Microsomes
This assay provides a quantitative measure of a compound's susceptibility to metabolism by the major drug-metabolizing enzymes.
Methodology:
Preparation of Incubation Mixtures:
Prepare a stock solution of the test compound (both THF and THP analogs) in a suitable organic solvent (e.g., DMSO).
In a microcentrifuge tube, combine human liver microsomes (0.5 mg/mL final protein concentration) and phosphate buffer (100 mM, pH 7.4).
Add the test compound to the microsome suspension to a final concentration of 1 µM.
Initiation of Metabolic Reaction:
Pre-incubate the mixture at 37°C for 5 minutes.
Initiate the reaction by adding a pre-warmed NADPH-regenerating system.
Time-Point Sampling and Reaction Termination:
At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), withdraw an aliquot of the incubation mixture.
Immediately terminate the reaction by adding a threefold volume of ice-cold acetonitrile containing an internal standard.
Sample Processing and Analysis:
Vortex the samples and centrifuge at high speed to pellet the precipitated protein.
Transfer the supernatant to a new plate or vials for analysis by LC-MS/MS.
Data Analysis:
Quantify the remaining parent compound at each time point relative to the 0-minute sample.
Determine the in vitro half-life (t½) and intrinsic clearance (CLint) by plotting the natural logarithm of the percent remaining compound against time.
Caco-2 Permeability Assay
This assay is the gold standard for predicting in vivo intestinal permeability and identifying potential substrates for efflux transporters.
Methodology:
Cell Culture:
Culture Caco-2 cells on permeable filter supports (e.g., Transwell® plates) for 21 days to allow for differentiation and the formation of a confluent monolayer.
Monolayer Integrity Assessment:
Measure the transepithelial electrical resistance (TEER) of the Caco-2 monolayers to ensure the integrity of the tight junctions.
Permeability Assay:
Wash the cell monolayers with pre-warmed transport buffer (e.g., Hank's Balanced Salt Solution with HEPES).
Add the test compound (typically at 10 µM) to either the apical (A) or basolateral (B) chamber.
At specified time points (e.g., 60, 90, 120 minutes), collect samples from the receiver chamber (B for A-to-B transport, and A for B-to-A transport).
Sample Analysis:
Quantify the concentration of the test compound in the collected samples using LC-MS/MS.
Data Analysis:
Calculate the apparent permeability coefficient (Papp) for both A-to-B and B-to-A directions.
The efflux ratio (Papp(B-A) / Papp(A-B)) is calculated to determine if the compound is a substrate for efflux transporters. An efflux ratio greater than 2 is generally considered indicative of active efflux.
Conclusion
The choice between tetrahydrofuran and tetrahydropyran analogs is a nuanced decision that requires a thorough understanding of their distinct physicochemical properties, conformational behaviors, and metabolic liabilities. While THF offers greater flexibility and polarity, THP provides a more rigid and metabolically stable scaffold. The strategic selection of one over the other, guided by the specific goals of a drug discovery program and validated by rigorous experimental data, can be a critical determinant in the successful development of a novel therapeutic agent.
References
Ghosh, A. K., & Brindisi, M. (2015). Organic carbamates in drug design and medicinal chemistry. Journal of Medicinal Chemistry, 58(7), 2895–2940. Available from: [Link]
PubChem. (n.d.). Tetrahydropyran. National Center for Biotechnology Information. Available from: [Link]
(2021, March 30). THF vs. THP. Reddit. Available from: [Link]
PubChem. (n.d.). Tetrahydrofuran. National Center for Biotechnology Information. Available from: [Link]
ACD/Labs. (n.d.). LogP—Making Sense of the Value. Available from: [Link]
ResearchGate. (n.d.). Comparison of Selected Physical Properties of 4-MeTHP and THF. Available from: [Link]
Distributions of the molecular dipole moments for THF (red) and... | Download Scientific Diagram. (n.d.). ResearchGate. Available from: [Link]
Li, W., et al. (2017). Ring-Size Effects on the Stability and Spectral Shifts of Hydrogen Bonded Cyclic Ethers Complexes. Scientific Reports, 7(1), 1-9. Available from: [Link]
Chemistry LibreTexts. (2021, August 12). 4.2: Ring Strain and the Structure of Cycloalkanes. Available from: [Link]
Wikipedia. (2023, November 29). Ring strain. In Wikipedia. Available from: [Link]
Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. (2024). The Journal of Chemical Physics, 160(12). Available from: [Link]
Evotec. (n.d.). Microsomal Stability. Cyprotex. Available from: [Link]
Evotec. (n.d.). Caco-2 Permeability Assay. Available from: [Link]
Ghosh, A. K., et al. (2011). Tetrahydrofuran, tetrahydropyran, triazoles and related heterocyclic derivatives as HIV protease inhibitors. Future medicinal chemistry, 3(8), 985–1004. Available from: [Link]
Preferential Formation of the Different Hydrogen Bonds and Their Effects in Tetrahydrofuran and Tetrahydropyran Microhydrated Complexes. (2015). The Journal of Physical Chemistry A, 119(31), 8546-8558. Available from: [Link]
Tetrahydrofuran (THF)-containing natural products and biological activities. (2024). European Journal of Medicinal Chemistry, 265, 116086. Available from: [Link]
Chemistry LibreTexts. (2021, August 12). 4.2: Ring Strain and the Structure of Cycloalkanes. Available from: [Link]
Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. (2024). The Journal of Chemical Physics, 160(12). Available from: [Link]
Wikipedia. (2023, November 29). Ring strain. In Wikipedia. Available from: [Link]
A Comparative Guide to the Conformational Analysis of (3S,4S)-Tetrahydrofuran-3,4-diol
For Researchers, Scientists, and Drug Development Professionals The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous biologically active molecules and natural products.[1] Its specific three-...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The tetrahydrofuran (THF) moiety is a cornerstone in the architecture of numerous biologically active molecules and natural products.[1] Its specific three-dimensional arrangement, or conformation, profoundly influences molecular recognition, binding affinity, and ultimately, therapeutic efficacy.[2] This guide provides an in-depth comparative analysis of the principal experimental and computational techniques used to elucidate the conformational landscape of a key substituted THF derivative: (3S,4S)-tetrahydrofuran-3,4-diol. This molecule serves as a conformationally restricted analog of the ribofuranose ring found in nucleosides, making its structural preferences of high interest in drug design.[1]
The Conformational Landscape of Tetrahydrofuran
The five-membered tetrahydrofuran ring is not planar. To alleviate torsional strain, the ring puckers into non-planar conformations.[3] The two most significant low-energy conformations are the envelope (C_s) and twist (C_2) forms.[4][5] The energy barrier between these conformers is low, leading to a dynamic equilibrium.[4]
In (3S,4S)-tetrahydrofuran-3,4-diol, the presence of two vicinal hydroxyl groups introduces additional factors that govern conformational preference:
Steric Hindrance: The spatial arrangement of the hydroxyl groups will favor conformations that minimize steric clashes.
Intramolecular Hydrogen Bonding: The potential for hydrogen bond formation between the 3- and 4-hydroxyl groups can significantly stabilize certain conformations.[6][7]
Gauche Effect: The preference for a gauche conformation in systems with electronegative substituents, such as the O-C-C-O fragment in this diol, can influence the dihedral angle between the hydroxyl groups.[8][9]
Anomeric Effect: While more pronounced at the anomeric carbon (C2 or C5), stereoelectronic interactions involving the ring oxygen's lone pairs can still influence the overall ring pucker.[10][11]
The interplay of these effects determines the dominant conformation(s) in solution and the solid state. Elucidating this conformational equilibrium is crucial for understanding the molecule's interactions with biological targets.
Comparative Analysis of Analytical Techniques
A multi-faceted approach, combining experimental and computational methods, is often necessary for a comprehensive conformational analysis.
Technique
Principle
Strengths
Limitations
NMR Spectroscopy
Measurement of nuclear spin properties (chemical shifts, coupling constants, NOE) that are sensitive to the local electronic and spatial environment.
Provides detailed information about the time-averaged conformation in solution. Can be used to determine relative populations of conformers.[12]
Provides data averaged over all conformations present in solution. Interpretation can be complex for flexible molecules.[13]
X-ray Crystallography
Diffraction of X-rays by a single crystal to determine the precise three-dimensional arrangement of atoms.
Provides a definitive, high-resolution structure of the molecule in the solid state.[14][15]
The conformation observed may be influenced by crystal packing forces and may not be the dominant conformation in solution. Requires a suitable single crystal.
Computational Chemistry (e.g., DFT)
Quantum mechanical calculations to predict the relative energies and geometries of different conformers.
Allows for the systematic exploration of the potential energy surface and the identification of all stable conformers and transition states.[16] Provides insights into the electronic effects governing conformational preferences.
The accuracy of the results is dependent on the level of theory and basis set used. Solvation effects can be challenging to model accurately.
Experimental and Computational Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for studying the solution-state conformation of molecules.[12] Key parameters for conformational analysis include:
Proton-Proton Coupling Constants (³J_HH): The magnitude of the coupling constant between vicinal protons is related to the dihedral angle between them by the Karplus equation. By measuring these coupling constants, one can deduce the preferred ring pucker.
Nuclear Overhauser Effect (NOE): The NOE is a through-space interaction between protons that are close in proximity. The intensity of an NOE signal is inversely proportional to the sixth power of the distance between the nuclei, providing crucial distance constraints for conformational determination.
Protocol: 1D and 2D NMR Analysis of (3S,4S)-Tetrahydrofuran-3,4-diol
Sample Preparation: Dissolve 5-10 mg of (3S,4S)-tetrahydrofuran-3,4-diol in a suitable deuterated solvent (e.g., D₂O, CDCl₃, or DMSO-d₆) in a 5 mm NMR tube. The choice of solvent can influence conformational equilibria due to differing abilities to form intermolecular hydrogen bonds.
1D ¹H NMR Acquisition: Acquire a standard one-dimensional proton NMR spectrum to observe the chemical shifts and coupling patterns of all protons.
2D COSY (Correlation Spectroscopy) Acquisition: Perform a COSY experiment to establish proton-proton connectivity within the molecule, aiding in the assignment of signals.
2D NOESY (Nuclear Overhauser Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy) Acquisition: Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. This is critical for determining the relative stereochemistry and conformational preferences of the hydroxyl groups and ring protons.
Data Analysis:
Assign all proton signals using the 1D and 2D spectra.
Extract ³J_HH values from the 1D spectrum or from cross-peaks in high-resolution 2D spectra.
Use the Karplus equation to correlate the observed ³J_HH values with dihedral angles around the THF ring.
Analyze NOESY/ROESY cross-peaks to identify protons that are close in space, providing constraints for the three-dimensional structure.
Compare the experimental data with predicted values for different possible conformations (e.g., envelope and twist forms with various substituent orientations) to determine the most likely solution-state conformation or conformational ensemble.
X-ray Crystallography
Single-crystal X-ray diffraction provides an unambiguous determination of the molecular structure in the solid state.[17] This technique is invaluable for visualizing the precise bond lengths, bond angles, and torsional angles of a specific conformer.
Protocol: Single-Crystal X-ray Diffraction of (3S,4S)-Tetrahydrofuran-3,4-diol
Crystal Growth: Grow single crystals of (3S,4S)-tetrahydrofuran-3,4-diol suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, cooling).
Crystal Mounting: Select a high-quality single crystal and mount it on a goniometer head.
Data Collection: Place the mounted crystal in an X-ray diffractometer and collect diffraction data by rotating the crystal in the X-ray beam.
Structure Solution and Refinement: Process the diffraction data to obtain a set of structure factors. Use direct methods or Patterson methods to solve the phase problem and generate an initial electron density map. Build a molecular model into the electron density and refine the atomic positions and thermal parameters to achieve the best fit between the observed and calculated structure factors.
Data Analysis: The final refined structure provides precise atomic coordinates, from which detailed geometric information, including the ring pucker and the orientation of the hydroxyl groups, can be extracted. This provides a static picture of the molecule in its crystalline environment.
Computational Chemistry
Computational methods, particularly Density Functional Theory (DFT), are essential for exploring the conformational space of flexible molecules and for understanding the energetic factors that stabilize different conformers.[18]
Protocol: DFT-Based Conformational Search of (3S,4S)-Tetrahydrofuran-3,4-diol
Initial Structure Generation: Generate initial 3D structures for various possible conformers of (3S,4S)-tetrahydrofuran-3,4-diol, including different envelope and twist puckers of the THF ring and different rotamers of the hydroxyl groups.
Geometry Optimization: Perform geometry optimization for each initial structure using a suitable DFT method (e.g., B3LYP) and basis set (e.g., 6-31G(d)). This process finds the lowest energy geometry for each starting conformer.
Frequency Calculations: Perform frequency calculations on the optimized geometries to confirm that they are true energy minima (i.e., have no imaginary frequencies) and to obtain thermodynamic data (e.g., Gibbs free energy).
Solvation Modeling (Optional but Recommended): To better simulate the solution-state environment, incorporate a solvent model (e.g., the Polarizable Continuum Model - PCM) into the geometry optimization and frequency calculations.
Data Analysis:
Compare the relative energies (e.g., Gibbs free energies) of the optimized conformers to predict their relative populations at a given temperature using the Boltzmann distribution.
Analyze the geometric parameters (bond lengths, angles, dihedral angles) of the most stable conformers.
Theoretically predict NMR parameters (chemical shifts and coupling constants) for the low-energy conformers and compare them with experimental data to validate the computational model and aid in the interpretation of experimental spectra.
Visualizing Workflows and Conformations
Caption: Key conformations of the tetrahydrofuran ring.
Conclusion
The conformational analysis of (3S,4S)-tetrahydrofuran-3,4-diol requires a synergistic approach that leverages the strengths of different analytical techniques. While X-ray crystallography provides a high-resolution snapshot in the solid state, NMR spectroscopy offers invaluable insights into the dynamic conformational equilibrium in solution. Computational chemistry serves as a powerful predictive and interpretative tool, allowing for a deeper understanding of the underlying energetic factors that govern the conformational preferences of this important structural motif. By integrating these methods, researchers can build a comprehensive and validated model of the conformational landscape, which is essential for rational drug design and the development of new therapeutic agents.
References
Deciphering the conformational preference and ionization dynamics of tetrahydrofuran: Insights from advanced spectroscopic techniques. (2024). The Journal of Chemical Physics. [Link]
[2]2. Wei, W., et al. (2019). Torsional Energy Barriers of Biaryls Could Be Predicted by Electron Richness/Deficiency of Aromatic Rings; Advancement of Molecular Mechanics toward Atom-Type Independence. Journal of Chemical Information and Modeling. [Link]
Molecular structure of tetrahydrofuran and the atomic numbering system. (n.d.). ResearchGate. [Link]
[4]4. Anomeric effect. (n.d.). Wikipedia. [Link]
[10]5. New Diagnostic of the Most Populated Conformer of Tetrahydrofuran in the Gas Phase. (n.d.). ACS Publications. [Link]
[5]6. Hydrogen Bonding between Water and Tetrahydrofuran Relevant to Clathrate Formation. (2015). The Journal of Physical Chemistry A. [Link]
NMR Spectroscopy: a Tool for Conformational Analysis. (n.d.). auremn. [Link]
[12]8. Recent Advances in the Stereoselective Synthesis of Tetrahydrofurans. (2005). PMC. [Link]
[6]9. Substitution reactions of tetrahydrofuran in [Cr(thf)3Cl3] with mono and bidentate N-donor ligands: X-ray crystal structures of [Cr(bipy)(OH2)Cl3] and [HpyNH2][Cr(bipy)Cl4]. (2009). ResearchGate. [Link]
Proton Chemical Shifts in NMR. Part 121. Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. [Link]
Understanding Ring Puckering in Small Molecules and Cyclic Peptides. (2021). ACS Publications. [Link]
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors: Synthesis, Biological Evaluation, and X-ray Structural Studies. (2014). NIH. [Link]
[14]13. Disentangling the Conformational Space and Structural Preferences of Tetrahydrofurfuryl Alcohol Using Rotational Spectroscopy and Computational Chemistry. (2024). PubMed. [Link]
Synthesis and Conformational Properties of 3,4-Difluoro-l-prolines. (2019). ACS Publications. [Link]
Absolute angle-differential elastic and vibrational excitation cross sections for electron collisions with tetrahydrofuran. (2007). Journal of Physics B: Atomic, Molecular and Optical Physics. [Link]
Gauche effect. (n.d.). Wikipedia. [Link]
[8]17. Hydrogen Bonding between Water and Tetrahydrofuran Relevant to Clathrate Formation. (2015). ResearchGate. [Link]
The Anomeric Effect: It's Complicated. (2018). The Journal of Organic Chemistry. [Link]
The conformation of 1,2-difluoroethane. (2010). Henry S. Rzepa's Blog. [Link]
Computational design of conformation-biasing mutations to alter protein functions. (2024). bioRxiv. [Link]
[16]21. Ring puckering coordinates of 5. (n.d.). ResearchGate. [Link]
Design of Substituted Tetrahydrofuran Derivatives for HIV-1 Protease Inhibitors. (2014). OSTI.GOV. [Link]
[15]24. Computationally Assisted Analysis of NMR Chemical Shifts as a Tool in Conformational Analysis. (2024). ACS Publications. [Link]
[13]25. Tetrahydrothiophene and Tetrahydrofuran, Computational and X-ray Studies in the Crystalline Phase. (2019). Crystal Growth & Design. [Link]
The Anomeric Effect - It's Complicated. (2018). ResearchGate. [Link]
Computational methods for exploring protein conformations. (2020). ResearchGate. [Link]
[18]28. Why does the gauche conformation of ethane-1,2-diol show hydrogen bonding?. (2015). Chemistry Stack Exchange. [Link]
[7]29. Tying the knot in the tetrahydrofolate (THF) riboswitch: a molecular basis for gene regulation. (2010). Nucleic Acids Research. [Link]
Conformational Panorama of Cycloundecanone: A Rotational Spectroscopy Study. (2022). PMC. [Link]
Single-crystal X-ray structure analysis of a synthetic chlorin. (2022). World Scientific Publishing. [Link]
[17]32. Stereoelectronic Effects. (2024). Baran Lab. [Link]
Gauche effect in 1,2-difluoroethane. Hyperconjugation, bent bonds, steric repulsion. (2005). PubMed. [Link]
[9]37. Proton chemical shifts in NMR. Part 12.1 Steric, electric field and conformational effects in acyclic and cyclic ethers. (n.d.). Modgraph. [Link]
A Researcher's Guide to Personal Protective Equipment for (3S,4S)-Tetrahydrofuran-3,4-diol
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth information on the se...
Author: BenchChem Technical Support Team. Date: February 2026
As researchers and scientists at the forefront of drug development, our work with novel chemical entities demands a rigorous and proactive approach to safety. This guide provides essential, in-depth information on the selection and use of personal protective equipment (PPE) for handling (3S,4S)-tetrahydrofuran-3,4-diol. While specific toxicological data for this precise stereoisomer is not widely available, we can establish a robust safety protocol by examining the known hazards of the parent molecule, tetrahydrofuran (THF), and related diol compounds. This approach, rooted in chemical analogy, allows us to anticipate potential risks and implement comprehensive protective measures.
The foundational principle of laboratory safety is to minimize exposure through engineering controls, administrative controls, and finally, personal protective equipment.[1][2] This guide focuses on the latter, providing you with the rationale and procedures to protect yourself effectively.
Hazard Assessment: Understanding the Risks
Before handling any chemical, a thorough hazard assessment is paramount. For (3S,4S)-tetrahydrofuran-3,4-diol, we must consider the hazards associated with its structural components: the tetrahydrofuran ring and the diol functional groups.
Tetrahydrofuran (THF) Moiety: THF is a well-characterized laboratory solvent with several known hazards. It is a highly flammable liquid and vapor.[3][4] Of significant concern is its tendency to form explosive peroxides upon exposure to air and light, especially after prolonged storage.[4][5] Acutely, THF is harmful if swallowed and can cause serious eye irritation and respiratory irritation.[3][6] There is also evidence suggesting it is a suspected carcinogen.[3][4]
Diol Functional Groups: The presence of two hydroxyl (-OH) groups can increase the compound's water solubility and may introduce additional irritant properties to the skin and eyes. While diols are generally less volatile than their parent alkanes, the potential for aerosolization and inhalation should not be discounted.
Given these factors, we must assume that (3S,4S)-tetrahydrofuran-3,4-diol may be a flammable solid or liquid, an eye and skin irritant, potentially harmful if ingested or inhaled, and may have the ability to form peroxides.
Personal Protective Equipment (PPE) Selection
The selection of appropriate PPE is critical to mitigating the risks identified above. The following table outlines the recommended PPE for various laboratory operations involving (3S,4S)-tetrahydrofuran-3,4-diol.
Laboratory Operation
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and preparing solutions (in a fume hood)
Safety glasses with side shields or splash goggles.
Compatible chemical-resistant gloves (e.g., Nitrile or Neoprene).
Lab coat.
Generally not required if work is performed in a certified chemical fume hood.
Running reactions and extractions
Chemical splash goggles. A face shield is recommended if there is a significant splash hazard.
Compatible chemical-resistant gloves. Change gloves immediately if contaminated.[7]
Flame-resistant lab coat.
Work must be conducted in a chemical fume hood.
Handling large quantities or potential for aerosolization
Flame-resistant lab coat and a chemical-resistant apron.
A NIOSH-approved respirator may be necessary if engineering controls are insufficient.[7][8]
Cleaning up small spills
Chemical splash goggles and a face shield.
Heavy-duty, chemical-resistant gloves.
Flame-resistant lab coat and a chemical-resistant apron.
A NIOSH-approved respirator with appropriate cartridges should be available.
Important Considerations for PPE Selection:
Glove Compatibility: Always consult a glove compatibility chart to ensure the chosen material offers adequate protection against tetrahydrofuran and related compounds. Nitrile gloves are a common choice for incidental contact, but thicker, more resistant gloves may be needed for extended handling.[7] Always inspect gloves for any signs of degradation or perforation before use.
Flame Resistance: Due to the flammability of the THF moiety, a flame-resistant lab coat should be worn, especially when working with quantities greater than a few milliliters or when heating is involved.
Proper Fit: Ensure all PPE fits correctly to provide a proper barrier.
Safe Handling and Operational Plan
A systematic approach to handling (3S,4S)-tetrahydrofuran-3,4-diol is essential for minimizing risk.
Step 1: Pre-Handling Preparation
Review the Safety Data Sheet (SDS): If an SDS is available for (3S,4S)-tetrahydrofuran-3,4-diol, review it thoroughly. If not, review the SDS for tetrahydrofuran.
Designate a Work Area: All work with this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.[7]
Assemble all necessary materials: Have all equipment, reagents, and waste containers ready before you begin.
Inspect PPE: Check all PPE for damage or contamination before putting it on.
Step 2: Handling the Chemical
Don appropriate PPE: Refer to the table above for the correct level of protection for your intended operation.
Grounding and Bonding: If handling larger quantities of the material that could generate static electricity, ensure containers are properly grounded and bonded to prevent ignition of flammable vapors.
Avoid Inhalation, Ingestion, and Contact: Use caution to avoid splashes and the generation of dust or aerosols.
Keep Containers Closed: Keep containers of (3S,4S)-tetrahydrofuran-3,4-diol tightly closed when not in use.[4][5]
Step 3: Post-Handling Procedures
Properly remove and dispose of gloves: Use the proper glove removal technique to avoid contaminating your skin.[7]
Wash hands thoroughly: Wash your hands with soap and water after handling the chemical, even if you were wearing gloves.
Clean the work area: Decontaminate the work area in the fume hood.
Spill and Emergency Procedures
In the event of a spill or accidental exposure, immediate and correct action is crucial.
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.
Small Spills: For small spills within a chemical fume hood, use an absorbent material to contain the spill. Place the contaminated material in a sealed container for proper disposal.
Large Spills: Evacuate the area and contact your institution's environmental health and safety (EHS) office immediately.
Disposal Plan
Chemical waste must be disposed of in accordance with institutional, local, and national regulations.
Waste Segregation: All waste contaminated with (3S,4S)-tetrahydrofuran-3,4-diol, including gloves, absorbent materials, and empty containers, should be collected in a designated, labeled hazardous waste container.
Container Labeling: The waste container must be clearly labeled with the full chemical name and associated hazards.
Consult EHS: Do not dispose of this chemical down the drain or in the regular trash.[5][9] Contact your EHS office for guidance on proper disposal procedures.